molecular formula C14H16O2 B1453110 2-Phenylspiro[3.3]heptane-2-carboxylic acid CAS No. 202737-37-9

2-Phenylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1453110
CAS No.: 202737-37-9
M. Wt: 216.27 g/mol
InChI Key: GLAOKQHKICBDBX-UHFFFAOYSA-N
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Description

2-Phenylspiro[3.3]heptane-2-carboxylic acid (CAS 202737-37-9) is a high-value spirocyclic organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly valued as a three-dimensional bioisostere for flat aromatic rings like benzene . The spiro[3.3]heptane core increases the saturation (Fsp3) and complexity of molecules, which are properties correlated with a higher success rate in drug development campaigns . Its unique rigid structure allows researchers to explore spatial orientations of functional groups that are inaccessible with planar scaffolds, facilitating a thorough investigation of structure-activity relationships and the development of novel therapeutic candidates with improved physicochemical properties . The compound is typically supplied as a powder and should be stored at room temperature . This product is intended for research use only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

2-phenylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12(16)14(11-5-2-1-3-6-11)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAOKQHKICBDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202737-37-9
Record name 2-phenylspiro[3.3]heptane-2-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spirocyclic scaffolds, in particular, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties.[1][2] This guide provides an in-depth, systematic methodology for the complete structure determination of 2-Phenylspiro[3.3]heptane-2-carboxylic acid, a representative spirocyclic compound. We will detail a multi-technique, self-validating analytical workflow, moving from initial mass and functional group confirmation to the intricate mapping of atomic connectivity through advanced nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice is explained, reflecting a field-proven approach to solving complex molecular puzzles. The workflow culminates with the ultimate confirmation by X-ray crystallography, the gold standard in structure analysis.

Introduction: The Challenge of Spirocyclic Systems

Spiro[3.3]heptane derivatives are increasingly utilized as bioisosteres for common aromatic rings like benzene, offering a means to escape the "flatland" of traditional medicinal chemistry and improve properties such as solubility and metabolic stability.[3] However, their compact and rigid nature presents unique challenges for structure elucidation. The quaternary spiro-carbon and the lack of free rotation can lead to complex and often overlapping signals in ¹H NMR spectra, making unambiguous assignment difficult with one-dimensional techniques alone.[4] This guide presents a logical and robust pathway to overcome these challenges.

The Analytical Workflow: A Step-by-Step Elucidation

A successful structure elucidation campaign relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data must converge to a single, consistent structure.

G cluster_0 Initial Characterization cluster_1 NMR Spectroscopy Core cluster_2 Final Confirmation HRMS High-Resolution MS (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C, DEPT) HRMS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure Connectivity Map XRAY X-ray Crystallography (Unambiguous 3D Structure) Confirmed_Structure Confirmed Structure XRAY->Confirmed_Structure Definitive Proof Proposed_Structure->XRAY Crystal Growth G cluster_0 Key HMBC Correlations mol H_ortho Hortho C2 C2 H_ortho->C2 ³J COOH COOH C4 C4 H_alpha H_alpha->C2 ²J H_alpha->COOH ³J H_alpha->C4 ²J

Caption: Key HMBC correlations confirming connectivity.

X-ray Crystallography: The Unambiguous Proof

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. [5][6][7]It provides a precise three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. [5] Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). [6]2. Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: The resulting diffraction pattern is processed computationally to solve the phase problem and generate an electron density map, from which the atomic structure is built and refined. [7] The output is a definitive 3D model of the molecule, confirming the spirocyclic core, the substitution pattern, and the relative stereochemistry, leaving no room for doubt.

Conclusion

The structure elucidation of this compound exemplifies a rigorous, multi-faceted analytical strategy. By systematically integrating data from HRMS, IR, and a suite of 1D and 2D NMR experiments, a confident structural hypothesis can be built. The workflow is designed with internal cross-validation at each step—the molecular formula from HRMS must match the NMR data, and the functional groups from IR must be consistent with the chemical shifts observed in NMR. The final, unambiguous confirmation provided by X-ray crystallography completes the process, ensuring the highest level of scientific integrity. This comprehensive approach is essential for researchers in drug development and chemical sciences who require absolute certainty in molecular structure.

References

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that offer unique three-dimensional arrangements is paramount. The spiro[3.3]heptane motif, a rigid and non-planar structure, has emerged as a compelling bioisostere for commonly used rings like phenyl or cyclohexane.[1][2] Its introduction into bioactive molecules can significantly influence physicochemical properties, metabolic stability, and target engagement. This guide focuses on a specific derivative, 2-Phenylspiro[3.3]heptane-2-carboxylic acid, a compound of interest for medicinal chemists and drug development professionals.

While comprehensive experimental data for this particular molecule is not yet publicly available, this guide provides a robust framework for its characterization. We will delve into the established methodologies for determining its key physicochemical properties, drawing upon data from structurally related compounds to provide context and informed estimations. This document is intended to serve as a practical manual for researchers, offering not just procedural steps but also the scientific rationale behind them.

Molecular Structure and Its Implications

This compound possesses a unique architecture, combining the rigid, three-dimensional spiro[3.3]heptane core with a phenyl ring and a carboxylic acid group. This combination is expected to confer a distinct set of properties:

  • Spiro[3.3]heptane Core: This moiety imparts significant rigidity and a defined spatial arrangement of substituents. Unlike flexible aliphatic chains, the spirocyclic system limits conformational freedom, which can be advantageous for receptor binding.

  • Phenyl Group: The aromatic ring introduces potential for π-π stacking interactions and can influence the compound's lipophilicity and metabolic profile.

  • Carboxylic Acid: This functional group is a key determinant of the compound's acidity (pKa) and aqueous solubility. It also provides a handle for forming salts or engaging in hydrogen bonding interactions.

Key Physicochemical Properties and Their Determination

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following sections outline the experimental protocols for determining the most critical of these parameters for this compound.

Solubility

Solubility, particularly aqueous solubility, is a critical factor influencing a drug's absorption and bioavailability. The equilibrium solubility is the maximum concentration of a compound in a solution that is in equilibrium with an excess of the solid compound.[3]

This is the gold standard method for determining equilibrium solubility.[4]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to establish a pH-solubility profile.[3]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Expected Influence of Structure: The carboxylic acid group suggests that the solubility of this compound will be pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The presence of the phenyl and spiro[3.3]heptane moieties will likely contribute to a lower intrinsic solubility of the neutral form compared to simpler aliphatic carboxylic acids.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess compound prep2 Add to pH buffers prep1->prep2 equil1 Seal and agitate prep2->equil1 equil2 Constant temperature equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Analyze by HPLC-UV sep2->quant1 quant2 Determine concentration quant1->quant2

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values. This, in turn, affects its solubility, absorption, and receptor interactions.

This is a highly accurate and widely used method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[10] This corresponds to the midpoint of the buffer region on the titration curve.[6]

Expected Influence of Structure: Carboxylic acids typically have pKa values in the range of 3-5.[11] The electron-withdrawing nature of the phenyl group may slightly lower the pKa of this compound compared to a simple alkyl carboxylic acid.

Diagram: Logic of pKa Determination by Titration

G start Start Titration (Compound in Solution) add_titrant Add Increments of Titrant start->add_titrant measure_ph Record pH add_titrant->measure_ph measure_ph->add_titrant Repeat plot_curve Plot pH vs. Volume measure_ph->plot_curve find_ep Identify Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep pka_equals_ph pKa = pH find_hep->pka_equals_ph

Caption: Logical Flow of Potentiometric pKa Determination.

Lipophilicity (LogP)

Lipophilicity is a measure of a compound's ability to partition between a lipid-like (non-polar) phase and an aqueous (polar) phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[12]

This is the traditional and most reliable method for determining LogP.[13]

Principle: The compound is dissolved in a biphasic system of a non-polar solvent (typically n-octanol) and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • System Preparation: Prepare a saturated solution of n-octanol in the aqueous buffer and a saturated solution of the aqueous buffer in n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer (at a pH where the compound is predominantly in its neutral form, i.e., at least 2 pH units below the pKa).

  • Equilibration: The mixture is gently agitated for a sufficient time to allow for complete partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log10 ([concentration in octanol] / [concentration in aqueous phase]).[12]

Expected Influence of Structure: The spiro[3.3]heptane moiety is a saturated hydrocarbon and is expected to increase lipophilicity. The phenyl group is also a significant contributor to lipophilicity. Therefore, this compound is anticipated to have a positive LogP value, indicating a preference for the lipid phase. For comparison, the calculated XLogP3-AA for the parent spiro[3.3]heptane-2-carboxylic acid is 1.8.[14] The addition of the phenyl group would be expected to increase this value.

Summary of Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Aqueous Solubility Low intrinsic solubility, pH-dependent.The hydrophobic spiro[3.3]heptane and phenyl groups will limit solubility of the neutral form. Solubility will increase at pH > pKa due to carboxylate formation.
pKa Likely in the range of 3-5.Typical range for carboxylic acids.[11] The phenyl group may have a slight acidifying effect.
LogP Positive value, likely > 2.Both the spiro[3.3]heptane and phenyl groups are lipophilic.

Conclusion

This compound represents an intriguing scaffold for drug discovery, offering a unique three-dimensional structure. While specific experimental data for this compound is not yet widely available, this guide provides the necessary framework for its comprehensive physicochemical characterization. By following the detailed protocols for determining solubility, pKa, and LogP, researchers can generate the critical data needed to evaluate its potential as a drug candidate and to guide further optimization efforts. The interplay of its rigid spirocyclic core, lipophilic phenyl group, and ionizable carboxylic acid function underscores the importance of empirical determination of its properties to fully understand its biopharmaceutical potential.

References

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A Predictive Spectroscopic Analysis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Phenylspiro[3.3]heptane-2-carboxylic acid. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive and expected spectroscopic profile of the title compound. The methodologies and interpretations presented herein are grounded in authoritative sources and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound is a unique molecule combining a rigid spiro[3.3]heptane core with a phenyl ring and a carboxylic acid moiety. The spirocyclic nature of the backbone enforces a distinct three-dimensional geometry, which is expected to influence its spectroscopic properties significantly.[1] The key structural features to consider in the spectroscopic analysis are:

  • The Spiro[3.3]heptane Core: A bicyclic system with a central quaternary carbon, leading to a crowded and sterically hindered environment.

  • The Phenyl Group: An aromatic system that will introduce characteristic signals in both NMR and IR spectra.

  • The Carboxylic Acid: A functional group with highly characteristic IR and NMR signatures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid spirocyclic framework and the presence of multiple diastereotopic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and exchange with trace amounts of water.[2][4]
7.2 - 7.4Multiplet5HAromatic (Ph-H)The five protons of the monosubstituted phenyl ring will appear in their characteristic region. The exact splitting pattern will depend on the solvent and resolution.
2.8 - 3.2Multiplet1HMethine (CH-COOH)This proton is adjacent to the electron-withdrawing carboxylic acid and the quaternary spiro-carbon, leading to a downfield shift.
1.8 - 2.5Multiplets8HCyclobutyl (CH₂)The eight protons of the two cyclobutane rings are diastereotopic and will likely appear as a series of complex overlapping multiplets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their hybridization and chemical environment.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175 - 185Carbonyl (-COOH)The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[2]
~140 - 145Aromatic (ipso-C)The quaternary carbon of the phenyl ring attached to the spirocycle.
~125 - 130Aromatic (CH)The five CH carbons of the phenyl ring.
~50 - 60Quaternary (Spiro-C)The central spiro carbon, which is a quaternary center.
~40 - 50Methine (CH-COOH)The carbon bearing the carboxylic acid group.
~25 - 40Cyclobutyl (CH₂)The carbons of the cyclobutane rings.
Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for a novel compound like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the quaternary carbons.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Intensity Appearance Rationale
2500 - 3300O-H stretchStrongVery BroadThe O-H stretch of the carboxylic acid is significantly broadened due to strong intermolecular hydrogen bonding.[2][5][6]
~3030C-H stretch (aromatic)MediumSharpCharacteristic C-H stretching of the phenyl ring.[7]
2850 - 2950C-H stretch (aliphatic)Medium-StrongSharpC-H stretching of the spiro[3.3]heptane core.[7]
1700 - 1725C=O stretchStrongSharpThe carbonyl stretch of a carboxylic acid is a very prominent and reliable absorption.[2][5][7]
1600, 1450C=C stretch (aromatic)Medium-WeakSharpSkeletal vibrations of the phenyl ring.
1210 - 1320C-O stretchStrongBroadThe C-O single bond stretch of the carboxylic acid.[5]
~900O-H bend (out-of-plane)MediumBroadAnother characteristic, though often overlooked, feature of carboxylic acid dimers.[5]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of C₁₄H₁₆O₂ is 216.28 g/mol . A peak at m/z = 216 is expected, though its intensity may vary.

  • Key Fragmentation Pathways:

    • Loss of COOH: A prominent peak at m/z = 171 ([M - 45]⁺) is expected due to the loss of the carboxylic acid radical. This is a common fragmentation for carboxylic acids.[8]

    • Loss of H₂O: A peak at m/z = 198 ([M - 18]⁺) is possible.

    • Formation of Acylium Ion: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.[9]

    • Tropylium Ion: A peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature for compounds containing a benzyl group.

    • Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation ([C₆H₅]⁺).

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a softer ionization technique, often used with liquid chromatography.

  • Positive Ion Mode ([M+H]⁺): A strong signal at m/z = 217.

  • Negative Ion Mode ([M-H]⁻): A strong signal at m/z = 215.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • EI: For a volatile and thermally stable compound, direct insertion probe or Gas Chromatography (GC-MS) can be used.

    • ESI: For less volatile compounds or for coupling with liquid chromatography, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source (LC-MS).

  • Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

  • Data Acquisition: The instrument is set to scan a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for LC-MS (ESI) Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of similar structural motifs. The combination of a broad O-H stretch and a strong C=O stretch in the IR, a downfield carboxylic proton in the ¹H NMR, a carbonyl signal around 180 ppm in the ¹³C NMR, and a molecular ion peak corresponding to its molecular weight in the mass spectrum would collectively provide strong evidence for the structure of the title compound. Researchers synthesizing or working with this molecule can use this guide as a benchmark for the interpretation of their experimental data.

References

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  • Hamza, D., & Jones, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

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  • Wang, M., et al. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

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discovery and isolation of novel spirocyclic compounds

The discovery and isolation of novel spirocyclic compounds is a challenging yet highly rewarding endeavor that sits at the forefront of medicinal chemistry. Their unique three-dimensional structures offer a compelling avenue to address complex biological targets and overcome the limitations of traditional "flat" molecules. [3]Success in this field requires a multidisciplinary approach, combining modern discovery strategies like HTS and DOS with robust and carefully selected isolation techniques, particularly advanced chromatography. The ultimate confirmation of a novel discovery rests on meticulous structural elucidation, where NMR and X-ray crystallography play indispensable roles. As synthetic methods become more sophisticated and our ability to screen and analyze complex molecules improves, the field of spirocyclic chemistry will undoubtedly continue to thrive, contributing significantly to the development of next-generation therapeutics. [9]

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The Untapped Potential of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of 3D-Rich Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of "flat" two-dimensional molecules. The "escape from flatland" has ushered in an era where three-dimensional (3D) molecular architectures are paramount. Among these, spirocyclic systems have garnered considerable attention for their ability to confer conformational rigidity and novel exit vectors for substituent positioning. This guide delves into a promising, yet underexplored, chemical space: the biological activity of 2-Phenylspiro[3.3]heptane-2-carboxylic acid derivatives. While direct, extensive biological data for this specific scaffold remains nascent in the public domain, this document serves as a prospective analysis. By leveraging the known advantages of the spiro[3.3]heptane core as a bioisostere and the pharmacological significance of the phenyl and carboxylic acid moieties, we will illuminate a path forward for the investigation and exploitation of these intriguing compounds. This guide is intended for researchers, scientists, and drug development professionals poised to explore new frontiers in molecular design.

The Spiro[3.3]heptane Scaffold: A Paradigm of Bioisosteric Replacement and Physicochemical Enhancement

The spiro[3.3]heptane moiety, a rigid bicyclic system, has emerged as a valuable building block in modern drug design. Its utility primarily stems from its role as a saturated, non-planar bioisostere of the ubiquitous phenyl ring.[1][2] This substitution offers several advantages:

  • Improved Physicochemical Properties: Replacing a phenyl ring with a spiro[3.3]heptane core can lead to decreased lipophilicity and increased aqueous solubility, crucial parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane scaffold renders it less susceptible to oxidative metabolism compared to aromatic rings, potentially leading to a longer half-life and improved bioavailability.[4]

  • Novel Three-Dimensionality: The rigid, non-planar structure of the spiro[3.3]heptane core introduces unique 3D exit vectors for substituents, allowing for a more precise and novel exploration of chemical space within a biological target's binding site.[2]

The successful incorporation of the spiro[3.3]heptane motif as a bioisostere in analogues of approved drugs like Sonidegib and Vorinostat, where it replaced a central phenyl ring while retaining high activity, underscores the therapeutic potential of this scaffold.[1][5]

The this compound Core: A Confluence of Pharmacophoric Significance

The subject of this guide, the this compound scaffold, presents a unique convergence of three key structural elements:

  • The Spiro[3.3]heptane Core: Provides the foundational 3D architecture with its inherent benefits in terms of physicochemical properties and metabolic stability.

  • The Phenyl Group: A ubiquitous pharmacophore known to engage in various non-covalent interactions within protein binding pockets, including π-π stacking, hydrophobic interactions, and cation-π interactions. Its presence is critical for the activity of a vast number of drugs across diverse therapeutic areas.

  • The Carboxylic Acid Group: A versatile functional group that can act as a hydrogen bond donor and acceptor, and as a key anchoring group to positively charged residues (e.g., lysine, arginine) in a binding site. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin receptor blockers, and many other classes of therapeutics.

The rigid spirocyclic framework locks the relative orientation of the phenyl and carboxylic acid groups, presenting a well-defined pharmacophore to potential biological targets. This conformational constraint can lead to higher binding affinity and selectivity compared to more flexible analogues.

Prospective Biological Activities and Therapeutic Targets

Given the paucity of direct biological data, we can extrapolate potential therapeutic applications by considering the pharmacophoric elements of the this compound scaffold.

G Protein-Coupled Receptors (GPCRs): A Fertile Ground for Allosteric Modulation

GPCRs represent one of the largest and most successfully drugged protein families.[6] While orthosteric ligands bind to the endogenous ligand binding site, allosteric modulators bind to a topographically distinct site, offering a more nuanced modulation of receptor activity.[7][8] The defined 3D structure of this compound derivatives makes them intriguing candidates as allosteric modulators. The spirocyclic core could occupy a hydrophobic pocket, while the phenyl and carboxylic acid groups could form specific interactions that stabilize a particular receptor conformation, leading to positive or negative allosteric modulation.

Kinase Inhibition: Targeting a Key Class of Enzymes in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that anchors in the ATP-binding site, with pendant phenyl groups occupying adjacent hydrophobic regions. The this compound scaffold could be envisioned as a novel hinge-binding motif, with the carboxylic acid forming key hydrogen bonds and the phenyl group extending into the hydrophobic pocket.

Nuclear Receptors: Modulating Gene Transcription

Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes. The general structure of a nuclear receptor ligand often includes a hydrophobic core and a polar group that interacts with key residues in the ligand-binding domain. The this compound scaffold possesses these general features, suggesting potential activity as modulators of nuclear receptors such as PPARs or RARs.

A Proposed Research Roadmap for Unlocking the Therapeutic Potential

To systematically explore the biological activity of this compound derivatives, a structured research program is proposed.

Synthesis of a Focused Compound Library

A focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR). Key modifications should include:

  • Substitution on the Phenyl Ring: Introduction of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe electronic and steric effects.

  • Modification of the Carboxylic Acid: Conversion to esters, amides, and bioisosteres such as tetrazoles to modulate acidity, polarity, and metabolic stability.

  • Stereochemistry: Separation and characterization of enantiomers, as stereochemistry is often critical for biological activity.

A potential synthetic route is outlined below:

G cluster_synthesis Synthetic Workflow Start Commercially available cyclobutanone derivatives Step1 [2+2] Cycloaddition with a substituted styrene Start->Step1 Various alkenes Step2 Formation of Spiro[3.3]heptanone Step1->Step2 Step3 Functional group manipulation to introduce carboxylic acid precursor Step2->Step3 e.g., Wittig, oxidation Step4 Final derivatization and purification Step3->Step4 End Library of 2-Phenylspiro[3.3]heptane- 2-carboxylic acid derivatives Step4->End G cluster_screening Screening Cascade Library Synthesized Compound Library Tier1 Tier 1: High-Throughput Screening (e.g., GPCR panel, Kinase panel) Library->Tier1 Tier2 Tier 2: Hit Confirmation and Dose-Response Assays Tier1->Tier2 Initial Hits Tier3 Tier 3: Secondary Assays (e.g., cellular activity, target engagement) Tier2->Tier3 Confirmed Hits Tier4 Tier 4: Lead Optimization (SAR, ADME profiling) Tier3->Tier4 Validated Hits

Caption: A tiered screening cascade for the systematic evaluation of the biological activity of the synthesized compound library.

Experimental Protocol: Representative Kinase Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Add the kinase to the wells and incubate to allow for compound binding.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate the reaction at the optimal temperature for a defined period.

  • Detection:

    • Stop the reaction and detect the product formation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Physicochemical and ADME Profiling

Promising hits from the biological screening should be profiled for key drug-like properties.

PropertyExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assayDetermines the maximum dissolved concentration, impacting absorption.
Lipophilicity (LogD) Shake-flask or chromatographic methodInfluences permeability, protein binding, and metabolic stability.
Metabolic Stability Incubation with liver microsomes or hepatocytesPredicts in vivo clearance and half-life.
Permeability PAMPA or Caco-2 assayAssesses the ability to cross biological membranes.
Plasma Protein Binding Equilibrium dialysisDetermines the fraction of free drug available for therapeutic effect.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. Its rigid 3D architecture, combined with the proven pharmacophoric features of the phenyl and carboxylic acid groups, makes it an attractive starting point for drug discovery programs targeting a wide range of biological targets. The strategic design and synthesis of a focused library, coupled with a systematic biological screening and ADME profiling cascade, will be instrumental in unlocking the therapeutic potential of these promising molecules. This guide provides a foundational framework and a call to action for the medicinal chemistry community to explore this exciting and promising frontier.

References

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link] [1][5]2. Stepan, A. F., et al. (2012). The bicyclo[1.1.1]pentane motif in medicinal chemistry. Chemical Reviews, 112(7), 3801-3837.

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link] [3]4. Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link] [2]8. Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link] [4]9. Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [6]10. Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [7]11. Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630-644.

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An In-Depth Technical Guide to the In Silico Modeling of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

The relentless pursuit of novel therapeutics has driven medicinal chemistry to "escape from flatland"—a strategic shift away from predominantly two-dimensional aromatic scaffolds towards more complex, three-dimensional molecules.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. Their inherent structural rigidity and defined three-dimensional architecture can lead to improved metabolic stability, enhanced binding affinity, and better selectivity for protein targets.[2][3] The spiro[3.3]heptane core, in particular, has been successfully utilized as a non-collinear bioisostere for phenyl rings, offering a unique way to probe binding pockets and optimize physicochemical properties.[4]

This guide focuses on 2-Phenylspiro[3.3]heptane-2-carboxylic acid , a molecule embodying this design philosophy. We will provide a comprehensive, field-proven workflow for characterizing its potential interactions with a protein target using a suite of powerful in silico modeling techniques. This document is not merely a list of steps; it is a self-validating framework designed to generate robust, testable hypotheses for early-stage drug discovery programs. We will delve into the causality behind each methodological choice, grounding our protocols in authoritative and validated computational approaches.

The following workflow outlines the integrated computational strategy we will detail, moving from initial binding pose prediction to an in-depth analysis of the dynamic interactions that stabilize the complex.

G A System Preparation B Molecular Docking A->B Prepared Structures C Molecular Dynamics (MD) B->C Top-Ranked Pose D Interaction Analysis C->D MD Trajectory E Pharmacophore Modeling D->E Key Interactions

Caption: Overall workflow for in silico characterization.

Part 1: System Preparation - The Foundation of Accuracy

The quality of any computational model is dictated by the quality of its input. Rigorous preparation of both the ligand (this compound) and the target protein is a non-negotiable first step.

Ligand Preparation

Before docking, the ligand must be represented in a chemically correct, low-energy 3D conformation.

Rationale: Docking algorithms are highly sensitive to the initial geometry and charge distribution of the ligand. An improperly prepared ligand can lead to artifactual poses and inaccurate scoring. Energy minimization ensures the ligand's bond lengths and angles are physically realistic, preventing steric clashes from dominating the initial placement within the binding site.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use the tool's built-in functionality to generate an initial 3D conformation.

  • Add Hydrogens: Ensure the structure is protonated correctly for a physiological pH (e.g., 7.4), which is critical for defining potential hydrogen bonds. The carboxylic acid group should typically be deprotonated (-COO⁻).

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This can be done in software like Avogadro or Schrödinger's Maestro.

  • Save in Tripos Mol2 Format: Save the final, minimized structure as a .mol2 file, which retains 3D coordinates and partial charge information.

Protein Target Preparation

A crystal structure from the Protein Data Bank (PDB) is a static snapshot. It must be carefully processed to be suitable for dynamic simulations.

Rationale: PDB files often contain experimental artifacts, such as missing atoms, alternate conformations, and non-essential co-factors or water molecules. Failing to clean the structure can introduce noise, instability, and incorrect interactions in subsequent simulations.[5]

Protocol: Protein Preparation

  • Download Structure: Obtain the target protein's structure from the RCSB PDB database.

  • Clean the PDB File:

    • Remove all crystallographic water molecules.

    • Delete any co-factors, ions, or ligands not relevant to the binding event of interest.

    • If multiple conformations exist for a residue, select the one with the highest occupancy.

  • Protonate and Repair: Use a dedicated tool like Schrödinger's Protein Preparation Wizard or the web server PDB2PQR to:

    • Add hydrogen atoms appropriate for a defined pH (typically 7.4).

    • Optimize the hydrogen-bonding network by flipping terminal amide groups (Asn, Gln) or histidine protonation states.

    • Model any missing side chains or loops if they are near the binding site.

  • Save the Prepared Structure: Save the final, cleaned protein structure as a .pdb file for use in docking and MD simulations.

Part 2: Molecular Docking - Predicting the Handshake

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is the primary tool for generating an initial hypothesis of the ligand's binding pose. We will use AutoDock Vina, a widely-used, accurate, and fast open-source docking engine.[8][9]

Rationale: Docking employs a scoring function to estimate the binding affinity (in kcal/mol) for different poses, allowing us to rank potential binding modes.[10] The top-ranked pose serves as the starting point for more computationally intensive analyses like molecular dynamics.

Protocol: Docking with AutoDock Vina

  • Prepare PDBQT Files: Convert the prepared ligand (.mol2) and protein (.pdb) files into the PDBQT format using AutoDock Tools (MGLTools). This format includes partial charges and atom type definitions required by Vina.

  • Define the Search Space (Grid Box):

    • Load the protein PDBQT file into AutoDock Tools.

    • Identify the putative binding pocket. If a co-crystallized ligand is present in the original PDB file, its location is the ideal center for the search space.

    • Center a "grid box" on this pocket. The size should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 26 x 26 x 26 Å).[10]

    • Record the center coordinates (x, y, z) and dimensions of the box.

  • Create Configuration File: Create a text file (conf.txt) specifying the input files and search parameters.

  • Run AutoDock Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The out.pdbqt file will contain the predicted binding poses (up to num_modes).

    • The log.txt file contains the binding affinity scores for each pose.

    • Visualize the protein-ligand complex in a molecular viewer like PyMOL or ChimeraX to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-scoring pose.

Table 1: Example Docking Results for this compound

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.000Arg122 (H-bond), Tyr210 (π-π), Leu150 (hydrophobic)
2-8.21.251Arg122 (H-bond), Phe180 (hydrophobic)
3-7.92.034Gln98 (H-bond), Val145 (hydrophobic)

Part 3: Molecular Dynamics (MD) - From Static Pose to Dynamic Reality

While docking provides a valuable static picture, the reality is that protein-ligand complexes are dynamic systems. MD simulations track the movements of every atom in the system over time, allowing us to assess the stability of the docked pose and characterize the interactions in a solvated, physiological-like environment.[11] We will use GROMACS, a high-performance, open-source MD engine.[12]

Rationale: An MD simulation validates the docking result. If a docked pose is unstable and the ligand quickly dissociates or moves to a completely different conformation, the initial docking prediction was likely incorrect. Conversely, a stable trajectory with persistent key interactions increases confidence in the binding hypothesis.[13]

G A Generate Topologies (Protein & Ligand) B Define Simulation Box & Solvate A->B C Add Ions B->C D Energy Minimization C->D E NVT Equilibration D->E Relaxed System F NPT Equilibration E->F Correct Temp. G Production MD Run F->G Correct Pressure H Analysis (RMSD, etc.) G->H Trajectory

Caption: The GROMACS workflow for MD simulation.

Protocol: Protein-Ligand MD Simulation with GROMACS

This protocol is extensive and assumes familiarity with the command-line environment. It is based on standard tutorials for the CHARMM36 force field.[14][15][16]

  • Generate Ligand Topology:

    • The standard protein force fields do not contain parameters for novel ligands. A topology file, which defines the bonds, angles, and charges of the ligand, must be generated.

    • Submit the prepared ligand .mol2 file to a parameterization server like the CGenFF server.[15]

    • The server will return a stream (.str) file, which can be converted into GROMACS-compatible topology (.itp) and parameter (.prm) files.

  • Generate Protein Topology:

    • Use the gmx pdb2gmx command to process the prepared protein .pdb file. Select a force field (e.g., CHARMM36-mar2019) and a water model (e.g., TIP3P). This generates the protein topology.

  • Combine Protein and Ligand:

    • Merge the coordinate files of the protein and the top-ranked ligand pose from docking into a single complex .gro file.

    • Edit the main topology file (topol.top) to include the ligand's topology (.itp) and parameter files.

  • System Setup:

    • gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge).

    • gmx solvate: Fill the box with water molecules.

    • gmx genion: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration (Two Phases):

    • NVT (Canonical Ensemble): Run a short simulation (e.g., 1 ns) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to equilibrate around the protein and ligand, which are kept in place with position restraints. This step ensures the system reaches the target temperature correctly.

    • NPT (Isothermal-Isobaric Ensemble): Run another short simulation (e.g., 1 ns) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This equilibrates the system's pressure and ensures the correct solvent density. Position restraints on the protein and ligand are typically maintained.

  • Production MD:

    • Run the main simulation (e.g., 100 ns) without any position restraints. This is where the actual dynamics of the system are sampled.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Use GROMACS tools or VMD to analyze hydrogen bond occupancy, hydrophobic contacts, and other key interactions throughout the simulation.

Table 2: Example MD Simulation Analysis Summary (100 ns)

MetricValueInterpretation
Protein Backbone RMSD0.15 ± 0.03 nmHighly stable protein structure throughout the simulation.
Ligand RMSD (fit to protein)0.08 ± 0.02 nmThe ligand maintains a stable binding pose within the pocket.
Arg122-Ligand H-Bond Occupancy92.5%A persistent, stable hydrogen bond is a key anchor for binding.
Tyr210-Ligand π-π Distance3.5 ± 0.2 ÅThe aromatic interaction is maintained throughout the simulation.

Part 4: Pharmacophore Modeling - Abstracting the Essentials

After confirming a stable binding mode via MD, we can distill the key chemical features required for interaction into a pharmacophore model. This model is an abstract 3D representation of the essential interaction points.[17][18]

Rationale: A pharmacophore model is a powerful tool for virtual screening and lead optimization.[19] It can be used to search large chemical databases for structurally diverse molecules that still possess the necessary features for binding, enabling scaffold hopping and the discovery of novel intellectual property.[20]

Protocol: Structure-Based Pharmacophore Generation

  • Select Representative Structure: From the stable portion of the MD trajectory, select a representative protein-ligand complex structure (e.g., the central structure from a cluster analysis).

  • Identify Key Features: Using a tool like Schrödinger's Phase or LigandScout, identify the key interactions between the ligand and the protein. These features are typically categorized as:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable

  • Define the Pharmacophore: The software will generate a 3D model consisting of these features with specific spatial coordinates and radii. Exclusion volumes can also be added to represent the steric boundaries of the binding pocket.[20]

Caption: A conceptual 3D pharmacophore model.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can move from an initial, static binding hypothesis to a dynamic, validated model of interaction. This approach provides a robust foundation for hypothesis-driven drug discovery, enabling researchers to prioritize compounds, understand structure-activity relationships, and design next-generation molecules with greater confidence.

The outputs of this workflow directly inform next steps in a discovery pipeline. The validated binding mode can guide site-directed mutagenesis experiments to confirm the importance of key residues. The pharmacophore model can be deployed in a large-scale virtual screening campaign to identify novel, structurally diverse hits. Finally, the stable complex from the MD simulation can serve as the input for more accurate, but computationally expensive, binding free energy calculations (e.g., FEP+) to quantitatively predict ligand affinity.

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The Emergence of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid: A Novel Scaffold for Navigating Uncharted Chemical Space in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern era of drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is insatiable. The "escape from flatland" has become a guiding principle, steering medicinal chemists away from traditional aromatic systems towards sp³-rich cores.[1] Among these, the spiro[3.3]heptane motif has emerged as a particularly promising architectural framework.[2][3] This technical guide delves into the untapped potential of a specific derivative, 2-phenylspiro[3.3]heptane-2-carboxylic acid, as a valuable scaffold in medicinal chemistry. We will explore its structural rationale, propose a viable synthetic pathway, and discuss its potential applications in targeting a range of therapeutic areas.

Introduction: The Rationale for Spiro[3.3]heptane Scaffolds in Drug Design

The spiro[3.3]heptane core is a rigid, three-dimensional scaffold that has garnered significant attention as a saturated bioisostere of the phenyl ring.[1][4] This bioisosteric replacement offers several advantages in drug design:

  • Improved Physicochemical Properties: The introduction of a higher fraction of sp³-hybridized carbon atoms generally leads to enhanced solubility, reduced lipophilicity, and improved metabolic stability compared to their planar aromatic counterparts.[1] For instance, the replacement of a phenyl ring with a spiro[3.3]heptane moiety in the anticancer drug Sonidegib resulted in decreased lipophilicity.[1]

  • Novel Chemical Space: The unique 3D geometry of the spiro[3.3]heptane scaffold allows for the exploration of novel chemical space, enabling the design of ligands that can interact with challenging biological targets with greater specificity and potency.[3]

  • Patentability: The novelty of this scaffold provides opportunities for generating new intellectual property around existing pharmacophores.[1][5]

The subject of this guide, this compound, combines the advantageous properties of the spiro[3.3]heptane core with the well-established pharmacophoric elements of a phenyl ring and a carboxylic acid. This unique combination presents a compelling starting point for the development of new therapeutic agents.

Proposed Synthesis of this compound

While this compound is not yet a widely documented compound, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published methodologies for analogous structures. The proposed synthesis proceeds through the key intermediate, 2-phenylspiro[3.3]heptan-2-one.

Synthesis of the Key Intermediate: 2-Phenylspiro[3.3]heptan-2-one

A potential route to 2-phenylspiro[3.3]heptan-2-one is outlined below. This strategy leverages the synthesis of a functionalized cyclobutanone followed by the construction of the second spirocyclic ring.

Step 1: Synthesis of 2-Phenyl-2-cyanocyclobutanone. This can be achieved through a [2+2] cycloaddition reaction between phenylketene and acrylonitrile, followed by hydrolysis.

Step 2: Spirocyclization. The 2-phenyl-2-cyanocyclobutanone can then undergo a double alkylation reaction with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the spiro[3.3]heptane ring system. Subsequent hydrolysis of the nitrile group would yield the desired ketone.

Conversion to this compound

With the key ketone intermediate in hand, two primary strategies can be employed for its conversion to the target carboxylic acid.

Method A: Wittig Reaction followed by Oxidative Cleavage

  • Wittig Reaction: The 2-phenylspiro[3.3]heptan-2-one can be subjected to a Wittig reaction using a methylenetriphenylphosphorane (Ph₃P=CH₂) to generate an exocyclic double bond, forming 2-methylene-6-phenylspiro[3.3]heptane.[6][7][8]

  • Oxidative Cleavage: The resulting alkene can then undergo oxidative cleavage to yield the carboxylic acid.[5][9][10] A common method for this transformation is ozonolysis with an oxidative workup (e.g., using hydrogen peroxide).[9]

Method B: Direct Oxidation of a Tertiary Alcohol

  • Grignard Reaction: Treatment of 2-phenylspiro[3.3]heptan-2-one with a methylmagnesium halide (Grignard reagent) would yield the corresponding tertiary alcohol, 2-methyl-6-phenylspiro[3.3]heptan-2-ol.

  • Oxidation: While the oxidation of tertiary alcohols to carboxylic acids is challenging, specific powerful oxidizing agents or multi-step procedures can be employed.

The Wittig reaction followed by oxidative cleavage is generally a more reliable and higher-yielding approach for this type of transformation.

Experimental Protocol: Proposed Synthesis of this compound via Wittig Reaction and Oxidative Cleavage

Part 1: Synthesis of 2-Methylene-6-phenylspiro[3.3]heptane (Wittig Reaction)

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.05 eq), dropwise to the suspension. The formation of the orange-red ylide indicates the generation of the Wittig reagent.

  • Reaction with Ketone: Dissolve 2-phenylspiro[3.3]heptan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-methylene-6-phenylspiro[3.3]heptane.

Part 2: Synthesis of this compound (Oxidative Cleavage)

  • Ozonolysis: Dissolve 2-methylene-6-phenylspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or methanol and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Oxidative Work-up: Add hydrogen peroxide (30% aqueous solution, excess) to the reaction mixture at -78 °C.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Quench any excess peroxide by the addition of a reducing agent, such as sodium bisulfite. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Physicochemical Properties and Data Presentation

The introduction of the spiro[3.3]heptane scaffold is expected to favorably modulate the physicochemical properties of the parent phenylacetic acid. The table below provides a comparison of calculated properties for phenylacetic acid and the proposed this compound, alongside experimental data for the parent spiro[3.3]heptane-2-carboxylic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
Phenylacetic AcidC₈H₈O₂136.151.4137.3
Spiro[3.3]heptane-2-carboxylic acidC₈H₁₂O₂140.181.837.3[11]
This compoundC₁₄H₁₆O₂216.28~3.5-4.0 (Estimated)37.3

Calculated logP and Polar Surface Area values are estimations from chemical drawing software and may vary. The logP of the target compound is estimated to be higher than the parent spirocycle due to the addition of the phenyl group.

Potential Applications in Medicinal Chemistry

The unique structural features of this compound suggest its potential as a scaffold for developing novel therapeutics in several areas.

As a Conformationally Restricted Phenylacetic Acid Analog

Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including acting as auxin plant hormones and possessing anticonvulsant and anticancer properties.[12] The rigid spiro[3.3]heptane core in this compound would lock the phenyl and carboxyl groups in a specific spatial orientation, which could lead to enhanced potency and selectivity for biological targets.

Targeting Signaling Pathways

Carboxylic acids are known to play a role in cellular signaling. For instance, citrate has been shown to have a major impact on nucleus-encoded transcript abundance, with links to jasmonic acid and gibberellin signaling pathways.[13] The introduction of a lipophilic phenyl group attached to the spirocyclic core could facilitate cell membrane permeability and allow for the modulation of intracellular signaling cascades. Potential pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: Often dysregulated in cancer, this pathway is a target for many small molecule inhibitors.[14]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation and is another key target in oncology.[15]

  • Neurotrophin Signaling Pathways: These pathways are critical for neuronal survival and are relevant in the context of neurodegenerative diseases.[16]

Signaling_Pathways

Caption: Potential therapeutic applications and molecular targets for this compound.

Conclusion and Future Directions

This compound represents a novel and unexplored scaffold with significant potential in medicinal chemistry. Its rigid three-dimensional structure, combined with the presence of key pharmacophoric features, makes it an attractive starting point for the design of new drugs with improved properties. The proposed synthetic route offers a viable path to access this compound and its derivatives, opening the door for systematic structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a library of analogs to fully elucidate the therapeutic potential of this promising scaffold. The exploration of such novel chemical space is essential for the continued advancement of drug discovery and the development of next-generation therapeutics.

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exploring the chemical space of spiro[3.3]heptane derivatives.

This self-validating protocol, proven on a large scale, provides reliable access to a highly functionalized spiro[3.3]heptane building block, ready for further chemical exploration. [7]

Part 3: Applications in Drug Discovery - Case Studies

The true measure of a chemical scaffold's value is its successful application in creating bioactive molecules. The spiro[3.3]heptane core has been validated in several drug discovery campaigns, primarily through its use as a bioisosteric replacement for phenyl and piperidine rings in known drugs.

Case Study 1: Spiro[3.3]heptane as a Benzene Bioisostere

The replacement of a flat phenyl ring with the 3D spiro[3.3]heptane scaffold has yielded potent, patent-free analogs of several FDA-approved drugs. [4][5]

  • Vorinostat (Anticancer): The mono-substituted phenyl ring in the histone deacetylase (HDAC) inhibitor Vorinostat was replaced with a spiro[3.3]heptane moiety. The resulting saturated analog retained high potency in cellular assays. [16][17]* Sonidegib (Anticancer): The meta-substituted benzene ring in the Hedgehog signaling pathway inhibitor Sonidegib was swapped for a spiro[3.3]heptane core. The resulting analogs demonstrated nanomolar potency and, in some cases, improved metabolic stability. [5][17]* Benzocaine (Anesthetic): The para-substituted phenyl ring of the local anesthetic Benzocaine was replaced. The spiro[3.3]heptane analog showed a very similar level of activity to the parent drug in biological assays. [4][16]

Gcluster_0Vorinostat (Original Drug)cluster_1Spiro[3.3]heptane AnalogVorinostatVorinostat_labelPhenyl RingSPH_labelSpiro[3.3]heptane CoreVorinostat_label->SPH_labelBioisostericReplacementSPH_Analog

Bioisosteric replacement of the phenyl ring in Vorinostat.
CompoundScaffoldTarget/UseKey Property ChangeReference
Sonidegib Analog Spiro[3.3]heptaneHedgehog PathwayRetained nM potency, decreased lipophilicity (clogP)[17]
Vorinostat Analog Spiro[3.3]heptaneHDAC InhibitorRetained high potency in cell-based assays[16][17]
Benzocaine Analog Spiro[3.3]heptaneAnestheticShowed high and similar activity to parent drug[4][16]
Bupivacaine Analog 1-Azaspiro[3.3]heptaneAnestheticNew patent-free analog with high activity[13]

Table 1: Comparison of properties for drugs and their spiro[3.3]heptane analogs.

Case Study 2: Azaspiro[3.3]heptanes as Heterocycle Mimetics

The utility of heteroatom-containing spiro[3.3]heptanes is equally compelling. These scaffolds provide a rigid, 3D alternative to conformationally flexible six-membered heterocycles.

In one notable example, a 1-azaspiro[3.3]heptane core was incorporated into an analog of the anesthetic drug Bupivacaine, replacing the original piperidine fragment. [13]This strategic modification resulted in a novel, patent-free compound that retained high biological activity, demonstrating the scaffold's power in life-cycle management and the generation of new intellectual property. [13]

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in modern medicinal chemistry. Its rigid, three-dimensional structure offers a clear departure from the planar motifs that have historically dominated drug discovery, providing a robust platform for creating molecules with improved physicochemical properties. The validation of this core as a versatile bioisostere for both aromatic and saturated heterocyclic rings has unlocked vast and underexplored regions of chemical space. [1][18] The continued development of innovative and scalable synthetic routes, including strain-release driven methods and stereoselective transformations, will further expand the library of available spiro[3.3]heptane building blocks. [19][20]As researchers continue to seek novel scaffolds that confer enhanced drug-like properties and provide new intellectual property, the spiro[3.3]heptane framework is poised to play an increasingly significant role in the design of the next generation of therapeutic agents.

References

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Morandi, B., et al. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

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  • Morandi, B., et al. (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Semantic Scholar. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of a novel compound, 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This document outlines a strategic experimental workflow, from cell line selection to multi-parametric assay implementation and data interpretation. The guide details widely accepted in vitro assays for assessing cell viability (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 assay). Furthermore, it presents a framework for interpreting the combined data and visualizing the experimental workflow, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of oncology drug development.

Introduction: The Imperative for Early Cytotoxicity Profiling

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is long and fraught with attrition. A significant cause of late-stage failure is unforeseen toxicity.[1] Therefore, the early and robust assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[1][2][3][4] This process, known as cytotoxicity screening, aims to identify compounds that can selectively eliminate cancer cells while minimizing harm to healthy, non-malignant cells.

This guide focuses on a strategic approach to the preliminary cytotoxicity screening of this compound (hereafter referred to as PSHCA), a novel spirocyclic compound. The goal is to generate a foundational dataset that characterizes its cytotoxic potential and provides a rationale for further investigation.

Strategic Experimental Design

A well-designed preliminary screen provides more than a simple "toxic" or "non-toxic" label; it offers initial insights into potency, selectivity, and potential mechanism of action.

Rationale for Cell Line Selection

Human cancer cell lines are fundamental models for anticancer drug development.[5][6][7] However, each cell line possesses unique genetic and phenotypic characteristics that dictate its response to a given compound.[5][6][7] Therefore, screening against a panel of cell lines is crucial.

Core Principles for Selection:

  • Diversity of Tissue Origin: To identify potential tissue-specific activity, a panel should include cell lines from various common cancer types (e.g., lung, breast, colon).

  • Inclusion of a Non-Malignant Control: To assess selectivity, it is vital to include a non-cancerous cell line (e.g., human dermal fibroblasts). A favorable compound will show a significantly higher potency against cancer cells.

  • Known Genetic Backgrounds: Utilizing well-characterized cell lines allows for potential future correlation of sensitivity with specific genetic markers (e.g., p53 status, EGFR mutations).[5]

Recommended Starter Panel:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (ER-positive)

  • HCT116: Human colorectal carcinoma

  • HDF: Human Dermal Fibroblasts (non-malignant control)

A Tiered, Multi-Parametric Assay Approach

No single assay can fully capture the complexity of a compound's interaction with a cell. A tiered approach, starting with a broad viability assay and followed by more specific mechanistic assays, provides a more complete picture.[8]

  • Tier 1: Metabolic Viability (MTT Assay): A primary, high-throughput screen to measure the overall metabolic activity of the cell population, which serves as an indicator of cell viability and proliferation.[9][10]

  • Tier 2: Membrane Integrity (LDH Assay): A secondary assay to specifically measure cytotoxicity resulting from the loss of plasma membrane integrity, a hallmark of necrosis.[11][12][13]

  • Tier 3: Apoptosis Induction (Caspase-3/7 Assay): A secondary assay to determine if the compound induces programmed cell death (apoptosis) by measuring the activity of key executioner caspases.[14][15][16]

This multi-assay strategy allows for the distinction between different modes of cell death (e.g., apoptosis vs. necrosis) and can help differentiate between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.[17]

Core Methodologies and Protocols

The following protocols are standardized for a 96-well plate format, which is amenable to high-throughput screening.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[9][10][18][19] The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of PSHCA in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[20]

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[9]

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[18]

Protocol 2: Membrane Integrity Assessment via LDH Assay

This assay quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a key feature of necrotic cell death.[11][12][13][21]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: It is essential to include controls for maximum LDH release (by lysing a set of untreated cells) and background (medium only).

Protocol 3: Apoptosis Assessment via Caspase-3/7 Glo Assay

This luminescent assay uses a proluminescent caspase-3/7 substrate that is cleaved by active executioner caspases-3 and -7, key mediators of apoptosis.[15] The cleavage reaction generates a luminescent signal that is proportional to caspase activity.[14]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, typically using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Data Interpretation and Presentation

Quantitative Data: The IC50 Value

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of PSHCA required to reduce the measured signal (viability, etc.) by 50%.[22][23] A lower IC50 value indicates greater potency. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Profile of PSHCA after 48-hour treatment

Cell LineAssay TypeIC50 (µM)
A549 (Lung Cancer)MTT (Viability)12.5
LDH (Necrosis)> 100
Caspase-3/7 (Apoptosis)15.2
MCF-7 (Breast Cancer)MTT (Viability)8.9
LDH (Necrosis)> 100
Caspase-3/7 (Apoptosis)10.1
HCT116 (Colon Cancer)MTT (Viability)25.1
LDH (Necrosis)> 100
Caspase-3/7 (Apoptosis)28.4
HDF (Normal Fibroblast)MTT (Viability)95.7
Integrated Interpretation
  • Potency & Selectivity: Based on the hypothetical data in Table 1, PSHCA shows the highest potency against the MCF-7 breast cancer cell line (IC50 = 8.9 µM). Importantly, it is significantly less potent against the non-malignant HDF cells (IC50 = 95.7 µM), suggesting a favorable cancer-selective profile.

  • Mechanism of Cell Death: The low IC50 values from the Caspase-3/7 assay, which are similar to the MTT assay values, coupled with the very high IC50 from the LDH assay (>100 µM), strongly suggest that PSHCA induces cell death primarily through apoptosis rather than necrosis.[11][13]

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and biological mechanisms.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis CellCulture Culture Selected Cell Lines (A549, MCF-7, HCT116, HDF) Seeding Seed Cells into 96-Well Plates CellCulture->Seeding Treatment Treat Cells with PSHCA (48-72h Incubation) Seeding->Treatment CompoundPrep Prepare Serial Dilutions of PSHCA CompoundPrep->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Caspase->IC50 Interpret Integrated Profile Analysis (Potency, Selectivity, MoA) IC50->Interpret G cluster_pathway Apoptotic Signaling Cascade PSHCA PSHCA Treatment Cell Cancer Cell PSHCA->Cell InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) Cell->InitiatorCaspases Induces Stress ExecutionerCaspases Executioner Caspases (Caspase-3, -7) InitiatorCaspases->ExecutionerCaspases Activation Substrates Cellular Substrate Cleavage (e.g., PARP) ExecutionerCaspases->Substrates Cleavage Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Simplified signaling pathway for Caspase-3/7 mediated apoptosis.

Conclusion and Future Directions

This guide outlines a robust, multi-parametric strategy for the preliminary in vitro cytotoxicity screening of the novel compound this compound. The tiered assay approach provides critical early data on the compound's potency, cancer cell selectivity, and primary mechanism of cell death.

Based on the favorable hypothetical results, which indicate cancer-selective, apoptosis-driven cytotoxicity, the following next steps would be warranted:

  • Expansion of Cell Line Panel: Test PSHCA against a broader panel of cancer cell lines, including those with known resistance mechanisms.

  • Time-Course Studies: Evaluate the effect of different incubation times on IC50 values.

  • Mechanism of Action Deep Dive: Investigate upstream apoptotic signaling (e.g., mitochondrial membrane potential, Bcl-2 family protein expression) and cell cycle analysis to further elucidate the mechanism.

By employing a systematic and scientifically rigorous screening cascade, researchers can make informed decisions, prioritize promising candidates like PSHCA, and ultimately increase the efficiency and success rate of the drug discovery process.

References

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology (Vol. 979, pp. 65–70). Springer Science+Business Media. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Ferreira, J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Medicinal Chemistry, 25(32), 4006-4021. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 20, 2026, from [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 20, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 20, 2026, from [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • National Center for Biotechnology Information. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Methods in Molecular Biology. [Link]

  • Bentham Science Publishers. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved January 20, 2026, from [Link]

  • Springer Link. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Retrieved January 20, 2026, from [Link]

  • Bio-protocol. (n.d.). Lactate dehydrogenase necrosis assay. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved January 20, 2026, from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved January 20, 2026, from [Link]

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  • MDPI. (2020). Framework for In Silico Toxicity Screening of Novel Odorants. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10989. [Link]

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Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for preparing 2-phenylspiro[3.3]heptane-2-carboxylic acid and its analogs. These spirocyclic compounds are of significant interest in medicinal chemistry as rigid, three-dimensional scaffolds that can serve as bioisosteres for aromatic rings, offering improved physicochemical properties.[1][2] This document details two primary synthetic strategies, provides step-by-step protocols for key reactions, and outlines methods for the characterization of the synthesized compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic processes.

Introduction: The Significance of Spiro[3.3]heptane Scaffolds in Medicinal Chemistry

The "escape from flatland" in drug design has spurred significant interest in three-dimensional molecular scaffolds that can explore novel chemical space.[3] Spiro[3.3]heptanes have emerged as a particularly promising class of compounds in this regard. Their rigid, well-defined three-dimensional structure makes them excellent candidates for use as saturated bioisosteres of phenyl rings, a common motif in many drug molecules.[1] By replacing a flat aromatic ring with a spiro[3.3]heptane core, it is often possible to improve key drug-like properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[4]

The this compound scaffold is of particular interest as it combines the rigid spirocyclic core with a key pharmacophoric element, the α-aryl carboxylic acid moiety. This structural motif is found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The development of efficient and versatile synthetic routes to these molecules is therefore a critical endeavor for the medicinal chemistry community.

Synthetic Strategies

Two primary retrosynthetic approaches are presented for the synthesis of this compound analogs. The choice of strategy may depend on the availability of starting materials and the desired substitution patterns on the phenyl ring.

Strategy A: Functionalization of a Pre-formed Spiro[3.3]heptane Core via α-Arylation

This strategy involves the synthesis of a spiro[3.3]heptane-2-carboxylic acid ester followed by the introduction of the phenyl group at the α-position. This approach offers the advantage of a convergent synthesis, allowing for the late-stage introduction of various aryl groups.

Strategy_A Target This compound Ester Spiro[3.3]heptane-2-carboxylate Ester Target->Ester Ester Hydrolysis Acid Spiro[3.3]heptane-2-carboxylic Acid Ester->Acid α-Arylation Dicarboxylic_acid Spiro[3.3]heptane-2,2-dicarboxylic Acid Acid->Dicarboxylic_acid Esterification Starting Materials Starting Materials Dicarboxylic_acid->Starting Materials Double Alkylation

Caption: Retrosynthetic analysis for Strategy A.

Strategy B: Construction of the Carboxylic Acid Moiety from a Phenylated Spirocyclic Ketone

This approach begins with the synthesis of 2-phenylspiro[3.3]heptan-2-one, which is then converted to the target carboxylic acid. This strategy is advantageous if a variety of functional groups are to be explored on the spiro[3.3]heptane core itself before the introduction of the carboxylic acid.

Strategy_B Target This compound Nitrile 2-Phenylspiro[3.3]heptane-2-carbonitrile Target->Nitrile Nitrile Hydrolysis Ketone Spiro[3.3]heptan-2-one Nitrile->Ketone Cyanohydrin Formation & Phenyl Grignard Addition Starting Materials Starting Materials Ketone->Starting Materials Cyclization

Caption: Retrosynthetic analysis for Strategy B.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog.

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol is adapted from the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Spiro[3.3]heptane-2,2-dicarboxylic acid184.1810.0 g0.054
----

Procedure:

  • Place 10.0 g (0.054 mol) of crude spiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus to monitor CO₂ evolution.

  • Heat the flask in a sand bath to 220 °C.

  • Maintain the temperature for 30 minutes or until the evolution of carbon dioxide ceases.[3]

  • Allow the reaction mixture to cool to room temperature. The resulting solid is spiro[3.3]heptane-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as heptane.

Protocol 3.1.2: Synthesis of Spiro[3.3]heptan-2-one

This intermediate is crucial for Strategy B and can be synthesized through various routes, including the rearrangement of a 1-bicyclobutylcyclopropanol intermediate.[1] A more classical approach involves the cyclization of a suitable precursor. A German patent describes the synthesis and use of this ketone as a versatile building block.[5]

Strategy A: α-Arylation of a Spiro[3.3]heptane-2-carboxylate Ester

Protocol 3.2.1: Esterification of Spiro[3.3]heptane-2-carboxylic Acid

The carboxylic acid is first converted to an ester to prevent interference with the basic conditions of the subsequent arylation step and to facilitate enolate formation.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Spiro[3.3]heptane-2-carboxylic acid140.185.0 g0.036
Thionyl chloride (SOCl₂)118.973.1 mL0.043
tert-Butanol74.1210 mL-
Pyridine79.103.2 mL0.040
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Suspend 5.0 g (0.036 mol) of spiro[3.3]heptane-2-carboxylic acid in 50 mL of dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3.1 mL (0.043 mol) of thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in 20 mL of dry DCM and cool to 0 °C.

  • In a separate flask, dissolve 10 mL of tert-butanol and 3.2 mL (0.040 mol) of pyridine in 30 mL of dry DCM.

  • Slowly add the acid chloride solution to the alcohol/pyridine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl spiro[3.3]heptane-2-carboxylate.

  • The crude ester can be purified by column chromatography on silica gel.

Protocol 3.2.2: Palladium-Catalyzed α-Arylation of tert-Butyl Spiro[3.3]heptane-2-carboxylate

This protocol is a general method adapted from the Buchwald-Hartwig α-arylation of esters.[6][7]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
tert-Butyl spiro[3.3]heptane-2-carboxylate196.282.0 g0.010
Bromobenzene157.011.1 mL0.010
Pd₂(dba)₃915.7292 mg0.0001
Tri-tert-butylphosphine (P(t-Bu)₃)202.2940 mg0.0002
Lithium bis(trimethylsilyl)amide (LiHMDS)167.3311 mL0.011
Toluene (dry)92.1420 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 92 mg (0.0001 mol) of Pd₂(dba)₃ and 40 mg (0.0002 mol) of P(t-Bu)₃.

  • Add 10 mL of dry toluene and stir for 10 minutes.

  • Add 2.0 g (0.010 mol) of tert-butyl spiro[3.3]heptane-2-carboxylate and 1.1 mL (0.010 mol) of bromobenzene.

  • In a separate flask, add 11 mL of a 1.0 M solution of LiHMDS in THF.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-phenylspiro[3.3]heptane-2-carboxylate.

Protocol 3.2.3: Hydrolysis of the Ester

  • Dissolve the purified tert-butyl 2-phenylspiro[3.3]heptane-2-carboxylate in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stir at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Strategy B: Synthesis from Spiro[3.3]heptan-2-one

Protocol 3.3.1: Synthesis of 2-Phenylspiro[3.3]heptane-2-carbonitrile

This protocol involves a modification of the Strecker synthesis, where a pre-formed imine is not necessary. The ketone is converted to a cyanohydrin, which can then be further functionalized.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Spiro[3.3]heptan-2-one110.152.0 g0.018
Phenylmagnesium bromide (3.0 M in Et₂O)-6.6 mL0.020
Trimethylsilyl cyanide (TMSCN)99.212.7 mL0.020
Zinc iodide (ZnI₂)319.16115 mg0.00036
Tetrahydrofuran (THF, dry)72.1130 mL-

Procedure:

  • To a solution of 2.0 g (0.018 mol) of spiro[3.3]heptan-2-one in 30 mL of dry THF, add 115 mg (0.00036 mol) of ZnI₂.

  • Add 2.7 mL (0.020 mol) of TMSCN and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C.

  • Slowly add 6.6 mL (0.020 mol) of a 3.0 M solution of phenylmagnesium bromide in diethyl ether.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-phenylspiro[3.3]heptane-2-carbonitrile.

Protocol 3.3.2: Hydrolysis of 2-Phenylspiro[3.3]heptane-2-carbonitrile

  • Reflux the 2-phenylspiro[3.3]heptane-2-carbonitrile in a mixture of concentrated HCl and water (1:1) for 12-24 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Characterization

The structure and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl stretch of the carboxylic acid.

Conclusion

This guide has outlined two viable synthetic strategies for the preparation of this compound and its analogs. Strategy A, involving the α-arylation of a spiro[3.3]heptane-2-carboxylate ester, offers a convergent and flexible approach for introducing a variety of aryl substituents. Strategy B, which proceeds through a spiro[3.3]heptan-2-one intermediate, provides an alternative route that may be advantageous for certain substitution patterns. The detailed protocols provided herein serve as a starting point for researchers in the field, and the underlying chemical principles have been explained to allow for informed modifications and optimizations. The continued development of synthetic methods for accessing these unique three-dimensional scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem. [Link]

  • Palladium-catalyzed alpha-arylation of esters. (2001). PubMed. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2020). PMC. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal. [Link]

  • Preparing Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). eScholarship. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications. [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. (2006).
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2015). Springer. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2023). MDPI. [Link]

  • Oxidation of Alcohols. (2023). JoVE. [Link]

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. (2021). The Royal Society of Chemistry. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). ResearchGate. [Link]

  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. (2010). ACS Publications. [Link]

  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024). YouTube. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (2024). ResearchGate. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

Sources

Application Note and Protocol for the Purification of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space beyond the traditional "flatland" of aromatic rings.[1] As a bioisostere for phenyl groups, it can lead to compounds with improved physicochemical properties such as solubility and metabolic stability.[2][3] The introduction of a phenyl group and a carboxylic acid moiety to this scaffold, as in this compound, creates a versatile building block for the synthesis of new therapeutic agents. The carboxylic acid handle allows for further chemical modifications, while the phenyl group can be crucial for target engagement.

The purity of such building blocks is paramount in drug discovery and development. Impurities can lead to misleading biological data, interfere with subsequent chemical reactions, and create challenges in scaling up syntheses. This document provides a detailed guide to the purification of this compound, offering protocols for both recrystallization and column chromatography, along with the scientific rationale behind the procedural choices.

Physicochemical Properties and Data

A summary of key physicochemical data for spiro[3.3]heptane carboxylic acid derivatives is presented below. Note that specific data for the 2-phenyl derivative may not be extensively reported; therefore, data for the parent spiro[3.3]heptane-2-carboxylic acid is included for reference.

PropertyValue (Spiro[3.3]heptane-2-carboxylic acid)Reference
Molecular FormulaC₈H₁₂O₂[4]
Molecular Weight140.18 g/mol [4]
InChIKeyFUQHLUSGMOSPRQ-UHFFFAOYSA-N[4]
LogP1.6513[5]

Purification Strategies: A Two-Pronged Approach

The purification of this compound can be effectively achieved through two primary methods: recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.

I. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining highly pure crystalline material. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[6]

Rationale for Solvent Selection:

For carboxylic acids, polar solvents are generally a good starting point.[6] An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system, often an alcohol and water, frequently provides the optimal polarity for recrystallization of carboxylic acids.[6] Alternatively, a non-polar solvent can be used in combination with a more polar one in a solvent/anti-solvent system.

Recommended Solvent Systems for Screening:

  • Ethanol/Water

  • Methanol/Water

  • Isopropanol/Water

  • Ethyl acetate/Heptane

  • Acetone/Water

Experimental Protocol for Recrystallization:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude this compound (approx. 20-30 mg) into a small test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

    • Gently heat the test tube. The compound should fully dissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline solid.

  • Recrystallization Procedure (Larger Scale):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot chosen solvent (or the more polar solvent of a mixed pair) to completely dissolve the solid.

    • If using a mixed solvent system and the compound is dissolved, slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_hot_solvent Add Minimum Hot Solvent crude_product->add_hot_solvent dissolved_product Dissolved Product add_hot_solvent->dissolved_product slow_cool Slow Cooling dissolved_product->slow_cool ice_bath Ice Bath slow_cool->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation filtration Vacuum Filtration crystal_formation->filtration wash Wash with Cold Solvent filtration->wash drying Drying wash->drying pure_product Pure Crystalline Product drying->pure_product G cluster_prep Preparation cluster_run Chromatography cluster_post Post-Purification select_eluent Select Eluent (TLC) pack_column Pack Silica Column select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue/Adjust combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Sources

Application Notes and Protocols: 2-Phenylspiro[3.3]heptane-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. The "Escape from Flatland," a strategic shift away from planar, aromatic compounds towards three-dimensional molecular architectures, has gained significant traction.[1][2] Spirocyclic scaffolds, particularly the spiro[3.3]heptane moiety, have emerged as a compelling class of building blocks in this endeavor. Their rigid, well-defined three-dimensional geometry offers a unique opportunity to improve key drug-like properties, including metabolic stability, aqueous solubility, and binding affinity, by presenting substituents in precise spatial orientations.[3][4] This document provides a comprehensive guide to the potential applications and experimental evaluation of a novel derivative, 2-Phenylspiro[3.3]heptane-2-carboxylic acid , in drug discovery programs. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest significant potential as a versatile building block and a potential pharmacophore in its own right. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of spirocyclic scaffolds.

Introduction to this compound

This compound is a unique molecule that combines the rigid, three-dimensional spiro[3.3]heptane core with a phenyl group and a carboxylic acid moiety. This combination of features suggests several potential applications in medicinal chemistry:

  • Bioisosteric Replacement: The spiro[3.3]heptane scaffold has been successfully employed as a saturated bioisostere for phenyl rings in several drug candidates.[3][5][6] This substitution can lead to improved pharmacokinetic profiles by reducing metabolic susceptibility associated with aromatic rings. The phenyl group on the 2-position of the spiro[3.3]heptane core can be envisioned as a vector for exploring new binding interactions, while the core spirocycle replaces a central aromatic ring of a parent compound.

  • Novel Scaffold for Library Synthesis: The carboxylic acid group serves as a convenient chemical handle for derivatization, enabling the generation of diverse chemical libraries for high-throughput screening. Amide coupling, esterification, and other transformations can be readily performed to explore the structure-activity relationship (SAR) around the spirocyclic core.

  • Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and distinct three-dimensional shape of this compound make it an attractive fragment for FBDD campaigns. Its rigid nature can provide high-quality structural information when bound to a protein target, facilitating the rational design of more potent leads.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 216.28 g/mol Within the range for "rule of five" compliance, suitable for oral bioavailability.
cLogP ~2.5 - 3.5Indicates good lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Fraction of sp³ carbons (Fsp³) 0.57High Fsp³ character is associated with improved clinical success rates.[1]

Synthetic Protocols

Protocol 2.1: Proposed Synthesis of this compound

This protocol is a hypothetical route based on known chemical transformations.

Workflow Diagram:

G A Styrene C [2+2] Cycloaddition A->C B N,N-dimethylamide of cyclobutane carboxylic acid B->C D 2-Phenylspiro[3.3]heptan-6-one C->D Intermediate F Hydrolysis D->F E Reagents: (CF3SO2)2O, collidine E->C G Oxidation F->G H This compound G->H Final Product I e.g., Jones Oxidation or similar I->G

A proposed synthetic workflow.

Step-by-Step Procedure:

  • [2+2] Cycloaddition to form the Spirocyclic Ketone:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N,N-dimethylamide of cyclobutane carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C and add collidine.

    • Slowly add trifluoromethanesulfonic anhydride ((CF3SO2)2O) to the cooled solution.

    • To this mixture, add styrene dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The intermediate vinamidinium salt is then hydrolyzed with aqueous acid (e.g., 1 M HCl) to yield 2-Phenylspiro[3.3]heptan-6-one. Purify by column chromatography on silica gel.

  • Oxidation to the Carboxylic Acid:

    • The oxidation of a ketone to a carboxylic acid in this context is a non-trivial transformation and may require a multi-step sequence, such as a Baeyer-Villiger oxidation followed by hydrolysis and further oxidation, or conversion to a cyanohydrin followed by hydrolysis. A more direct, albeit potentially harsh, method is presented below for conceptual purposes. A more practical approach might involve conversion of the ketone to a corresponding alkene via a Wittig reaction, followed by oxidative cleavage.

    • Conceptual Oxidative Protocol (e.g., Jones Oxidation - use with extreme caution and appropriate safety measures):

      • Dissolve the purified 2-Phenylspiro[3.3]heptan-6-one in acetone.

      • Cool the solution in an ice bath.

      • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

      • Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

      • Quench the reaction by adding isopropanol until the solution turns green.

      • Remove the acetone under reduced pressure.

      • Add water and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

      • Purify the final product by recrystallization or column chromatography.

Application Protocols in Drug Discovery

The following protocols are designed to evaluate the potential of this compound and its derivatives in a drug discovery setting.

Protocol 3.1: General Workflow for Evaluating Spirocyclic Compounds

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Target-Based Assay (e.g., enzyme inhibition, receptor binding) B Cell-Based Potency Assay (e.g., cytotoxicity, signaling pathway modulation) A->B C ADME Profiling (Solubility, Permeability, Metabolic Stability) B->C D Pharmacokinetic (PK) Studies (e.g., in rodents) C->D Lead Candidate Selection E Efficacy Studies in Disease Models D->E

A general workflow for preclinical evaluation.

Protocol 3.2: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol is crucial for evaluating one of the key hypothesized advantages of the spiro[3.3]heptane scaffold.

Objective: To determine the rate of metabolic degradation of this compound in the presence of liver microsomes.

Materials:

  • Test compound (this compound)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil or a relevant compound for the therapeutic area)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37 °C)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (k / [microsomal protein concentration]).

Protocol 3.3: In Vitro Cytotoxicity Assay (e.g., against a Cancer Cell Line)

This protocol can be adapted to assess the general toxicity or specific anti-proliferative activity of the compound.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution in DMSO

  • Positive control (e.g., Doxorubicin)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence/luminescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with DMSO at the highest concentration used).

    • Incubate the plate for 48-72 hours.

  • Viability Assessment (using MTT as an example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Concluding Remarks

This compound represents a novel chemical entity with significant potential in drug discovery. Its unique three-dimensional structure, born from the spiro[3.3]heptane core, offers a promising avenue for the development of next-generation therapeutics with improved pharmacological profiles. The protocols outlined in this document provide a foundational framework for the synthesis and systematic evaluation of this and related spirocyclic compounds. As the field of medicinal chemistry continues to explore the vastness of three-dimensional chemical space, scaffolds like this compound will undoubtedly play a crucial role in the discovery of safer and more effective medicines.

References

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • MDPI. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Molecules. (2018). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

Sources

The Strategic Application of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has placed a significant demand on the development of novel chiral building blocks and auxiliaries. Among the vast array of chiral scaffolds, spirocyclic systems have garnered considerable attention due to their rigid three-dimensional structures, which can impart high levels of stereocontrol in chemical transformations. This application note delves into the synthesis, resolution, and potential applications of 2-Phenylspiro[3.3]heptane-2-carboxylic acid, a unique chiral building block with significant promise for asymmetric synthesis and drug discovery.

The spiro[3.3]heptane framework is a particularly intriguing motif, recognized for its utility as a bioisostere of the phenyl ring, offering improved physicochemical properties in drug candidates.[1][2] By introducing chirality at the C2 position with a phenyl and a carboxylic acid group, we create a versatile molecule that can be employed as a chiral resolving agent or as a foundational element for the synthesis of complex, enantiomerically pure molecules.

Core Concepts: Synthesis and Chiral Resolution

The journey to utilizing this compound in asymmetric synthesis begins with its preparation and subsequent resolution into its constituent enantiomers. The synthesis of the racemic acid can be envisioned through established methodologies for the construction of spiro[3.3]heptane systems.[1] A plausible synthetic route is outlined below.

Synthetic_Pathway start Commercially Available Starting Materials step1 Formation of a Cyclobutane Precursor start->step1 Several Steps step2 [2+2] Cycloaddition or Malonate Synthesis step1->step2 racemic_acid Racemic 2-Phenylspiro[3.3]heptane- 2-carboxylic acid step2->racemic_acid resolution Chiral Resolution racemic_acid->resolution enantiomers Enantiopure (R)- and (S)-Acids resolution->enantiomers

Figure 1: Conceptual workflow for the synthesis and resolution of this compound.

The critical step towards its application in asymmetric synthesis is the resolution of the racemic mixture. Diastereomeric salt formation is a classical and effective method for resolving chiral carboxylic acids.[3] By reacting the racemic acid with a readily available, enantiopure chiral base, two diastereomeric salts are formed, which can then be separated by fractional crystallization. Subsequent acidification of the separated salts yields the desired enantiopure carboxylic acids.

Protocol 1: Chiral Resolution of (±)-2-Phenylspiro[3.3]heptane-2-carboxylic acid

Objective: To separate the racemic mixture of this compound into its individual enantiomers.

Materials:

  • (±)-2-Phenylspiro[3.3]heptane-2-carboxylic acid

  • (R)-(+)-α-Phenylethylamine (or another suitable chiral amine)

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

  • Polarimeter

Procedure:

  • Salt Formation: In a flask, dissolve 1.0 equivalent of (±)-2-Phenylspiro[3.3]heptane-2-carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-Phenylethylamine in methanol.

  • Slowly add the amine solution to the carboxylic acid solution with stirring. The formation of a precipitate (the diastereomeric salts) should be observed.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Fractional Crystallization: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

  • The filtrate can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer. The progress of the resolution can be monitored by measuring the optical rotation of the free acid obtained from small samples of each crystal crop.

  • Liberation of the Enantiopure Acid: Suspend the first crop of diastereomeric salt in a mixture of ethyl acetate and water.

  • Add 1 M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Purity: The enantiomeric excess (% ee) of the resolved acid should be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., an ester formed with a chiral alcohol).

Application in Asymmetric Synthesis: A Chiral Building Block

Once obtained in enantiopure form, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The carboxylic acid functionality can be readily transformed into a variety of other functional groups, such as amides, esters, alcohols, and ketones, without disturbing the chiral center.

Applications enantiopure_acid Enantiopure 2-Phenylspiro[3.3]heptane- 2-carboxylic acid amide Chiral Amides enantiopure_acid->amide Amide Coupling ester Chiral Esters enantiopure_acid->ester Esterification alcohol Chiral Alcohols enantiopure_acid->alcohol Reduction complex_molecules Complex Chiral Molecules / APIs amide->complex_molecules ester->complex_molecules ketone Chiral Ketones alcohol->ketone Oxidation ketone->complex_molecules

Figure 2: Derivatization of enantiopure this compound for the synthesis of complex molecules.

Protocol 2: Synthesis of a Chiral Amide Derivative

Objective: To demonstrate the conversion of the enantiopure carboxylic acid into a chiral amide, a common structural motif in pharmaceuticals.

Materials:

  • Enantiopure this compound

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Benzylamine (or other primary/secondary amine)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of enantiopure this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral amide.

  • Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Data Summary: Physicochemical Properties

PropertyValue (for Spiro[3.3]heptane-2-carboxylic acid)Predicted Impact of Phenyl Group
Molecular Weight140.18 g/mol Increased
XLogP31.8Increased
Hydrogen Bond Donor Count1Unchanged
Hydrogen Bond Acceptor Count2Unchanged

Table 1: Physicochemical properties of the parent spiro[3.3]heptane-2-carboxylic acid and predicted changes upon addition of a phenyl group.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for asymmetric synthesis. Its rigid spirocyclic core, combined with the versatility of the carboxylic acid and the stereodirecting potential of the phenyl group, makes it an attractive target for synthetic chemists. The protocols outlined in this application note provide a practical framework for the resolution of the racemic acid and its subsequent derivatization. Further research into the applications of this and related chiral spiro[3.3]heptane derivatives is warranted and is anticipated to lead to the development of novel stereoselective transformations and the discovery of new bioactive molecules.

References

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.).
  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. (n.d.). PubMed Central.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules.
  • Asymmetric Synthesis. (n.d.). University of York.
  • Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. (n.d.).
  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Spiro[3.3]heptane-2-carboxylic acid. (n.d.). PubChem.
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (n.d.). Organic Letters.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Enamine.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. (n.d.).
  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. (n.d.). RSC Publishing.
  • Stereoselective Synthesis of Polysubstituted Spiropentanes. (n.d.). PubMed Central.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PubMed Central.

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analytical techniques for characterizing 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity they impart to bioactive molecules.[1] this compound is a key building block within this class, combining a rigid spiro[3.3]heptane core with a phenyl ring and a carboxylic acid moiety. This unique architecture offers a sophisticated platform for exploring chemical space, making it a valuable synthon in the development of novel therapeutics.[2][3]

The precise control over pharmacological properties demanded in drug development necessitates a rigorous and multi-faceted analytical characterization of such building blocks. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the complete characterization of this compound, ensuring its identity, purity, and structural integrity. We will delve into spectroscopic, chromatographic, and crystallographic methods, explaining not just the "how" but the "why" behind each experimental choice, providing researchers with a robust framework for validation.

Primary Structure & Purity Elucidation

The initial phase of characterization focuses on confirming the molecular structure, verifying the molecular weight, and assessing the overall purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei. For a molecule with a rigid spirocyclic core like this compound, NMR is indispensable for confirming the connectivity and stereochemistry.

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds. However, the acidic proton of the carboxylic acid may exchange with residual water or exhibit a very broad signal. For unambiguous observation of the -COOH proton, a solvent like DMSO-d₆ is preferable, as it forms a hydrogen bond with the acidic proton, resulting in a sharper, more distinct peak at a downfield chemical shift (typically >10 ppm).[4]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning the complex, overlapping signals from the spiro[3.3]heptane core protons and correlating them to their respective carbon atoms.

Expected ¹H NMR Spectral Data

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)Highly deshielded, position is concentration-dependent.[5][6]
Aromatic (Phenyl)7.2 - 7.5MultipletProtons on the phenyl ring.
Spiro[3.3]heptane (CH₂)1.8 - 2.8MultipletsComplex, overlapping signals due to the rigid, non-equivalent nature of the cyclobutane rings.

Expected ¹³C NMR Spectral Data

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (C=O)175 - 185Deshielded due to the electronegative oxygen atoms.[4][6]
Aromatic (C-ipso)140 - 145The carbon atom of the phenyl ring attached to the spiro core.
Aromatic (CH)125 - 130Aromatic carbons bearing a proton.
Spiro (Quaternary C)~50The central carbon shared by both rings.
Spiro (C-COOH/Ph)~60The quaternary carbon bearing the phenyl and carboxyl groups.
Spiro[3.3]heptane (CH₂)25 - 40Aliphatic carbons of the cyclobutane rings.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence of its elemental composition through high-resolution measurements. It also offers structural information via fragmentation analysis.

Causality of Experimental Choices:

  • Ionization Method: Electrospray Ionization (ESI) in negative mode is ideal for this molecule.[7] The carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ carboxylate ion, which is highly amenable to ESI. This soft ionization technique typically keeps the molecular ion intact.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M-H]⁻ ion can provide structural confirmation.[7] Key fragmentation pathways for carboxylates include decarboxylation (loss of CO₂).[4][7]

Expected Mass Spectrometry Data

Ion Expected m/z Technique Notes
[M-H]⁻229.1ESI (-)Molecular ion peak (deprotonated).
[M+Na]⁺253.1ESI (+)Sodium adduct, often observed in positive mode.
Key Fragments (from [M-H]⁻) MS/MS
Loss of CO₂185.1CIDDecarboxylation of the carboxylate anion.
Phenyl radical cation77.1EI (+)Common fragment in Electron Impact (EI) ionization.[8]

Functional Group and Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Causality of Experimental Choices: The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The key is to look for the highly characteristic absorptions of the carboxylic acid and the aromatic ring. The O-H stretch of a carboxylic acid is particularly diagnostic due to its extreme broadness, a result of strong hydrogen-bonded dimerization in the solid state.[9][10]

Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic AcidO-H stretch2500 - 3300Very broad, superimposed on C-H stretches.[5][6]
Aromatic C-HC-H stretch3000 - 3100Sharp, medium intensity.
Aliphatic C-HC-H stretch2850 - 3000Sharp, medium intensity.
Carboxylic AcidC=O stretch1690 - 1760Strong, sharp.[9][10]
Aromatic RingC=C stretch1450 - 1600Medium, multiple bands.
Carboxylic AcidC-O stretch1210 - 1320Strong.[10]
Carboxylic AcidO-H bend910 - 950Broad, medium.[9]

Chromatographic Analysis & Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of a non-volatile compound and for separating it from any impurities. Given that this compound is chiral, chiral HPLC is mandatory to determine its enantiomeric purity (enantiomeric excess, e.e.).

Causality of Experimental Choices:

  • Detection: A UV detector is ideal, as the phenyl group provides a strong chromophore for sensitive detection (typically around 254 nm).

  • Stationary Phase: For purity analysis, a standard reversed-phase column (e.g., C18) is used. For enantiomeric separation, a Chiral Stationary Phase (CSP) is required.[11][12] Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are highly effective for a wide range of compounds and are a logical starting point.[11][13]

  • Mobile Phase: For reversed-phase HPLC, a mixture of acetonitrile or methanol and water with an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[11] For chiral HPLC under normal-phase conditions, mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol) are typically employed.[14]

Example HPLC Method Parameters

Parameter Purity Analysis (Reversed-Phase) Enantiomeric Separation (Normal-Phase)
Column C18, 4.6 x 150 mm, 5 µmChiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: AcetonitrileA: n-Hexane; B: Isopropanol
Gradient/Isocratic Gradient: 5% to 95% B over 15 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C

Thermal Properties

Understanding the thermal stability and phase behavior of a compound is critical for handling, storage, and formulation.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
  • TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[15]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, purity, and polymorphic transitions.[16][17]

Causality of Experimental Choices: TGA is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The onset temperature of mass loss indicates the beginning of decomposition. DSC provides a precise melting point, which is a key indicator of purity. A sharp melting peak suggests a highly pure compound, while a broad peak can indicate the presence of impurities.

Definitive 3D Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal "gold standard" for determining the three-dimensional atomic arrangement of a crystalline solid.[18] For a chiral spirocyclic molecule, it provides absolute confirmation of its molecular structure, connectivity, and, crucially, its relative and absolute stereochemistry.[19]

Causality of Experimental Choices: The primary challenge for this technique is not the analysis itself but the preparation of a suitable single crystal. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a high-quality crystal is obtained, the diffraction data provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural proof.[20]

Visualizing the Analytical Workflow

The following diagrams illustrate the integrated approach to characterizing this compound.

Overall Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_secondary Purity & Properties cluster_definitive Definitive Structure Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (ESI-MS, HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC / Chiral HPLC NMR->HPLC Structure Confirmed XRD Single-Crystal XRD NMR->XRD Result1 Identity & Connectivity NMR->Result1 MS->HPLC MW Confirmed MS->XRD MS->Result1 FTIR->HPLC Functional Groups Confirmed FTIR->Result1 Thermal Thermal Analysis (TGA & DSC) HPLC->Thermal Purity & e.e. Determined HPLC->XRD Result2 Purity & Enantiomeric Excess HPLC->Result2 Thermal->XRD Thermally Stable for Crystallization Result3 Absolute 3D Structure XRD->Result3

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time; use a sufficient number of scans (e.g., 1024 or more).

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to aid in the assignment of complex proton and carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H signals and reference the spectra (e.g., to residual solvent peak or TMS).

Protocol 2: HPLC for Purity and Chiral Separation
  • System Preparation: Purge the HPLC system with the appropriate mobile phases. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a working concentration of ~0.1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution onto the column.

  • Data Acquisition: Run the specified method (gradient for purity, isocratic for chiral) and record the chromatogram using the UV detector.

  • Analysis:

    • Purity: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Chiral Separation: Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Chiral HPLC Separation Principle cluster_output racemate Racemic Mixture (R & S Enantiomers) column Chiral Stationary Phase (CSP) Interacts differently with R and S enantiomers racemate->column:port detector UV Detector column->detector enant_R R-Enantiomer column->enant_R Elutes Faster (Weaker Interaction) enant_S S-Enantiomer column->enant_S Elutes Slower (Stronger Interaction) chromatogram Resulting Chromatogram detector->chromatogram Signal vs. Time

Caption: Chiral HPLC separates enantiomers based on differential interactions with a CSP.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days. Screen multiple solvents to find conditions that yield diffraction-quality single crystals.

  • Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of diffraction intensities. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.[20] Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.

References

  • ResearchGate. (n.d.). Molecular structures and single-crystal X-ray diffraction (SC-XRD)... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]

  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. Retrieved from [Link]

  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Single Crystal X-Ray Diffraction Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxa-spirocyclic carboxylic acids and amino acids. ResearchGate. Retrieved from [Link]

  • The University of Western Australia. (n.d.). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Retrieved from [Link]

  • Unknown. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis and biological evaluation of novel spirocyclic â-lactams from reaction of pyrrolidine-2-carboxylic acid and benzyl amine. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its three-dimensionality and its role as a saturated bioisostere for phenyl rings.[1][2][3][4] This rigid, non-planar core can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing novel vectors for exploring chemical space.[5][6][7] 2-Phenylspiro[3.3]heptane-2-carboxylic acid is a versatile starting point that features this desirable scaffold functionalized with a carboxylic acid, a key handle for chemical modification.[8][9] This document provides a detailed guide for the strategic derivatization of this core structure into libraries of amides and esters, transformations fundamental to structure-activity relationship (SAR) studies. Furthermore, we present robust protocols for the preparation of these derivatives for biological evaluation, with a focus on ensuring data integrity in high-throughput screening (HTS) campaigns.

Rationale for Derivatization: Exploring Chemical Space

The carboxylic acid moiety of this compound is an ideal anchor for diversification. Its conversion into amides and esters allows for the systematic modulation of steric bulk, electronics, and hydrogen bonding potential, which are critical for optimizing biological activity and pharmacokinetic profiles.

  • Amide Bond Formation: The amide bond is a cornerstone of pharmaceuticals, present in over 25% of all marketed drugs, due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor.[10] Converting the parent acid to an amide library by coupling it with a diverse set of commercially available amines provides a rapid and powerful method to probe interactions with biological targets.[11]

  • Esterification: The synthesis of esters serves multiple purposes. Esters can act as bioisosteres for the carboxylic acid, altering target engagement and physicochemical properties.[12] They are also a common prodrug strategy, masking the polar carboxylic acid to enhance cell membrane permeability, with the ester being cleaved by intracellular esterases to release the active parent acid.[13]

The overall strategy is to create a focused library of derivatives to establish a preliminary SAR, which will guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

Overall Workflow: From Core Acid to Biological Data

The journey from the starting material to actionable biological insights follows a structured, multi-stage process. This workflow ensures that synthesized compounds are of high quality and are prepared appropriately for screening, minimizing the risk of false positives or negatives.

G cluster_synthesis Chemical Synthesis cluster_assay_prep Assay Preparation cluster_screening Biological Evaluation Start 2-Phenylspiro[3.3]heptane- 2-carboxylic Acid Amide Amide Synthesis (Protocol 1) Start->Amide Diverse Amines Ester Ester Synthesis (Protocol 2) Start->Ester Alcohols Library Purified Derivative Library Amide->Library Ester->Library Stock DMSO Stock Plates (Mother Plates) (Protocol 3) Library->Stock AssayReady Assay-Ready Plates (Daughter Plates) (Protocol 4) Stock->AssayReady HTS High-Throughput Screening (HTS) AssayReady->HTS SAR Data Analysis & SAR Studies HTS->SAR

Caption: Workflow for derivatization and biological screening.

Protocols for Chemical Synthesis

The following protocols describe standard, reliable methods for generating amide and ester derivatives. The choice of reagents and conditions is based on broad substrate scope and high reaction efficiency.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] The additive traps this intermediate to form an active ester, which then reacts cleanly with the incoming amine. This two-step, one-pot process minimizes side reactions and reduces the potential for racemization if chiral amines are used.[11]

G cluster_mech EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt Urea Urea Byproduct (Water Soluble) Intermediate->Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2

Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.

Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add HOBt (1.1 eq) and the desired primary or secondary amine (1.1 eq). Stir the mixture for 5 minutes.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide.

Parameter Value Rationale
Solvent Anhydrous DCM or DMFAprotic solvents prevent hydrolysis of the active intermediate.
Equivalents (Acid) 1.0Limiting Reagent
Equivalents (Amine) 1.1A slight excess drives the reaction to completion.
Equivalents (EDC·HCl) 1.2Ensures full activation of the carboxylic acid.
Equivalents (HOBt) 1.1Suppresses side reactions and acts as a catalyst.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Expected Yield 60-95%Dependent on the steric and electronic nature of the amine.
Protocol 2: Ester Synthesis via Steglich Esterification

For the synthesis of esters under mild conditions, the Steglich esterification is a method of choice, particularly for secondary or tertiary alcohols where Fischer esterification may fail.[14] This reaction uses a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly effective acyl transfer catalyst.[14]

Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure ester.

Parameter Value Rationale
Coupling Agent DCC or DICEfficiently activates the carboxylic acid.
Catalyst DMAP (0.1 eq)Highly nucleophilic catalyst for acyl group transfer.
Equivalents (Alcohol) 1.2Slight excess ensures complete consumption of the acid.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction.
Byproduct Dicyclohexylurea (DCU)Largely insoluble in DCM, allowing for easy removal by filtration.
Expected Yield 70-98%Generally very high for primary and secondary alcohols.

Protocols for Biological Assay Preparation

Proper sample preparation is critical for the success of any screening campaign. The goal is to create accurately concentrated, stable, and soluble compound stocks that can be reliably dispensed into assay plates.[15][16]

Protocol 3: Preparation of High-Concentration DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the universal solvent for storing compound libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[16]

Methodology:

  • Compound Weighing: Accurately weigh approximately 1-5 mg of each purified derivative into a tared, labeled microvial or tube.

  • Volume Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. Cap the vial securely.

  • Solubilization: Promote dissolution by vortexing for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes. Visually inspect for any undissolved particulate matter.

  • Plate Transfer: Transfer the solutions into a master stock plate (the "mother plate"), typically a 96- or 384-well plate with a secure seal.[17]

  • Storage: Store the mother plate at -20 °C or -80 °C in a desiccated environment to prevent water absorption by the DMSO. Avoid repeated freeze-thaw cycles.

Parameter Value Rationale
Solvent Anhydrous, high-purity DMSOMaximizes compound solubility and stability.
Stock Concentration 10-20 mMA high concentration allows for significant dilution into assay buffer, minimizing final DMSO concentration.
Final Assay [DMSO] < 0.5%High concentrations of DMSO can interfere with biological assays.
Storage Temp. -20 °C to -80 °CReduces the rate of compound degradation over time.
Protocol 4: Preparation of Assay-Ready Plates

Assay-ready, or "daughter," plates contain compounds at their final screening concentrations and are typically prepared by diluting the mother plates. This process is ideally performed using automated liquid handlers to ensure accuracy and throughput.[18][19]

G Mother Mother Plate (10 mM in DMSO) Intermediate Intermediate Plate (e.g., 100 µM in Assay Buffer) Mother->Intermediate 1:100 Dilution Daughter Assay-Ready Plate (e.g., 10 µM final concentration) Intermediate->Daughter 1:10 Dilution Controls Control Wells (Positive & Negative) Controls->Daughter

Caption: Workflow for preparing assay-ready plates from a stock plate.

Methodology:

  • Thawing: Remove the mother plate from the freezer and allow it to equilibrate to room temperature before unsealing to prevent condensation.

  • Intermediate Dilution (Optional but Recommended): Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) from the mother plate into a new plate containing a larger volume of assay buffer or DMSO (e.g., 99 µL). This step reduces pipetting errors associated with very small volumes.

  • Final Dilution: Transfer an aliquot from the intermediate plate (or directly from the mother plate) into the final assay plate, which contains the assay components (e.g., cells, enzymes, reagents).

  • Control Addition: Dedicate specific wells on each plate for positive controls (a known active compound) and negative controls (vehicle, e.g., DMSO only). This is essential for calculating assay quality metrics like the Z'-factor.[16]

  • Incubation/Assay Execution: Gently mix the plate and proceed with the specific biological assay protocol.

Conclusion and Future Perspectives

The protocols outlined provide a comprehensive framework for the synthesis and preparation of a this compound derivative library. The conversion to amides and esters is a proven, effective strategy for rapidly generating chemical diversity to fuel drug discovery programs. The data generated from screening these libraries will establish critical structure-activity relationships, illuminating the path toward optimized lead compounds with therapeutic potential. Subsequent efforts can focus on synthesizing alternative carboxylic acid isosteres, such as tetrazoles, to further improve metabolic stability and cell penetration.[12]

References

  • Bode, J. W. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. [Link]

  • Guiso, M., et al. (2024). Recent developments in catalytic amide bond formation. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Mykhailiuk, P. K. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Translational Research. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. [Link]

  • Reusch, W. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Kirkwood, K. I., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]

  • Madsen, A. S., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PubMed Central. [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane scaffolds from malonate derivatives. ResearchGate. [Link]

  • Kirkwood, K. I., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. ResearchGate. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • R Discovery. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]

  • Grygorenko, O. O., et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Kirkwood, K. I., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]

  • Sandmann, B. W., & Grayeski, M. L. (1994). Quinoxalinone Derivatization of Biological Carboxylic Acids for Detection by Peroxyoxalate Chemiluminescence With High-Performance Liquid Chromatography. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. PubChem. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

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scale-up synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

Abstract

This application note provides a comprehensive guide for the multi-gram , a valuable building block in modern drug discovery. Spiro[3.3]heptane motifs are increasingly recognized as saturated, three-dimensional bioisosteres of benzene, offering improved physicochemical properties for drug candidates.[1][2] This document details a robust and scalable synthetic strategy, emphasizing critical process safety considerations, detailed experimental protocols for synthesis and purification, and methods for analytical characterization. The protocols are designed for researchers, process chemists, and drug development professionals aiming to produce this compound in significant quantities for further research and development.

Introduction: The Strategic Value of Spiro[3.3]heptanes

The paradigm in medicinal chemistry has shifted from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds to access novel chemical space and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] The spiro[3.3]heptane core is a premier example of this trend, serving as a rigid, non-planar scaffold that can mimic the exit vectors of a benzene ring while enhancing properties like aqueous solubility.[4] this compound, in particular, is a key intermediate that allows for the introduction of this valuable spirocyclic motif into more complex molecules through its carboxylic acid handle.

This guide addresses the critical need for a reliable and scalable synthesis of this compound, moving beyond milligram-scale laboratory procedures to gram and kilogram-scale production suitable for preclinical and clinical development campaigns.

Synthetic Strategy & Rationale

Several routes exist for constructing the spiro[3.3]heptane skeleton.[1] For the target molecule, a highly effective and scalable approach involves the double alkylation of a malonate ester with a suitable bis(electrophile), followed by hydrolysis and thermal decarboxylation. This strategy is selected for its use of readily available starting materials, robust reaction conditions, and a straightforward purification sequence.

The overall synthetic workflow is depicted below.

G cluster_0 PART 1: Spirocycle Construction cluster_1 PART 2: Hydrolysis & Decarboxylation cluster_2 PART 3: Purification & Isolation Start Diethyl Phenylmalonate + 1,1-bis(bromomethyl)cyclobutane Reaction1 Double Alkylation (NaH, DMF) Start->Reaction1 Step 1 Intermediate1 Diethyl 2-Phenylspiro[3.3]heptane-2,2-dicarboxylate Reaction1->Intermediate1 Reaction2 Saponification (NaOH, EtOH/H2O) Intermediate1->Reaction2 Step 2 Intermediate2 Spiro[3.3]heptane-2,2-dicarboxylic Acid Intermediate Reaction2->Intermediate2 Reaction3 Thermal Decarboxylation (High Temperature) Intermediate2->Reaction3 Product Crude 2-Phenylspiro[3.3]heptane- 2-carboxylic acid Reaction3->Product Purification Acid-Base Extraction & Crystallization Product->Purification Step 3 Final Pure Final Product Purification->Final

Caption: Overall workflow for the scale-up synthesis of the target compound.

Critical Safety & Scale-Up Considerations

Transitioning from a lab-scale reaction to a pilot plant or manufacturing setting introduces significant safety and operational challenges. A thorough risk assessment is mandatory before proceeding.[5]

  • Thermal Hazard Analysis: The double alkylation step using sodium hydride (NaH) is highly exothermic and involves the evolution of flammable hydrogen gas.

    • Mitigation: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). NaH should be added portion-wise to a cooled solution of the malonate ester to control the reaction rate and heat generation.[6] A reliable internal temperature probe is essential, and an appropriately sized cooling bath must be on standby for emergency quenching.[5][7]

  • Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] What can be easily controlled in a 100 mL flask with an ice bath can become a dangerous runaway reaction in a 20 L vessel.[7]

    • Mitigation: Use a jacketed reactor with a circulating coolant system for precise temperature control. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.[6]

  • Equipment Selection: Glassware and equipment must be appropriately sized.

    • Mitigation: The reaction vessel volume should be at least twice the total volume of all reagents and solvents to be added.[5][7] Use wide-mouth glassware or reactors to facilitate material transfer and allow for adequate venting.[7]

  • Work-up & Extractions: Handling large volumes of flammable organic solvents and aqueous layers poses physical and chemical hazards.

    • Mitigation: Ensure adequate ventilation, such as a walk-in fume hood, for the entire process.[9] Use appropriately sized separatory funnels or, for larger scales, dedicated extraction vessels. Ground all equipment to prevent static discharge.

Detailed Experimental Protocols

This protocol is designed for a target scale of ~100 g of the final product. All operations should be performed in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of Diethyl 2-Phenylspiro[3.3]heptane-2,2-dicarboxylate

Principle: A strong base, sodium hydride, deprotonates diethyl phenylmalonate to form a nucleophilic enolate, which then undergoes a double SN2 reaction with 1,1-bis(bromomethyl)cyclobutane to form the spirocyclic core.

Materials Quantity Molar Eq. Notes
Sodium Hydride (60% in mineral oil)24.0 g2.2Handle with extreme care under inert gas.
Anhydrous Dimethylformamide (DMF)1.0 L-Use a dry, high-purity grade.
Diethyl phenylmalonate118.1 g1.0Reagent grade.
1,1-bis(bromomethyl)cyclobutane128.0 g1.05Key building block.[10]
Diethyl Ether1.5 L-For work-up.
Saturated NH₄Cl (aq.)500 mL-For quenching.
Brine500 mL-For washing.

Procedure:

  • Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Under a positive flow of nitrogen, carefully add the sodium hydride dispersion to the flask, followed by 500 mL of anhydrous DMF.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Dissolve the diethyl phenylmalonate in 250 mL of anhydrous DMF and add it to the addition funnel.

  • Add the malonate solution dropwise to the NaH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Dissolve the 1,1-bis(bromomethyl)cyclobutane in 250 mL of anhydrous DMF and add it to the addition funnel.

  • Add the dibromide solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 15 °C.

  • Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting malonate is consumed.

  • Work-up: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a large separatory funnel and dilute with 1 L of water and 1 L of diethyl ether.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Combine the organic layers and wash with water (2 x 500 mL) and then brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester as an oil. This intermediate is typically carried forward without further purification.

Step 2: Saponification and Decarboxylation

Principle: The diester is hydrolyzed to the corresponding dicarboxylic acid under basic conditions. Subsequent heating induces thermal decarboxylation to yield the final mono-acid product.[11][12]

Materials Quantity Molar Eq. Notes
Crude Diester IntermediateFrom Step 11.0
Ethanol800 mL-
Sodium Hydroxide (NaOH)80.0 g~4.0
Water400 mL-
Concentrated HCl (~12 M)As needed-For acidification.

Procedure:

  • Dissolve the crude diester in 800 mL of ethanol in a 3 L flask equipped with a reflux condenser and mechanical stirrer.

  • In a separate beaker, dissolve the sodium hydroxide in 400 mL of water (Note: exothermic).

  • Add the NaOH solution to the stirred solution of the diester.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours until saponification is complete (monitor by HPLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with 1 L of water.

  • Decarboxylation: Transfer the aqueous solution to a flask equipped for distillation and heat to 95-100 °C.

  • Slowly and carefully acidify the hot solution by adding concentrated HCl dropwise. Vigorous evolution of CO₂ will occur. Continue adding acid until the pH is ~1-2.

  • A precipitate (the dicarboxylic acid intermediate) may form and then redissolve as decarboxylation proceeds. Continue heating for 2-3 hours after acidification until gas evolution ceases.[11]

  • Cool the reaction mixture to room temperature. The crude product should precipitate or form an oil.

Step 3: Purification by Acid-Base Extraction and Crystallization

Principle: Carboxylic acids can be effectively purified by leveraging their acidic properties. They are soluble in aqueous base as carboxylate salts, allowing neutral and basic impurities to be washed away with an organic solvent. Re-acidification precipitates the pure acid.[13][14]

G Start Crude Product Mixture (from Step 2) AddBase Dissolve in 2M NaOH (aq) Extract with Ethyl Acetate Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic Organic Layer: Neutral/Basic Impurities (Discard) Separate1->Organic Phase 1 Aqueous Aqueous Layer: Sodium Carboxylate Salt Separate1->Aqueous Phase 2 Acidify Cool to 0°C Acidify to pH 1-2 with conc. HCl Aqueous->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter Filter, Wash with Cold Water, Dry under Vacuum Precipitate->Filter Final Pure Crystalline Product Filter->Final

Caption: Workflow for the purification of the final carboxylic acid product.

Procedure:

  • Extract the cooled, acidified mixture from Step 2 with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts and wash with brine.

  • Extract the combined organic layer with 2 M aqueous NaOH (3 x 400 mL). The product will move into the aqueous layer as its sodium salt.

  • Combine the basic aqueous extracts. Cool this solution in an ice bath.

  • Slowly acidify the cold aqueous solution with concentrated HCl to pH 1-2, while stirring vigorously. The pure product will precipitate as a white solid.

  • Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 200 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Characterization & Quality Control

The final product should be characterized to confirm its identity and purity.[15][16]

Technique Purpose Expected Result
¹H NMR Structural ConfirmationPeaks corresponding to phenyl and spiro[3.3]heptane protons with correct integration and splitting patterns.
¹³C NMR Structural ConfirmationResonances for all unique carbons, including the quaternary spiro-carbon and the carboxylic acid carbon (~175-185 ppm).
Mass Spec (MS) Molecular WeightCorrect molecular ion peak for C₁₄H₁₆O₂ (e.g., [M-H]⁻ at m/z 215.1).
HPLC Purity AssessmentPurity >98% by area normalization.[17]
FT-IR Functional Group IDBroad O-H stretch (~2500-3300 cm⁻¹) and sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
Melting Point Purity & IDSharp, defined melting point range.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Step 1 Incomplete deprotonation; inactive NaH; wet solvent/reagents.Ensure all reagents and solvents are anhydrous. Use fresh, high-quality NaH. Allow sufficient time for enolate formation.
Incomplete Saponification Insufficient NaOH or reaction time.Increase reaction time or add an additional equivalent of NaOH and continue refluxing. Monitor by HPLC.
Oily Product After Acidification Product may have a low melting point or impurities are present.Ensure the mixture is thoroughly cooled before and during acidification. If it remains an oil, extract into an organic solvent and proceed with the acid-base workup. Consider purification by column chromatography if crystallization fails.
Product Fails Purity Spec Incomplete reaction; inefficient purification.Repeat the acid-base extraction procedure. If impurities persist, consider recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References

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  • Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Available at: [Link]

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  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

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Application Notes & Protocols: 2-Phenylspiro[3.3]heptane-2-carboxylic Acid as a Bioisostere for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Three-Dimensional Bioisosteres

In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and electronic characteristics, is a cornerstone of this process.[1][2][3] The carboxylic acid moiety is a frequent component of pharmacophores, often crucial for target engagement through hydrogen bonding and ionic interactions.[4][5] However, its inherent acidity can lead to poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity, creating significant developability hurdles.[1][6]

To mitigate these liabilities, medicinal chemists often turn to bioisosteric replacement.[5][6] While traditional heterocyclic bioisosteres like tetrazoles are widely used, there is a growing imperative to "escape from flatland"—moving away from planar, aromatic structures towards more three-dimensional (3D) saturated scaffolds.[7] These sp³-rich cores, such as the spiro[3.3]heptane system, offer a rigid conformational framework that can improve key drug-like properties including solubility, metabolic stability, and target selectivity by presenting substituents in precise spatial orientations.[8][9][10]

This guide details the application of 2-phenylspiro[3.3]heptane-2-carboxylic acid , a novel scaffold that combines the 3D rigidity of the spiro[3.3]heptane core with a key acidic pharmacophore. We present it as a conformationally restricted bioisostere for motifs such as α,α-disubstituted phenylacetic acids, providing a unique vector for exploring chemical space while addressing common ADME challenges.

The Spiro[3.3]heptane Scaffold: A Privileged Bioisostere

The spiro[3.3]heptane ring system has emerged as a valuable building block in medicinal chemistry.[11][12] Its rigid, non-planar structure serves as an excellent saturated bioisostere for phenyl rings, offering a way to maintain key exit vectors for substituents while improving physicochemical properties.[13][14][15]

Key Advantages of the Spiro[3.3]heptane Core:

  • Enhanced Fsp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved clinical success rates, likely due to better solubility and reduced promiscuity.[8][10]

  • Metabolic Stability: The strained cyclobutane rings are generally more resistant to metabolic degradation compared to more flexible aliphatic chains or electron-rich aromatic systems.[16]

  • Improved Physicochemical Properties: Replacement of planar aromatic rings with spiro[3.3]heptane often leads to decreased lipophilicity (LogP/LogD) and increased aqueous solubility.[8][10]

  • Novel Intellectual Property: The use of such scaffolds allows for the creation of new chemical entities with distinct patent positions.[13]

By functionalizing this core with a phenyl group and a carboxylic acid at the same spiro-carbon, we create a rigid scaffold that locks the relative orientation of these two important functional groups.

Synthesis Protocol: this compound

The following protocol outlines a plausible and robust synthetic route for the title compound, starting from commercially available materials. The causality behind key steps is explained to ensure reproducibility and understanding.

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Phenylation cluster_2 Step 3: Saponification A Spiro[3.3]heptane-2-carboxylic acid B Methyl spiro[3.3]heptane-2-carboxylate A->B SOCl2, MeOH Reflux C Methyl 2-phenylspiro[3.3]heptane-2-carboxylate B->C 1. LDA, THF, -78 °C 2. Ph-X (e.g., PhI, Pd catalyst) D This compound C->D 1. LiOH, THF/H2O 2. H+ workup

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Esterification of Spiro[3.3]heptane-2-carboxylic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent α-carbon functionalization by preventing interference from the acidic proton. Thionyl chloride provides a reliable method for this transformation.

  • Suspend spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in methanol (MeOH, 5-10 mL per gram).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. Caution: Exothermic reaction, produces HCl gas.

  • Remove the ice bath and heat the mixture to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl spiro[3.3]heptane-2-carboxylate , which can often be used without further purification.

Step 2: α-Phenylation of the Ester

  • Rationale: This is the key bond-forming step. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the kinetic enolate of the ester at low temperature. A subsequent palladium-catalyzed cross-coupling reaction with a phenyl halide introduces the phenyl group.

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF) and cool to -78 °C.

  • Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C to pre-form LDA.

  • Add a solution of Methyl spiro[3.3]heptane-2-carboxylate (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flask, prepare a mixture of iodobenzene (PhI, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a ligand (e.g., PPh₃, 0.1 eq) in dry THF.

  • Transfer the enolate solution via cannula into the palladium/iodobenzene mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain Methyl 2-phenylspiro[3.3]heptane-2-carboxylate .

Step 3: Saponification to the Final Product

  • Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for saponification that effectively hydrolyzes the ester under mild conditions.

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH·H₂O (3.0 eq) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield This compound as a solid.

Physicochemical Properties and Bioisosteric Comparison

The introduction of the rigid spiro[3.3]heptane scaffold is intended to improve key drug-like properties compared to more flexible or traditional bioisosteres.

Calculated Physicochemical Properties
PropertySpiro[3.3]heptane-2-carboxylic acid[17]This compound (Estimated)2,2-Dimethyl-2-phenylacetic acid (Comparator)
Molecular Weight ( g/mol ) 140.18216.28178.23
cLogP 1.8~3.0 - 3.5~2.5
Topological Polar Surface Area (Ų) 37.337.337.3
pKa (Estimated) ~4.8~4.7~4.6
Fraction of sp³ Carbons (Fsp³) 0.880.620.40
Bioisosteric Rationale Visualization

The this compound motif can be considered a conformationally rigid bioisostere of a gem-dimethyl or tert-butyl group adjacent to a phenylacetic acid core. The spirocycle enforces a specific 3D geometry, which can be advantageous for fitting into a defined receptor pocket.

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacement a a_lab Flexible Parent (gem-dimethyl) arrow b b_lab Rigid Bioisostere (Spiro[3.3]heptane)

Caption: Bioisosteric replacement of a flexible gem-dimethyl group with a rigid spiro[3.3]heptane scaffold.

Protocols for Experimental Evaluation

To validate the utility of this compound as a bioisostere, a series of standardized in vitro assays should be performed.

In Vitro ADME Evaluation Workflow

cluster_assays Primary In Vitro Assays cluster_decision Decision Point start Test Compound pampa Protocol 1: Permeability Assay (PAMPA) start->pampa metstab Protocol 2: Metabolic Stability (HLM) start->metstab binding Protocol 3: Target Binding Assay start->binding decision Analyze Data: Permeability (Papp) Stability (t½) Affinity (Ki) pampa->decision metstab->decision binding->decision end Advance to Secondary Assays (e.g., Caco-2, PK) decision->end

Caption: Standard cascade of in vitro assays for evaluating new chemical entities.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Purpose: To assess a compound's passive permeability across an artificial lipid membrane, serving as a high-throughput surrogate for intestinal absorption.[18][19][20]

  • Principle: A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This "acceptor" plate is placed in a "donor" plate containing the test compound. The rate of diffusion from donor to acceptor is measured to determine the permeability coefficient (Pₑ).[21]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen) and matching 96-well donor plates.

  • Lecithin solution (e.g., 10 mg/mL in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • UV-Vis 96-well plate reader or LC-MS/MS system.

Procedure:

  • Prepare the donor plate: Dilute the test compound stock solution into PBS (at the desired pH, e.g., 5.0 to mimic the upper intestine) to a final concentration of 100 µM (final DMSO concentration <1%).

  • Prepare the acceptor plate: Carefully pipette 5 µL of the lecithin solution onto the filter of each well of the filter plate.

  • Add 200 µL of PBS (pH 7.4, to mimic physiological pH) to each well of the acceptor plate.

  • Carefully place the acceptor plate into the donor plate, ensuring the lipid-coated filters contact the donor solution.

  • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • After incubation, carefully separate the plates.

  • Measure the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - C_A / C_eq) where C_eq = (C_D * V_D + C_A * V_A) / (V_D + V_A). V_D and V_A are the volumes in the donor and acceptor wells, respectively. Area is the surface area of the filter, and Time is the incubation time.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Purpose: To evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.

  • Principle: The compound is incubated with human liver microsomes, a source of drug-metabolizing enzymes, and an NADPH-regenerating system which is required for CYP activity. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compound (1 µM final concentration).

  • Positive control compound with known metabolism (e.g., Verapamil).

  • Acetonitrile with an internal standard for quenching.

  • LC-MS/MS system.

Procedure:

  • Prepare a master mix of HLM (final concentration 0.5 mg/mL) in phosphate buffer. Aliquot into microcentrifuge tubes.

  • Pre-warm the HLM mix at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound (to a final concentration of 1 µM) and the NADPH-regenerating system.

  • Incubate at 37 °C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

Protocol 3: Competitive Radioligand Target Binding Assay
  • Purpose: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor or enzyme target.[22][23][24]

  • Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (with known affinity) for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).[25][26]

Materials:

  • Target source: Cell membranes expressing the receptor of interest, or purified enzyme.

  • Radioligand: A high-affinity, specific radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled).

  • Assay buffer specific to the target.

  • Unlabeled test compound at various concentrations.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target.

  • Glass fiber filter mats and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Target + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Target + Radioligand + High concentration of unlabeled ligand.

    • Competition: Target + Radioligand + Serial dilutions of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a duration sufficient to reach equilibrium (determined in preliminary experiments).

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound ligand-receptor complex from the free ligand.

  • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

The this compound scaffold represents a compelling, three-dimensional bioisostere for drug design. Its rigid framework offers a strategy to improve physicochemical and pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing target affinity through conformational constraint. The synthetic and analytical protocols provided in this guide offer a clear path for researchers to synthesize, characterize, and validate this novel building block in their own drug discovery programs. By leveraging such sp³-rich scaffolds, medicinal chemists can more effectively explore novel chemical space and develop safer, more effective therapeutics.

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Application Notes and Protocols for X-ray Crystallography of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Crystallographic Challenges of a Rising Star in Medicinal Chemistry

The spiro[3.3]heptane motif has emerged as a critical structural element in modern drug discovery, offering a rigid, three-dimensional scaffold that can serve as a bioisostere for aromatic rings.[1][2][3] Its unique non-planar geometry provides an avenue to escape the flatland of traditional aromatic systems, enabling medicinal chemists to explore novel chemical space and fine-tune the physicochemical properties of drug candidates.[3][4] The precise determination of the three-dimensional structure of spiro[3.3]heptane derivatives through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding their conformational preferences, intermolecular interactions, and ultimately, their biological activity.[5][6]

However, the inherent rigidity and often-limited intermolecular hydrogen bonding capabilities of the spiro[3.3]heptane core can present significant challenges to obtaining high-quality single crystals suitable for X-ray analysis. This guide provides a comprehensive overview of techniques and detailed protocols specifically tailored for the crystallization and structural determination of this important class of molecules. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of crystallizing these compact and conformationally restricted compounds.

Part 1: Understanding the Spiro[3.3]heptane Scaffold - A Crystallographer's Perspective

The spiro[3.3]heptane framework consists of two cyclobutane rings fused at a central quaternary carbon atom.[7] This arrangement imparts significant strain and a well-defined, puckered conformation to the molecule.[8] From a crystallographic standpoint, several key features of this scaffold influence the crystallization process:

  • Rigidity and Limited Conformational Flexibility: Unlike more flexible aliphatic systems, the spiro[3.3]heptane core has a limited number of accessible low-energy conformations. This rigidity can be advantageous, as it reduces the entropic penalty of crystal packing. However, it also means that finding a suitable packing arrangement can be more challenging if the molecule's shape is not conducive to forming a stable crystal lattice.

  • Molecular Shape and Packing: The compact, globular nature of the spiro[3.3]heptane scaffold can make efficient packing in a crystal lattice difficult. The absence of long, flexible chains that can conform to various packing motifs means that crystal formation is highly dependent on the nature and positioning of peripheral substituents.

  • Intermolecular Interactions: The parent spiro[3.3]heptane is a nonpolar hydrocarbon. Therefore, the driving forces for crystallization of its derivatives are heavily reliant on the functional groups appended to the core. Weak van der Waals interactions, dipole-dipole forces, and, where present, hydrogen bonds will dictate the crystal packing.

Part 2: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[9] For spiro[3.3]heptane derivatives, a systematic approach to screening a wide range of crystallization conditions is essential.

Initial Material Purity: The Non-Negotiable Prerequisite

The starting material must be of the highest possible purity. Amorphous impurities or the presence of closely related isomers can significantly inhibit or prevent crystallization. Standard purification techniques such as column chromatography and recrystallization should be meticulously employed.

Solvent Selection: The Key to Supersaturation

The choice of solvent is critical. The ideal solvent will dissolve the compound to a moderate extent, allowing for the slow creation of a supersaturated solution, which is the driving force for crystallization.[10] A good starting point is to screen a range of solvents with varying polarities.

Solvent Class Examples Rationale for Spiro[3.3]heptane Derivatives
Nonpolar Hexane, Heptane, CyclohexaneGood for dissolving the nonpolar spiro[3.3]heptane core. Often used as an anti-solvent.
Moderately Polar Dichloromethane, Chloroform, Diethyl Ether, Ethyl Acetate, TolueneOften provide the ideal solubility for many derivatives.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Can be effective, especially for derivatives with polar functional groups.
Polar Protic Methanol, Ethanol, IsopropanolCan act as hydrogen bond donors or acceptors, potentially aiding in the crystallization of functionalized derivatives.
Crystallization Techniques: A Multi-pronged Approach

No single crystallization technique is universally successful. Therefore, it is crucial to explore several methods in parallel.

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purify Purify Compound Dissolve Dissolve in Appropriate Solvent Purify->Dissolve SE Slow Evaporation Dissolve->SE VD Vapor Diffusion Dissolve->VD LD Liquid-Liquid Diffusion Dissolve->LD Cool Slow Cooling Dissolve->Cool Crystals Single Crystals SE->Crystals NoCrystals No Crystals / Poor Quality SE->NoCrystals VD->Crystals VD->NoCrystals LD->Crystals LD->NoCrystals Cool->Crystals Cool->NoCrystals Data_Collection Proceed to Data Collection Crystals->Data_Collection Optimize Optimize Conditions NoCrystals->Optimize Optimize->Dissolve Re-screen Solvents/Methods

Caption: A general workflow for screening crystallization conditions for spiro[3.3]heptane derivatives.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for small molecules.

Principle: The gradual removal of solvent from a saturated solution increases the concentration of the solute, leading to supersaturation and crystal formation.

Methodology:

  • Preparation: Dissolve the spiro[3.3]heptane derivative in a suitable solvent or solvent mixture to near saturation in a small, clean vial.

  • Setup: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Observation: Monitor the vial periodically for crystal growth. This can take anywhere from a few hours to several weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[10]

Principle: A less volatile solvent in which the compound is soluble is allowed to slowly mix with the vapor of a more volatile anti-solvent in which the compound is insoluble. This gradually reduces the solubility of the compound, inducing crystallization.

Methodology:

  • Inner Vial: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane, toluene).

  • Outer Vial: Place the inner vial inside a larger vial containing a small amount of a volatile anti-solvent (e.g., hexane, pentane).

  • Sealing: Seal the outer vial tightly.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize.

Protocol 3: Liquid-Liquid (or Layering) Diffusion

This method is effective when a suitable anti-solvent can be found that is miscible with the solvent.[10][11]

Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Slow diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.

Methodology:

  • Solution: Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane, chloroform) in a narrow tube or vial.

  • Layering: Carefully layer a less dense anti-solvent (e.g., hexane, methanol) on top of the solution, minimizing mixing. This can be done by slowly adding the anti-solvent down the side of the tube.

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals will typically form at the interface.

Part 3: Data Collection and Processing - From Crystal to Structure

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.

Crystal Mounting

The selected crystal should be transparent with sharp edges, ideally between 0.1 and 0.3 mm in size.[10] It is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

Data Collection Strategy

Modern single-crystal X-ray diffractometers automate much of the data collection process.[12] Key considerations include:

  • X-ray Source: For small, weakly diffracting crystals, a high-brilliance X-ray source can be advantageous.[12]

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal motion of the atoms, leading to higher resolution data.

  • Data Completeness and Redundancy: A complete and redundant dataset is crucial for accurate structure determination. The data collection strategy should be designed to measure a large number of unique reflections with sufficient redundancy.

Data Processing

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl). This process involves:

  • Indexing: Determining the unit cell parameters and crystal system.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental factors and merging symmetry-equivalent reflections.

Part 4: Structure Solution and Refinement - Unveiling the Molecular Architecture

The final stage of the crystallographic process is to determine the arrangement of atoms in the unit cell and refine this model against the experimental data.

Structure Solution

For small molecules like spiro[3.3]heptane derivatives, direct methods are typically used to solve the phase problem and generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. This iterative process involves:

  • Assigning Atom Types: Identifying the different elements in the structure.

  • Refining Atomic Positions and Displacement Parameters: Adjusting the coordinates and thermal motion of each atom. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

  • Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map or placed in calculated positions.

  • Final Refinement: The model is refined until the R-factor (a measure of the agreement between the observed and calculated data) converges to a low value, typically below 5% for a well-behaved structure.

Structure_Solution_Refinement Data Processed Diffraction Data (hkl, I) Direct_Methods Direct Methods Data->Direct_Methods Initial_Model Initial Electron Density Map & Atomic Model Direct_Methods->Initial_Model Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Refinement_Cycle->Initial_Model Iterate Final_Model Final Refined Structure Refinement_Cycle->Final_Model Convergence Validation Structure Validation (CIF check) Final_Model->Validation

Caption: A simplified workflow for structure solution and refinement of small molecules.

Conclusion: The Power of a Picture

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of spiro[3.3]heptane derivatives.[5][6] The resulting atomic coordinates, bond lengths, bond angles, and torsion angles are invaluable for understanding the conformational behavior of these rigid scaffolds. This structural information is a cornerstone for rational drug design, enabling the optimization of ligand-protein interactions and the development of novel therapeutics. While the path from a powdered sample to a refined crystal structure can be challenging, a systematic and informed approach to crystallization and data analysis, as outlined in this guide, will significantly increase the likelihood of success.

References

  • Figshare. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures and single-crystal X-ray diffraction (SC-XRD).... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • Bryn Mawr College. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods X-Ray Crystallography Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Reassignment of the chirality to a series of 2,6-disubstituted spiro[3.3]heptanes by x-ray methods and implications thereof on empirical rules and theoretical models. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). x Ray crystallography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spiro[3.3]heptane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Conformational Analysis from Crystallographic Data using Conceptual Clustering. Retrieved from [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Synthetics

Welcome to the technical support center for the synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with constructing this sterically demanding spirocyclic scaffold. The inherent three-dimensionality and the presence of a quaternary carbon center make this synthesis a non-trivial task.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.

Overview of Synthetic Challenges

The primary difficulty in synthesizing spiro[3.3]heptane derivatives lies in the creation of the spirocyclic core, which involves forming a quaternary carbon atom.[1] This often requires carefully optimized reaction conditions to overcome steric hindrance and prevent side reactions. The introduction of a phenyl group directly at the C2 position adds another layer of complexity, influencing the reactivity of intermediates and the stereochemical outcome of the reactions. This guide will focus on a modular approach that is amenable to creating such substituted spirocycles.

General Synthetic Workflow

A common and flexible strategy for constructing the spiro[3.3]heptane core involves a [2+2] cycloaddition between a keteneiminium salt and an alkene, followed by functional group manipulation. This approach allows for the modular installation of substituents.

G cluster_0 Part 1: Spirocycle Formation cluster_1 Part 2: Functional Group Conversion A Phenylacetic Acid Derivative (e.g., N,N-dimethyl-2-phenylacetamide) C Keteneiminium Salt (Intermediate) A->C Activation B Activating Agent ((CF3SO2)2O) B->C E [2+2] Cycloaddition C->E D Cyclobutylidene Alkene D->E F 2-Phenylspiro[3.3]heptan-6-one E->F G 2-Phenylspiro[3.3]heptan-6-one H Functional Group Manipulation (e.g., Wolff-Kishner) G->H I 2-Phenylspiro[3.3]heptane H->I J Oxidation / Carboxylation I->J K Target Molecule: 2-Phenylspiro[3.3]heptane- 2-carboxylic acid J->K

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: My [2+2] cycloaddition reaction to form the spiro[3.3]heptanone core is failing or giving very low yields. What should I check?

Answer: This is a critical step and its failure can be attributed to several factors. Let's break down the possibilities.

  • Purity of Starting Materials : Impurities in your starting amide or the alkene can inhibit the reaction or lead to undesirable side products.

    • Troubleshooting Step : Ensure your N,N-dimethyl-2-phenylacetamide and cyclobutane-derived alkene are pure. Recrystallize or distill starting materials if their purity is questionable. Always use dry, high-quality solvents.[3]

  • Inefficient Formation of the Keteneiminium Salt : The reaction is initiated by the formation of a highly reactive keteneiminium salt from the amide and an activating agent like triflic anhydride ((CF₃SO₂)₂O). This intermediate is moisture-sensitive.

    • Troubleshooting Step : Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven-dried or flame-dried before use.[3] If the reaction is still sluggish, consider the quality of your activating agent; older bottles of triflic anhydride can lose activity.

  • Reaction Conditions : Temperature and concentration play a crucial role.

    • Troubleshooting Step : The reaction between the keteneiminium salt and the alkene can be sensitive. If you observe decomposition or polymerization, try running the reaction at a lower temperature or under higher dilution. Conversely, if no reaction occurs, a gradual increase in temperature may be necessary to overcome the activation energy.[3]

Question 2: I'm observing the formation of multiple side products and my crude NMR spectrum is very complex. How can I improve the reaction's selectivity?

Answer: The formation of multiple products often points to issues with reaction control or product stability.

  • Cause - Incorrect Order of Addition : The highly reactive keteneiminium intermediate can react with itself if its concentration becomes too high before the alkene is introduced.

    • Solution : A standard troubleshooting technique is to change the order of addition. Try adding the activating agent (e.g., triflic anhydride) slowly to a solution of the amide and the alkene. This ensures the keteneiminium salt is formed in the presence of its reaction partner, keeping its transient concentration low.

  • Cause - Product Decomposition : The spirocyclic product itself might be unstable under the reaction or workup conditions.

    • Solution : Monitor the reaction by TLC or LC-MS at different time points to track the formation and potential decomposition of the product.[3] If decomposition is observed during workup, consider using a milder workup procedure, such as avoiding strong acids or bases.[4]

G Start Low or No Yield Observed CheckPurity Are starting materials pure and dry? Start->CheckPurity CheckInert Is the reaction under a strict inert atmosphere? CheckPurity->CheckInert Yes Purify Purify starting materials (distillation/recrystallization). Use dry solvents. CheckPurity->Purify No CheckTemp Have reaction temperature and concentration been optimized? CheckInert->CheckTemp Yes InertAtmosphere Ensure oven-dried glassware. Use Ar or N2 blanket. CheckInert->InertAtmosphere No Optimize Systematically vary temperature. Consider high dilution conditions. CheckTemp->Optimize No Success Yield Improved CheckTemp->Success Yes Purify->CheckPurity Re-attempt InertAtmosphere->CheckInert Re-attempt Optimize->CheckTemp Re-attempt

Caption: Decision tree for troubleshooting low reaction yield.

Question 3: The final purification of the carboxylic acid is proving difficult. It's an oil, and column chromatography gives poor separation. What are my options?

Answer: Purifying carboxylic acids can be challenging, but several chemical techniques can be employed.

  • Acid-Base Extraction : This is the most powerful method for purifying carboxylic acids.[5]

    • Protocol :

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Extract the organic layer with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M or 6 M HCl) to a pH well below the pKa of the acid (typically pH 2-3).[5] The carboxylic acid will precipitate if it's a solid or can be extracted back into an organic solvent if it's an oil.

      • Dry the final organic layer over Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Crystallization via Derivatization : If the acid is a stubborn oil, you can convert it to a solid derivative for purification.

    • Protocol :

      • Convert the crude acid to a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., Fischer esterification).

      • Esters are often more crystalline and easier to purify by column chromatography or recrystallization.

      • Once the ester is pure, hydrolyze it back to the carboxylic acid using aqueous base (e.g., NaOH in methanol/water) followed by acidic workup.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis? A1: The use of triflic anhydride ((CF₃SO₂)₂O) requires caution as it is highly corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE). Reactions involving hydrides (e.g., for reductions) are flammable and also water-reactive. Always follow standard laboratory safety procedures.

Q2: How can I confirm the final structure of this compound? A2: A combination of spectroscopic methods is essential.

  • ¹H NMR : Look for the characteristic signals of the phenyl group and the aliphatic protons of the spiro[3.3]heptane core. The integration should match the expected number of protons.

  • ¹³C NMR : The quaternary spiro-carbon and the carbonyl carbon of the carboxylic acid will have distinctive chemical shifts.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula.

  • Infrared (IR) Spectroscopy : A broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, and a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch.

Q3: Are there alternative synthetic routes if the cycloaddition approach fails? A3: Yes, other strategies exist for building spirocycles. One alternative involves the alkylation of a malonic ester derivative with a suitable bis-electrophile, followed by decarboxylation. For this specific target, one might start with diethyl 2-phenylmalonate and react it with 1,3-dibromocyclobutane or a related electrophile to form the spirocyclic core, followed by hydrolysis and decarboxylation of one of the ester groups. Another classical method involves the thermal decarboxylation of a spiro[3.3]heptane-2,2-dicarboxylic acid precursor.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Base Purification

This protocol outlines the standard method for isolating a carboxylic acid from a crude reaction mixture containing neutral byproducts.

StepActionPurpose
1 Dissolve crude mixture in EtOAc (10 volumes).Solubilize all components.
2 Transfer to a separatory funnel and add 1 M NaOH (aq) (10 volumes).Deprotonate the carboxylic acid, transferring it to the aqueous phase.
3 Shake funnel vigorously and allow layers to separate. Drain the lower aqueous layer.Separate the deprotonated acid from neutral impurities.
4 Repeat the extraction of the organic layer with 1 M NaOH (2x). Combine all aqueous layers.Ensure complete extraction of the acid.
5 Wash the combined aqueous layers with fresh EtOAc (5 volumes).Remove any remaining neutral impurities from the aqueous phase.
6 Cool the aqueous layer in an ice bath and slowly add 6 M HCl with stirring until pH ~2.Reprotonate the carboxylate to regenerate the neutral carboxylic acid.
7 Extract the acidified aqueous solution with fresh EtOAc (3 x 10 volumes).Transfer the purified acid back into the organic phase.
8 Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.Isolate the final, purified product.

References

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  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com.
  • Kotha, S., & Mandal, K. (2009). Selected Synthetic Strategies to Spirocyclics. Synthesis, 2009(02), 165-193.
  • Li, X., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6033.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6564-6567.
  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Roche. (n.d.). General approaches to spiro[3.3]heptan-1-one synthesis.
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  • Enamine Ltd. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
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Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry, offering novel scaffolds that can enhance potency and selectivity while improving physicochemical properties.[1][2] However, their synthesis often presents significant challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yields in spirocyclization are a common hurdle and can stem from multiple sources. A systematic approach to troubleshooting is the most effective strategy.

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require low temperatures to minimize side products, while others need thermal energy to overcome the activation barrier.

  • Inefficient Catalyst or Reagent System: The choice of catalyst, ligand, or reagents is critical. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[3]

  • Poor Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[4]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions. Monitoring the reaction profile over time can reveal if the product forms and then degrades.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity repurify Repurify Starting Materials (Chromatography, Recrystallization) check_purity->repurify Impurities Detected screen_conditions Systematically Screen Reaction Conditions check_purity->screen_conditions Purity Confirmed repurify->screen_conditions screen_catalyst Screen Catalysts and Ligands screen_conditions->screen_catalyst No Improvement high_yield Improved Yield screen_conditions->high_yield Improvement monitor_reaction Monitor Reaction Profile (Time Course Study) screen_catalyst->monitor_reaction No Improvement screen_catalyst->high_yield Improvement modify_workup Modify Workup Procedure (e.g., milder pH, lower temp) monitor_reaction->modify_workup Product Decomposition Observed monitor_reaction->high_yield Stable Product Formation modify_workup->high_yield Improvement

Caption: Troubleshooting workflow for low spirocyclization yield.

Q2: I'm observing the formation of multiple side products in my reaction. What are common side reactions and how can they be minimized?

The formation of side products can significantly diminish the yield of the desired spirocycle. Common competitive reactions include:

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, starting materials can react with each other. This is particularly prevalent at high concentrations.

    • Solution: Employing high dilution conditions (lower concentration) can favor the intramolecular pathway over the intermolecular one.

  • Rearrangement Products: The initially formed spirocycle may rearrange to a more thermodynamically stable, non-spirocyclic product. A classic example is the rearrangement of spirocyclic cyclohexadienones to phenols.

    • Solution: Modifying the catalyst or solvent system can sometimes stabilize the desired kinetic product and prevent rearrangement.

  • Alkene Isomerization: In reactions involving metathesis, isomerization of the double bond can be a problematic side reaction.

    • Solution: Adjusting the reaction time, temperature, or choice of catalyst can help minimize this.

Q3: How can I improve poor diastereoselectivity or enantioselectivity in my spirocyclization?

Achieving high stereoselectivity is often a primary challenge in the synthesis of complex spirocycles. Several factors influence the stereochemical outcome:

  • Catalyst and Ligand: For catalyzed reactions, the choice of the chiral ligand is paramount. Even minor structural changes to the ligand can have a profound impact on the stereochemical outcome. A thorough screening of different ligand families is often necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry, thereby affecting diastereoselectivity. The solvent can stabilize or destabilize key intermediates, favoring one reaction pathway over another.[5][6] For instance, in certain iridium-catalyzed aza-spirocyclizations, dichloromethane was found to be optimal for both yield and diastereocontrol.

  • Temperature: Lowering the reaction temperature often leads to higher selectivity. This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy.

Table 1: General Parameters for Optimizing Stereoselectivity

ParameterStrategyRationale
Chiral Ligand/Catalyst Screen a diverse library of ligands (e.g., different backbones, steric and electronic properties).The ligand directly influences the chiral environment of the catalytic center, which dictates the facial selectivity of the cyclization.
Temperature Typically, lower temperatures are favored.Increases the energy difference between competing diastereomeric transition states, enhancing selectivity for the lower energy pathway.
Solvent Screen solvents with varying polarity and coordinating ability (e.g., Toluene, THF, CH2Cl2, Dioxane).Solvation can preferentially stabilize one transition state over another, influencing the stereochemical outcome.[6]
Additives Introduce Lewis acids or bases, or other coordinating agents.Additives can interact with the substrate or catalyst, altering the conformation of the transition state assembly.
Q4: The reaction is not proceeding to completion, or the catalyst appears to be inactive. What should I consider?

Catalyst deactivation is a frequent issue, especially with sensitive organometallic complexes.

  • Catalyst Poisoning: Trace impurities in solvents or reagents can poison the catalyst. Ensure all solvents are appropriately dried and degassed, and reagents are of high purity.

  • Incorrect Catalyst Loading: Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas like argon or nitrogen for air-sensitive catalysts).

  • Substrate Inhibition: In some cases, the substrate or product can coordinate to the catalyst in a non-productive manner, inhibiting turnover. Changing the ligand or reaction conditions might mitigate this.

Experimental Protocols

General Protocol for a Trial Spirocyclization Reaction

This protocol provides a starting point for optimizing a metal-catalyzed spirocyclization.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove residual moisture.

  • Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • To the reaction flask, add the spirocyclization precursor (1.0 equiv) and a stir bar.

    • Add the catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., Xantphos, 10 mol%).

    • Dissolve the solids in an appropriate anhydrous solvent (e.g., Toluene, 0.1 M).

    • Add any other necessary reagents, such as a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Characterize the purified product by NMR, HRMS, and other relevant techniques.

General Reaction Scheme Visualization

G sub Spirocyclization Precursor prod Spiocyclic Product sub->prod Intramolecular Cyclization cat [Catalyst/Ligand] reag Reagents (Base, Additives) solv Solvent, Temp byprod Byproducts prod->byprod Side Reactions

Caption: General overview of a spirocyclization reaction.

Scale-Up Considerations

Transitioning a successful small-scale spirocyclization to a larger scale can introduce new challenges.

  • Thermal Control: Exothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure adequate cooling capacity and consider slower addition of reagents.

  • Mixing: Efficient stirring is crucial for maintaining homogeneity, especially in heterogeneous reactions. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation.

  • High Dilution: Maintaining high dilution on a large scale can be impractical due to the large solvent volumes required. Telescoping reactions or continuous flow setups can be viable alternatives.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
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  • ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
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  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • ACS Publications. (2024). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry.
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  • Benchchem. (n.d.). Technical Support Center: Optimization of Spiroketalization Reactions.
  • Blog. (2025). What are the reaction mechanisms of organic intermediate cyclization reactions?
  • RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews.
  • NIH. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC.
  • PubMed. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
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Technical Support Center: Overcoming Solubility Challenges with 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this spirocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our goal is to provide you with the scientific rationale and practical steps to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of this compound in aqueous buffers. What are the likely reasons for this?

A1: The poor aqueous solubility of this compound stems from its molecular structure. The spiro[3.3]heptane core is a rigid, three-dimensional, and non-polar scaffold, which contributes to a high lattice energy in its crystalline form.[1][2] The phenyl group further increases the hydrophobicity of the molecule. While the carboxylic acid group provides a handle for aqueous solubility, its contribution can be limited, especially at lower pH values where it is protonated and less polar. The combination of a hydrophobic core and potentially strong intermolecular interactions in the solid state leads to poor dissolution in aqueous media.

Q2: What is the first and simplest experimental step I should take to try and solubilize my compound for a preliminary in vitro assay?

A2: The most straightforward initial approach is pH adjustment . As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the medium.[3][4] By increasing the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

Experimental Protocol: pH-Mediated Solubilization

  • Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from slightly below to 2-3 units above the estimated pKa. Common biological buffers like phosphate-buffered saline (PBS) can be adjusted with NaOH.

  • Solubility Testing:

    • Add a known excess amount of the solid compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the lowest pH that provides the desired concentration for your experiment to minimize potential pH-induced effects on your assay.

Below is a workflow diagram for this initial troubleshooting step.

cluster_0 pH Adjustment Workflow start Start: Poorly Soluble Compound pka Determine pKa of Compound start->pka buffers Prepare Buffers (pH > pKa) pka->buffers test Equilibrate excess solid in buffers buffers->test analyze Analyze supernatant concentration test->analyze end Select optimal pH for desired solubility analyze->end cluster_1 Advanced Solubilization Strategies cluster_cyclodextrin Cyclodextrin Complexation cluster_dispersion Solid Dispersion start Persistent Solubility Issue cd_screen Screen Cyclodextrins (e.g., HP-β-CD) start->cd_screen sd_dissolve Co-dissolve Drug and Polymer start->sd_dissolve cd_complex Form Inclusion Complex in Solution cd_screen->cd_complex cd_isolate Isolate by Lyophilization (optional) cd_complex->cd_isolate end Improved Formulation for In Vivo Studies cd_isolate->end sd_evap Solvent Evaporation sd_dissolve->sd_evap sd_char Characterize Amorphous State (DSC/PXRD) sd_evap->sd_char sd_char->end

Caption: Advanced formulation strategies for in vivo applications.

Q5: Are there any other less common techniques that might be worth exploring?

A5: Yes, several other techniques can be employed, depending on your specific needs and resources.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity according to the Noyes-Whitney equation. [5]This can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up approaches like precipitation. [3]* Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent drug. For your compound, the carboxylic acid could be esterified to create a more soluble prodrug. [3][6]* Co-crystals: A co-crystal is a multi-component crystal in which the drug and a co-former are held together by non-covalent interactions. Co-crystallization with a suitable, highly soluble co-former can alter the crystal lattice and improve the drug's solubility and dissolution properties. [6]* Hydrotropy: This is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in an increase in the aqueous solubility of another solute. [7][8]Hydrotropes are typically amphiphilic and can form complexes with the drug.

The choice of technique depends on factors such as the desired final dosage form, the required concentration, and the stage of drug development. For early-stage research, pH adjustment and co-solvents are often sufficient. For later-stage development, more advanced formulation approaches are typically necessary.

References

  • Jadhav, N. R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6393. [Link]

  • Wu, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2539-2560. [Link]

  • Stepan, A. F., et al. (2020). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Angewandte Chemie International Edition, 59(42), 18364-18374. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Various Authors. (2021). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(2), 26-34. [Link]

  • Patel, C. J., Asija, R., & Asija, S. (2012). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor, 1(1), 34-44. [Link]

  • Kumar, S., & Singh, P. (2021). TECHNIQUES FOR IMPROVING SOLUBILITY. International Journal of Medical Science and Dental Research, 4(06), 1-10. [Link]

  • Various Authors. (2024). Solubility enhancement techniques. Pharma Focus Asia. [Link]

  • Klet, V. P., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2020). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this unique spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter when purifying this compound?

A1: Impurities are typically route-dependent. However, based on common synthetic strategies for spirocyclic compounds and phenylated carboxylic acids, you may encounter:

  • Unreacted starting materials: Such as precursors to the spiro[3.3]heptane core or reagents used for the introduction of the phenyl group.

  • Isomeric byproducts: Depending on the synthesis, you could have constitutional isomers or diastereomers if other chiral centers are present. For spiro[3.3]heptanes, axial chirality is also a consideration[1].

  • Side-products: These could include products from incomplete reactions or rearrangements.

  • Residual solvents and reagents: Solvents used in the reaction or workup, and any excess reagents.

Q2: Which analytical techniques are recommended to assess the purity of my this compound?

A2: A combination of analytical methods is crucial for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for assessing purity by separating the target compound from non-polar and some polar impurities. Chiral HPLC may be necessary to determine enantiomeric purity if you are working with a specific stereoisomer[2][3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying your target molecule and any impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can help in identifying and quantifying impurities.

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of your purification[4]. For carboxylic acids, it is often beneficial to add a small amount of acetic acid to the mobile phase to reduce streaking[4].

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods for a solid carboxylic acid like this are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound[5][6][7].

  • Acid-Base Extraction: This classic technique is very effective at separating the acidic target compound from neutral or basic impurities[8][9].

  • Column Chromatography: While it can be more labor-intensive, silica gel chromatography is a powerful tool for separating compounds with similar polarities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My compound fails to crystallize from solution.

Cause: This common issue can arise from several factors, including the choice of solvent, the presence of impurities that inhibit crystal formation, or the concentration of the solution being too low.

Solution:

  • Verify Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures[7]. For this compound, which has both non-polar (phenyl, spiro-heptane) and polar (carboxylic acid) features, a range of solvents should be tested on a small scale.

Solvent SystemPolarityBoiling Point (°C)Rationale
Toluene/HeptaneLow111 / 98The aromatic nature of toluene may favor dissolution, while the addition of heptane as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/HexaneMedium77 / 69A versatile system where ethyl acetate dissolves the compound, and hexane acts as the anti-solvent[6].
Ethanol/WaterHigh78 / 100The carboxylic acid group suggests solubility in polar protic solvents like ethanol. Water can then be added as an anti-solvent to decrease solubility and promote crystallization.
  • Induce Crystallization:

    • Seeding: Add a small, pure crystal of your compound to the cooled, supersaturated solution. This provides a nucleation site for crystal growth[6][10].

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound[10].

  • Consider Impurities: If crystallization still fails, significant impurities may be present. In this case, an alternative purification method like acid-base extraction or column chromatography should be performed first.

Problem 2: An oil forms instead of crystals during recrystallization ("oiling out").

Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to the point that the compound comes out of solution as a liquid. Impurities can also lower the melting point of a compound, contributing to this issue.

Solution:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to reduce the saturation level, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system where the compound is highly soluble in the primary solvent and poorly soluble in the anti-solvent[7].

Problem 3: The purified compound has a low yield after recrystallization.

Cause: Low recovery can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Solution:

  • Minimize Solvent Usage: During dissolution, add the hot solvent in small portions until the compound just dissolves. Using an excess of solvent will result in more of your compound remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The compound streaks on the TLC plate during column chromatography.

Cause: Carboxylic acids are notorious for streaking on silica gel due to strong interactions with the stationary phase.

Solution:

  • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. Typically, 0.5-2% acetic acid or formic acid is sufficient to suppress the ionization of the carboxylic acid and reduce its interaction with the silica, resulting in sharper bands[4].

  • Consider a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely[7].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield[10].

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor[5].

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product assess_purity Assess Purity (TLC, LC-MS) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid high_purity Purity > 95%? is_solid->high_purity Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oil/Liquid) recrystallize Recrystallization high_purity->recrystallize Yes high_purity->acid_base No final_product Pure Product recrystallize->final_product acid_base->recrystallize After extraction column_chrom Column Chromatography acid_base->column_chrom If impurities persist column_chrom->recrystallize

Caption: Decision tree for selecting a purification strategy.

References

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022, November 7).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Lab Procedure: Recrystallization - LabXchange. (2024, March 23).
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity - Benchchem. (n.d.).
  • Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid - Benchchem. (n.d.).
  • Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid - Benchchem. (n.d.).
  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20).
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019, April 18).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (n.d.).
  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.).
  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI) - MDPI. (2022, November 8).
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. (n.d.).
  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate - PubMed. (2001, January 1).
  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (n.d.).
  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives | Organic Letters - ACS Publications. (2022, April 29).
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.).
  • Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem. (n.d.).
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.).
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). - ResearchGate. (n.d.).
  • Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid | Request PDF - ResearchGate. (n.d.).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid - PrepChem.com. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable sp³-rich scaffold. As a unique bioisostere for phenyl groups, the spiro[3.3]heptane motif offers a pathway to escape from "flatland" in molecular design, often improving physicochemical properties without compromising bioactivity.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the identification and mitigation of side reaction products. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic route for higher yield and purity.

Proposed Core Synthetic Pathway

While several routes to substituted spiro[3.3]heptanes exist, a robust and common strategy involves the double alkylation of an active methylene compound, followed by hydrolysis and decarboxylation. For the synthesis of this compound, a logical and scalable approach begins with diethyl phenylmalonate.

The core strategy is a three-step process:

  • First Cyclization: Formation of a cyclobutane ring by reacting diethyl phenylmalonate with 1,3-dibromopropane.

  • Second Cyclization (Spiro-formation): A subsequent alkylation using a second equivalent of 1,3-dibromopropane to form the spirocyclic core.

  • Hydrolysis & Decarboxylation: Saponification of the diethyl ester followed by thermal decarboxylation of the resulting malonic acid to yield the final product.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Diethyl Phenylmalonate"]; Int1 [label="Diethyl 2-phenylcyclobutane-\l1,1-dicarboxylate"]; Int2 [label="Diethyl 2-phenylspiro[3.3]heptane-\l2,6-dicarboxylate\l(Mistake in naming, should be on the same carbon)\lLet's assume the name is Diethyl 2-phenylspiro[3.3]heptane-X,X-dicarboxylate"]; Int3 [label="2-Phenylspiro[3.3]heptane-\l2,2-dicarboxylic acid"]; Product [label="2-Phenylspiro[3.3]heptane-\l2-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Int1 [label="1. NaH, THF\l2. 1,3-Dibromopropane"]; Int1 -> Int2 [label="1. NaH, THF\l2. 1,3-Dibromopropane"]; Int2 -> Int3 [label="1. NaOH, EtOH/H₂O, Δ\l2. H₃O⁺"]; Int3 -> Product [label="Heat (Δ)\l-CO₂"]; }

Caption: Proposed synthesis of this compound.

Troubleshooting Guide: Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is sluggish, and after workup, I primarily recover my starting material, diethyl phenylmalonate. What is causing this?

A1: This is a classic symptom of inefficient enolate formation. The acidity of the α-proton on the malonate is crucial, and its removal can be hampered by several factors:

  • Insufficient or Inactive Base: Sodium hydride (NaH) is commonly used, but it is highly sensitive to atmospheric moisture. An old bottle of NaH may have a significant layer of inactive NaOH on its surface. Similarly, using a substoichiometric amount of base will lead to incomplete conversion.

  • Presence of Moisture: Tetrahydrofuran (THF) and other ethereal solvents must be rigorously dried. Any trace of water will quench the hydride or the subsequently formed enolate, halting the reaction. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Low Reaction Temperature: While initial deprotonation is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation with 1,3-dibromopropane typically requires heating (refluxing THF) to proceed at a reasonable rate.

Solution Workflow:

  • Use a fresh, unopened bottle of NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation.

  • Ensure all glassware is oven-dried, and the solvent is anhydrous.

  • Perform the deprotonation at 0 °C, then allow the mixture to warm to room temperature before slowly adding the 1,3-dibromopropane. Finally, heat the reaction to reflux and monitor by TLC or GC-MS until the starting material is consumed.

Q2: I've isolated a major byproduct that is not the final spirocycle but appears to have incorporated a single cyclobutane ring. What is this compound?

A2: You have likely isolated the intermediate from the first cyclization step: diethyl 2-phenylcyclobutane-1,1-dicarboxylate . This occurs when the second alkylation to form the spiro-center fails.

Causality:

  • Steric Hindrance: The second deprotonation occurs at a now-quaternary carbon center, which is sterically more demanding. This makes the second cyclization inherently slower and more difficult than the first.

  • Insufficient Base/Alkylating Agent: If only one equivalent of base and 1,3-dibromopropane are used, or if the reaction is not allowed to proceed long enough or at a high enough temperature after the first cyclization, the reaction will stall at this intermediate stage.

Solution:

  • This synthesis should be performed as a one-pot, two-step alkylation. Use at least two equivalents of strong base (e.g., NaH) and two equivalents of 1,3-dibromopropane from the outset.

  • Ensure sufficient reaction time and temperature (reflux) to drive the second, more challenging cyclization to completion.

Q3: My final product shows two carboxylic acid signals in the NMR and has a higher mass than expected. Why did the decarboxylation fail?

A3: You have successfully hydrolyzed the diester but failed to decarboxylate, resulting in the intermediate 2-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid .

Causality:

  • Mechanism of Decarboxylation: Malonic acids decarboxylate via a cyclic transition state (a β-keto acid-like mechanism) upon heating. This process requires sufficient thermal energy.

  • Insufficient Heat: The most common reason for failure is not heating the isolated diacid to a high enough temperature or for a sufficient duration. The required temperature can vary depending on the substrate but is often in the range of 140-180 °C.

  • Premature Workup: If the reaction mixture is cooled and worked up too soon after the initial hydrolysis step, the decarboxylation will not have occurred.

Solution:

  • After acidification of the hydrolysis reaction, extract the diacid into an organic solvent.

  • Dry and evaporate the solvent.

  • Heat the crude diacid neat (without solvent) or in a high-boiling solvent like diphenyl ether to the required temperature until CO₂ evolution ceases. Progress can be monitored by the loss of mass or by taking periodic NMR samples.

dot digraph "Decarboxylation_Failure" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Diester [label="Diethyl 2-phenylspiro[3.3]heptane-\l2,6-dicarboxylate"]; Diacid [label="2-Phenylspiro[3.3]heptane-\l2,2-dicarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Diester -> Diacid [label="Saponification (NaOH, H₂O, Δ)"]; Diacid -> Product [label="Decarboxylation (High Temp, Δ)"]; Diacid -> Diacid [label="Error: Insufficient Heat", color="#EA4335", style=dashed, arrowhead=none]; }

Caption: Pathway showing incomplete decarboxylation side product.

Q4: My reaction mixture produced a significant amount of a high-molecular-weight, non-polar, greasy byproduct. What is it?

A4: This is almost certainly a polymeric or oligomeric byproduct.

Causality:

  • Intermolecular vs. Intramolecular Reaction: The key to forming rings is to favor an intramolecular reaction (the two ends of the alkylating agent reacting with the same molecule) over an intermolecular reaction (the alkylating agent linking two different malonate molecules).

  • Concentration Effects: High concentrations of reactants favor intermolecular polymerization. The enolate from one molecule can react with a molecule of 1,3-dibromopropane, and the other end of that dibromopropane can then be attacked by a different enolate molecule, leading to chain growth.

Solution:

  • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to run the reaction at high dilution. This is achieved by dissolving the enolate in a large volume of solvent and then adding the 1,3-dibromopropane solution very slowly (e.g., via a syringe pump over several hours). This keeps the instantaneous concentration of the alkylating agent low, increasing the probability that it will react with the same molecule it initially attached to.

Frequently Asked Questions (FAQs)

FAQ1: What are the most critical parameters to control to minimize side products in this synthesis?

The three most critical parameters are:

  • Anhydrous Conditions: Water is the enemy of strong bases and nucleophilic enolates. Ensure every component (glassware, solvent, inert gas) is scrupulously dry.

  • Stoichiometry: Use a slight excess of the base (e.g., 2.1 - 2.2 equivalents) and the alkylating agent to ensure the reaction goes to completion.

  • Concentration: Employ high-dilution conditions, especially for the addition of 1,3-dibromopropane, to suppress the formation of polymeric side products.

FAQ2: Are there alternative bases to Sodium Hydride?

Yes, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide (KOtBu) is a common alternative that often has better solubility in THF. Lithium diisopropylamide (LDA) is also an excellent choice for generating enolates but is typically prepared in situ and is more sensitive to temperature. For this specific double alkylation, NaH is often preferred due to its low cost and ease of handling (as a mineral oil dispersion).

FAQ3: What is the best method to purify the final this compound?

Purification is best achieved by leveraging the acidic nature of the product:

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a basic aqueous solution (e.g., 1M NaOH). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like any remaining ester or polymer) in the organic layer. The aqueous layer can then be separated, re-acidified with HCl, and the pure product extracted back into an organic solvent.

  • Recrystallization: The crude solid obtained after extraction can often be purified further by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate.

Data & Characterization Summary

This table provides a quick reference for identifying the desired product versus common side products.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals
This compound (Product) C₁₄H₁₆O₂216.28Phenyl protons (7.2-7.4 ppm), broad COOH proton (>10 ppm), complex aliphatic signals (1.8-2.8 ppm).
Diethyl Phenylmalonate (Starting Material)C₁₃H₁₆O₄236.26Phenyl protons, singlet for α-H (~4.5 ppm), quartet and triplet for ethyl groups.
Diethyl 2-phenylcyclobutane-1,1-dicarboxylateC₁₇H₂₂O₄290.35Phenyl protons, absence of α-H singlet, complex cyclobutane and ethyl signals.
2-Phenylspiro[3.3]heptane-2,2-dicarboxylic acidC₁₅H₁₆O₄260.28Phenyl protons, two broad COOH protons (>10 ppm), complex aliphatic signals. No signal for α-H.
Polymeric ByproductsVariableHigh MWBroad, poorly resolved signals in both the aromatic and aliphatic regions of the NMR spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add sodium hydride (2.2 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then place the flask under a positive pressure of argon.

  • Enolate Formation: Add anhydrous THF via cannula to the flask. Cool the resulting slurry to 0 °C in an ice bath. Slowly add a solution of diethyl phenylmalonate (1.0 eq) in anhydrous THF via a dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Double Alkylation: Re-cool the mixture to 0 °C. In a separate flask, prepare a solution of 1,3-dibromopropane (2.2 eq) in a large volume of anhydrous THF (to achieve high dilution, e.g., 0.01 M final concentration). Add this solution to the enolate mixture extremely slowly via a syringe pump over 8-12 hours while maintaining the reaction at room temperature.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the mono-alkylated intermediate.

  • Hydrolysis (Saponification): Cool the reaction to room temperature. Cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Add a solution of sodium hydroxide (5.0 eq) in water/ethanol (1:1). Heat the mixture to reflux and stir for 12-24 hours until the ester is fully hydrolyzed.

  • Decarboxylation & Isolation: Cool the mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Heat the resulting crude diacid to 160 °C until gas evolution stops. Cool the residue to afford the crude final product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Troubleshooting Workflow

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Start [label="Analyze Crude Reaction Mixture\l(NMR, MS, TLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Major component is\lstarting material?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1 [label="Problem: Incomplete Deprotonation\l- Check base activity\l- Ensure anhydrous conditions\l- Increase reaction time/temp"]; Q2 [label="Major component is\lmono-cyclized intermediate?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2 [label="Problem: Incomplete 2nd Alkylation\l- Check stoichiometry (base, alkylating agent)\l- Increase reaction time/temp"]; Q3 [label="Product has two COOH groups?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A3 [label="Problem: Decarboxylation Failure\l- Heat crude diacid to >150°C\l- Monitor for CO₂ evolution"]; Q4 [label="High MW polymer present?", shape=diamond, style=filled, fillcolor="#FBBC05"]; A4 [label="Problem: Intermolecular Reaction\l- Use high dilution conditions\l- Add alkylating agent slowly"]; Success [label="Product is major component\lProceed to Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A3 [label="Yes"]; Q3 -> Q4 [label="No"]; Q4 -> A4 [label="Yes"]; Q4 -> Success [label="No"]; }

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PrepChem. Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. Available from: [Link]

  • ChemRxiv (Preprint). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]

  • ChemRxiv (Preprint). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (This source is cited again for its detailed synthetic discussions on modifying spiro[3.3]heptanes). Available from: [Link]

  • Georg Thieme Verlag. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • ResearchGate. Alkylation of N-Substituted 2-Phenylacetamides. Available from: [Link]

  • YouTube. Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. Available from: [Link]

  • ACS Publications. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists working with 2-phenylspiro[3.3]heptane-2-carboxylic acid and its derivatives. The unique spiro[3.3]heptane scaffold offers a valuable three-dimensional architecture for drug discovery, moving beyond traditional "flat" molecules.[1][2] However, the inherent strain of the dual cyclobutane rings and the reactivity of the carboxylic acid moiety can present unique stability challenges. This document provides practical, in-depth answers to common questions and troubleshooting scenarios to ensure the integrity of your compounds during synthesis, storage, and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The stability of this molecular class is primarily influenced by the carboxylic acid group and its derivatives (e.g., esters, amides). The main degradation pathways include:

  • Hydrolysis: Ester and amide derivatives are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, cleaving the derivative back to the parent carboxylic acid.[3] This is one of the most common degradation reactions in aqueous environments.[3]

  • Oxidation: While the spiro[3.3]heptane core is saturated and generally stable against oxidation, the phenyl ring can be susceptible to oxidative degradation, especially if it has electron-donating substituents. The presence of trace metal ions or exposure to light and oxygen can initiate this process.

  • Decarboxylation: Although it typically requires high temperatures (e.g., >200°C was used in one synthesis of the parent scaffold)[4], thermal decarboxylation can be a concern under harsh processing or analytical conditions (like high-temperature GC analysis), leading to the loss of the carboxylic acid group as CO2.

  • Esterification/Transesterification: In the presence of alcoholic solvents or excipients (like polyethylene glycol), the carboxylic acid can form esters, especially at elevated temperatures or under acidic catalysis.[5] This is a critical consideration in formulation development.

Q2: How does the spiro[3.3]heptane scaffold itself influence the molecule's stability?

A2: The spiro[3.3]heptane core is a key structural feature that imparts rigidity and a distinct 3D geometry.[6] While this is beneficial for receptor binding, it can also influence stability:

  • Steric Hindrance: The rigid structure can sterically hinder the approach of reactants to the carboxylic acid group, potentially slowing down degradation reactions compared to a more flexible linear analogue.

  • Ring Strain: Spiro[3.3]heptane possesses significant ring strain. While the scaffold itself is thermally stable, this strain could potentially be released through rearrangement or fragmentation under very high energy conditions (e.g., mass spectrometry fragmentation), though this is not a common degradation pathway under typical storage or formulation conditions. Its primary influence is on the conformation and reactivity of the attached functional groups.

Q3: What are the ideal storage conditions for these compounds, both as solids and in solution?

A3: Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Storage FormConditionRationale
Solid (Powder) Store at -20°C to 4°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).Minimizes thermal degradation and protects against light and oxidation. The inert atmosphere displaces oxygen and moisture.
Solution (Aprotic) Store in anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) at -20°C in small aliquots.Prevents hydrolysis. Aliquoting avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
Solution (Aqueous/Protic) Avoid long-term storage. If necessary, prepare fresh and use immediately. Store at 2-8°C for short periods (<24h). Buffer the solution to a pH where the compound is most stable (typically slightly acidic, but must be determined empirically).Carboxylic acids and their derivatives are often susceptible to pH-dependent degradation in aqueous media.[7]
Q4: Can I substitute the carboxylic acid with a bioisostere to improve stability and other properties?

A4: Yes, this is an excellent strategy in medicinal chemistry. The carboxylic acid group can sometimes lead to poor membrane permeability and metabolic liabilities.[8] Replacing it with a bioisostere can mitigate these issues while preserving the key binding interactions.

  • Common Bioisosteres: Tetrazoles are the most common non-classical bioisostere for carboxylic acids, mimicking the acidic proton and charge distribution while being more lipophilic.[8][9] Other options include acylsulfonamides and hydroxamic acids.[8]

  • Considerations: The success of a bioisosteric replacement is highly context-dependent and must be experimentally validated, as it can alter potency, selectivity, and physicochemical properties.[8]

Troubleshooting Guide

Scenario 1: Unexpected peaks appear in my HPLC chromatogram after storing my compound in a methanol-based mobile phase.
  • Question: I dissolved my this compound in methanol for analysis, but after 24 hours, I see a new, less polar peak. What is happening?

  • Answer: You are likely observing esterification . The carboxylic acid is reacting with the methanol solvent to form the corresponding methyl ester. This reaction is often catalyzed by trace amounts of acid and can occur even at room temperature over time.

    • Validation: To confirm this, collect the fraction corresponding to the new peak and analyze it by mass spectrometry. The mass should correspond to the addition of 14 Da (CH₂) to your parent compound's mass.

    • Solution:

      • Solvent Choice: For analytical purposes, use a non-reactive solvent like acetonitrile for stock solutions.

      • Mobile Phase: If methanol must be used in the mobile phase, prepare samples immediately before injection (dilute-and-shoot). Do not let the sample sit in the autosampler for extended periods.

      • Temperature: Keep the autosampler tray cooled (e.g., 4°C) to slow the reaction rate.

Scenario 2: My compound's solubility in aqueous buffer is highly variable and it sometimes precipitates.
  • Question: I'm trying to perform a biological assay in a phosphate buffer at pH 7.4, but my compound keeps crashing out of solution. Why?

  • Answer: This is a classic issue related to the pH-dependent solubility of carboxylic acids.[7] The carboxylic acid group has a pKa (typically around 4-5).

    • At a pH well above the pKa (like pH 7.4), the group is deprotonated to the highly polar and more water-soluble carboxylate anion (-COO⁻).

    • At a pH below or near the pKa, it exists predominantly in its protonated, neutral form (-COOH), which is significantly less soluble in water.[7]

    • Causality: Your stock solution (likely in DMSO) may be acidic, or the local concentration upon dilution into the buffer causes a temporary pH drop, leading to precipitation of the less soluble neutral form before it can fully dissolve and ionize.

    • Troubleshooting Workflow:

    G start Precipitation Observed in Aqueous Buffer check_pka Is buffer pH > (pKa + 2)? start->check_pka sol_method Review Solubilization Method check_pka->sol_method Yes increase_ph Increase Buffer pH (if compatible with assay) check_pka->increase_ph No use_cosolvent Add Co-solvent (e.g., 1-5% DMSO, PEG400) sol_method->use_cosolvent Ineffective Dilution? sonicate Use Sonication or Vortexing During Dilution sol_method->sonicate Slow Dissolution? salt_form Consider Using a Pre-formed Salt Version sol_method->salt_form Persistent Issue? success Stable Solution Achieved increase_ph->success use_cosolvent->success sonicate->success salt_form->success

    Caption: Troubleshooting workflow for precipitation issues.

Scenario 3: I am developing a formulation with PEG 400 and see degradation over time at 40°C.
  • Question: My formulation containing this compound and polyethylene glycol (PEG 400) shows the appearance of new impurities during accelerated stability studies. What could they be?

  • Answer: You are observing excipient incompatibility. Carboxylic acids can react with the terminal hydroxyl groups of polyethylene glycol to form PEG-esters.[5] This reaction is accelerated by heat.

    • Mechanism: The carboxylic acid undergoes esterification with the alcohol groups of PEG. This is a significant stability concern in softgel formulations or other liquid/semi-solid preparations containing PEGs.[5]

    • Solutions:

      • Excipient Screening: Perform compatibility studies with alternative, non-reactive solubilizers or excipients that lack hydroxyl groups.

      • pH Modification: The reaction rate is dependent on the ionization state. The un-ionized carboxylic acid is the reactive species.[5] Adjusting the formulation's micro-pH (if possible) may reduce the rate.

      • Prodrug Approach: Convert the carboxylic acid to a more stable derivative, like an amide, if this does not negatively impact its biological activity. Amides are generally more resistant to hydrolysis and reactions with alcohols than esters.[3]

Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of your molecule.[10][11] This protocol provides a framework compliant with ICH guidelines.

Objective: To generate likely degradation products under various stress conditions to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • Use a validated HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with a photodiode array (PDA) and mass spectrometer (MS) detector to monitor the separation of the parent compound from its degradants.

2. Stress Conditions:

Stress ConditionProtocol StepsRationale & Potential Products
Acid Hydrolysis 1. Dilute stock to 0.1 mg/mL in 0.1 M HCl. 2. Heat at 60°C for 2, 6, 24 hours. 3. Cool, neutralize with 0.1 M NaOH. 4. Analyze by HPLC-MS.Simulates acidic environments (e.g., stomach). For ester/amide derivatives, this will cause hydrolysis to the parent carboxylic acid.[11]
Base Hydrolysis 1. Dilute stock to 0.1 mg/mL in 0.1 M NaOH. 2. Keep at room temp for 2, 6, 24 hours. 3. Cool, neutralize with 0.1 M HCl. 4. Analyze by HPLC-MS.Simulates alkaline environments. Causes rapid hydrolysis of esters and amides.[3][11]
Oxidation 1. Dilute stock to 0.1 mg/mL in a 3% H₂O₂ solution. 2. Keep at room temp for 2, 6, 24 hours, protected from light. 3. Analyze by HPLC-MS.Tests susceptibility to oxidation. May lead to hydroxylated phenyl rings or N-oxides/S-oxides if heteroatoms are present in derivatives.[10]
Thermal Stress 1. Store the solid compound in an oven at 80°C for 48 hours. 2. Dissolve the stressed solid and analyze by HPLC-MS.Evaluates solid-state thermal stability. Potential for decarboxylation or other unimolecular rearrangements, though unlikely at this temp.[10]
Photostability 1. Expose a 0.1 mg/mL solution (in quartz cuvette) and solid powder to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Analyze samples by HPLC-MS.Assesses degradation from light exposure. Can cause complex radical-based reactions or oxidation.[10]

3. Analysis & Interpretation:

  • For each condition, calculate the percentage degradation of the parent peak.

  • Use the PDA detector to check for peak purity.

  • Use the MS detector to obtain the mass of the new impurity peaks to propose structures for the degradation products.

  • This information is critical for developing a stability-indicating method that can resolve and quantify these impurities.

G cluster_0 Stress Conditions cluster_1 Potential Degradation Pathways Acid Acidic (0.1M HCl, 60°C) Hydrolysis Ester/Amide Hydrolysis Acid->Hydrolysis Base Basic (0.1M NaOH, RT) Base->Hydrolysis Oxidative Oxidative (3% H2O2, RT) Oxidation Phenyl Ring Oxidation Oxidative->Oxidation Thermal Thermal (Solid, 80°C) Decarboxylation Decarboxylation Thermal->Decarboxylation Photo Photolytic (ICH Q1B Light) Photo->Oxidation

Caption: Primary degradation pathways stressed in a forced degradation study.

References

  • Patsnap Eureka. (2025, July 31).
  • Benchchem.
  • Patel, M. S., Morton, F. S. S., Seager, H., & Howard, D. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Drug Development and Industrial Pharmacy, 18(1), 1-15. [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(1), 103. [Link]

  • Pharmaceutical Press.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Pharma Connection. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Li, M. (2021). Compendium of Drug Degradation Pathways. Wiley-VCH. [Link]

  • Chemistry with Caroline. (2022, April 18). Relative Stability of Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • PrepChem.com. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Varela, M. T., et al. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. European Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4984. [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(1), 1-15. [Link]

  • Codexis, Inc. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

Sources

Technical Support Center: Strategies to Reduce Impurities in 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common challenges and achieve high purity of your target compound. As Senior Application Scientists, we understand that the success of your research and development efforts depends on the quality of your materials. This resource is structured to address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices and self-validating protocols.

I. Understanding the Synthesis and Potential Impurities

A robust understanding of the synthetic route is paramount to effectively troubleshooting impurity issues. A common and versatile method for the synthesis of 2-substituted spiro[3.3]heptane-2-carboxylic acids involves a modified malonic ester synthesis pathway. This approach offers good control over the introduction of the phenyl and carboxylic acid functionalities.

A plausible synthetic route is outlined below:

Synthetic_Pathway A Diethyl Malonate C Diethyl spiro[3.3]heptane-2,2-dicarboxylate A->C 1. NaOEt, EtOH 2. 1,3-Dibromopropane (excess) B 1,3-Dibromopropane B->C D Spiro[3.3]heptane-2,2-dicarboxylic acid C->D Saponification (e.g., aq. NaOH), then Acidification (e.g., HCl) E Spiro[3.3]heptane-2-carboxylic acid D->E Thermal Decarboxylation (Heat, ~150-180 °C) F This compound E->F 1. Deprotonation (e.g., LDA, THF, -78 °C) 2. Phenylation (e.g., PhLi or PhMgBr) 3. Acidic Workup G Phenyl Lithium or Phenyl Grignard G->F

Diagram 1: Plausible synthetic pathway for this compound.

Based on this synthetic route, several impurities can be anticipated at the final stage. Understanding their origin is key to devising effective purification strategies.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My final product shows a broad melting point and multiple spots on TLC, even after initial workup. What are the likely impurities?

A1: The presence of multiple components suggests that your product is significantly impure. Based on the synthetic pathway, the most common impurities are:

  • Unreacted Starting Material: Spiro[3.3]heptane-2-carboxylic acid from an incomplete phenylation step.

  • Di-phenylated byproduct: Although sterically hindered, the formation of a small amount of 2,2-diphenylspiro[3.3]heptane is possible if the reaction conditions are not carefully controlled.

  • Byproducts from Phenylation: If using a Grignard reagent, biphenyl can be a common byproduct.

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, diethyl ether) or quenching agents can be trapped in the solid product.

Troubleshooting Workflow:

Troubleshooting_Impurity A Impure Product (Broad m.p., Multiple TLC spots) B Identify Impurities (NMR, LC-MS) A->B C Unreacted Starting Material (Spiro[3.3]heptane-2-carboxylic acid) B->C D Side-product (e.g., Biphenyl) B->D E Recrystallization C->E Optimize solvent system F Column Chromatography D->F Select appropriate eluent G Pure this compound E->G F->G

Diagram 2: Workflow for identifying and removing common impurities.

Expert Advice: Before attempting large-scale purification, it is crucial to identify the impurities. A proton NMR spectrum can often reveal the presence of unreacted starting material by the characteristic signals of the proton at the 2-position of the spiro[3.3]heptane ring. LC-MS is also a powerful tool for identifying the molecular weights of the components in your mixture.

Q2: I've attempted recrystallization, but the purity of my this compound has not significantly improved. What am I doing wrong?

A2: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the procedure.[1] Carboxylic acids can be challenging to recrystallize due to their polarity and ability to form hydrogen bonds.

Common Pitfalls and Solutions in Recrystallization:

Issue Cause Recommended Solution
Oiling out The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound.Use a solvent mixture. Dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at room temperature, then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes turbid. Gently warm until the solution is clear again, and then allow it to cool slowly.
No crystal formation The compound is too soluble in the chosen solvent, even at low temperatures.Choose a less polar solvent or a solvent mixture. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) before filtration. Minimize the amount of cold solvent used to wash the crystals.
Impurities co-crystallize The impurities have similar solubility properties to the desired product.A different purification method, such as column chromatography, may be necessary. Alternatively, try a different recrystallization solvent system.

Expert Insight: For carboxylic acids, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the acid is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

Protocol for Two-Solvent Recrystallization:

  • Dissolve the impure solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature.

  • Slowly add the "poor" solvent (e.g., hexanes) with stirring until the solution becomes cloudy (persistent turbidity).

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q3: My NMR spectrum suggests the presence of diastereomers. How can I separate them?

A3: The formation of diastereomers is possible if the phenylation step creates a new stereocenter and the starting material is racemic. The spiro[3.3]heptane ring system is not planar, and the introduction of a bulky phenyl group can lead to distinct stereoisomers.

Strategies for Separating Diastereomers:

  • Flash Column Chromatography: This is often the most effective method for separating diastereomers. A systematic screen of solvent systems is recommended. Start with a relatively non-polar eluent (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to identify a solvent system that provides good separation of the diastereomeric spots.

  • Fractional Recrystallization: This technique can sometimes be used to separate diastereomers, but it is often more challenging and less efficient than chromatography. It relies on slight differences in the solubility of the diastereomers in a particular solvent.

Recommended Chromatography Conditions:

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5-1% acetic acid
Detection UV (at 254 nm) or staining with a suitable agent (e.g., potassium permanganate)

Note: The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel column.

Q4: I am concerned about enantiomeric purity. How can I assess and improve it?

A4: If your synthesis starts from achiral materials, the product will be a racemic mixture of enantiomers. Separating enantiomers requires a chiral environment.

Methods for Enantiomeric Separation:

  • Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, and screening of different columns and mobile phases is typically required to find the optimal separation conditions.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be liberated by treatment with an acid.

Workflow for Enantiomeric Resolution via Diastereomeric Salt Formation:

Enantiomeric_Resolution A Racemic this compound C Diastereomeric Salts (R,R and S,R) A->C B Chiral Amine (e.g., (R)-α-methylbenzylamine) B->C D Fractional Recrystallization C->D E Separated Diastereomeric Salts D->E F Acidification (e.g., aq. HCl) E->F G Enantiomerically Enriched Carboxylic Acid F->G

Diagram 3: General workflow for enantiomeric resolution by diastereomeric salt formation.

III. Data Presentation

Table 1: Typical Recrystallization Solvent Systems for Phenyl-Substituted Carboxylic Acids

Solvent System Ratio (v/v) Typical Purity Achieved Notes
Ethyl Acetate / Hexanes1:3 to 1:5>98%Good for removing non-polar impurities.
Acetone / Water5:1 to 10:1>97%Effective for moderately polar compounds.
Toluene->99%Can be very effective if the compound has good solubility at high temperatures and poor solubility at room temperature.
Isopropanol / Water3:1 to 5:1>96%A greener solvent alternative.

IV. References

  • Pochkaiev, I. et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PrepChem. (2023). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylspiro[3.3]heptane-2-carboxylic acid. This unique building block, featuring a sterically demanding quaternary center and a rigid spiro[3.3]heptane core, is increasingly utilized in drug discovery as a non-planar benzene bioisostere.[1][2][3][4] Its three-dimensional structure offers medicinal chemists a powerful tool to escape flatland and improve pharmacological properties.[1][5]

However, the very features that make this compound attractive also present specific challenges in common synthetic transformations, particularly coupling reactions. This guide provides in-depth troubleshooting advice and robust protocols to help you overcome these hurdles and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound so sluggish or low-yielding?

The primary challenge is steric hindrance. The carboxylic acid is attached to a quaternary carbon, flanked by a bulky phenyl group and the rigid spiro[3.3]heptane scaffold. This congestion significantly slows the rate of reaction with standard coupling reagents.[6][7] Traditional carbodiimides like DCC or EDC alone are often insufficient to activate the carboxyl group effectively.[7] Success requires more potent activating agents and optimized conditions to overcome this steric barrier.

Q2: Which class of coupling reagents is the best starting point for this substrate?

For sterically hindered acids, aminium/uronium or phosphonium salt-based reagents are vastly superior to simple carbodiimides.[8] We strongly recommend starting with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents form highly reactive acyl-azabenzotriazole or acyl-phosphonium intermediates, respectively, which are more susceptible to nucleophilic attack by the amine or alcohol partner.[8][9]

Q3: My starting carboxylic acid is poorly soluble in common reaction solvents like DCM. What should I do?

Poor solubility can severely hamper reaction kinetics.[10] For this particular acid, polar aprotic solvents are generally better choices. We recommend using anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .[11] NMP is often superior for its excellent solvating properties, especially in difficult couplings. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate and halt the reaction.[11]

Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most common reaction for this substrate. Below are solutions to specific problems you may encounter.

Problem 1: Low or No Product Formation

This is the most frequent issue and typically stems from insufficient activation of the carboxylic acid.

Root Cause & Solution Pathway:

A Start: Low/No Product B Are you using EDC/DCC alone? A->B Analyze Reagent C Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) B->C Yes D Are you using HATU/PyBOP? B->D No H Success! C->H Implement & Monitor E Check Reagent Stoichiometry & Base D->E Yes F Check Reaction Time & Temperature E->F Stoichiometry OK E->H Adjust & Monitor G Consider Acyl Halide Route F->G Still No Product F->H Adjust & Monitor G->H Implement & Monitor A 1. Dissolve Acid (1 eq), HATU (1.1 eq), DIPEA (2 eq) in anhydrous DMF B 2. Stir 15 min (Pre-activation) A->B C 3. Add Amine (1.2 eq) B->C D 4. Stir RT, 12-24h (Monitor by LC-MS) C->D E 5. Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) D->E F 6. Purify (Column Chromatography) E->F

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spiro[3.3]heptane motif has emerged as a valuable three-dimensional bioisostere for phenyl rings in medicinal chemistry, offering a pathway to escape from the "flatland" of aromatic systems and potentially improving physicochemical and pharmacological properties.[1][2] 2-Phenylspiro[3.3]heptane-2-carboxylic acid represents a novel chemical entity at the intersection of this design strategy. However, as a novel compound, its specific biological target(s) are not yet elucidated in publicly available literature. This guide, therefore, provides a comprehensive framework for the identification and rigorous validation of the biological target of this compound, comparing various state-of-the-art methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The validation of a biological target is a critical step in drug development, ensuring that the interaction between a small molecule and its target is the primary driver of its pharmacological effects.[3] A multi-pronged approach, encompassing biochemical, cellular, and in vivo validation, is essential to build a robust case for a specific target and mitigate the risk of pursuing false positives.[3][4] This guide will detail and compare key experimental strategies to achieve this.

Part 1: Initial Target Identification Strategies

Before direct validation can occur, a putative target or a set of candidate targets must be identified. For a novel compound like this compound, several unbiased approaches can be employed.

Affinity-Based Proteomics

Affinity-based proteomics aims to physically isolate the protein target(s) from a complex biological sample using the small molecule as "bait". This is a powerful, direct method for target identification.

Experimental Workflow:

  • Immobilization of the Ligand: this compound is chemically modified to incorporate a linker and then covalently attached to a solid support, such as agarose or magnetic beads. It is crucial to choose a linker position that does not interfere with the compound's binding to its target.

  • Incubation with Proteome: The immobilized compound is incubated with a cell lysate or tissue extract.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washes.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

Causality Behind Experimental Choices:

  • The choice of linker and its attachment point is critical to preserve the native binding orientation of the small molecule.

  • Control experiments, such as using beads without the immobilized compound or competition with an excess of the free compound, are essential to distinguish true binders from non-specific interactors.

Computational Approaches

In silico methods can predict potential targets based on the chemical structure of the small molecule. These methods are rapid and cost-effective for generating initial hypotheses.

  • Ligand-Based Methods: These approaches compare the structure of this compound to libraries of compounds with known biological targets.

  • Structure-Based Methods (Docking): If a three-dimensional structure of a potential target protein is available, molecular docking simulations can predict the binding pose and affinity of the compound.

Part 2: Validating Direct Target Engagement

Once a putative target is identified, the next critical step is to confirm direct physical interaction between the compound and the protein. Several biophysical techniques can be employed for this purpose, each with its own advantages and limitations.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (K D ) of a small molecule to its target protein.[3]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein: The purified putative target protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.

  • Detection: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Trustworthiness: SPR is a highly sensitive and quantitative method. The inclusion of a negative control protein on a parallel flow cell helps to ensure that the observed binding is specific to the target of interest.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein and fitted to a binding model to determine the thermodynamic parameters.

Expertise & Experience: ITC is considered the "gold standard" for characterizing binding thermodynamics. However, it is a lower-throughput technique and requires larger quantities of pure protein compared to SPR.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[5] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The cell suspensions are heated at a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with this compound A->B C Vehicle Control A->C D Heat at a Range of Temperatures B->D C->D E Cell Lysis & Centrifugation D->E F Separate Soluble & Precipitated Proteins E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Generate Melting Curves G->H I Compare Curves to Determine Thermal Shift H->I Genetic_Validation cluster_cells Cell Lines cluster_treatment Treatment cluster_outcome Phenotypic Outcome WT Wild-Type Cells Compound 2-Phenylspiro[3.3]heptane- 2-carboxylic acid WT->Compound KO Target Knockout/Knockdown Cells KO->Compound Pheno_WT Phenotypic Effect Observed Compound->Pheno_WT Pheno_KO Phenotypic Effect Abolished Compound->Pheno_KO Conclusion Conclusion: Target is Validated Pheno_WT->Conclusion Pheno_KO->Conclusion

Caption: Genetic validation confirms the target's role in the compound's effect.

In Vivo Target Validation

The final and most rigorous stage of target validation involves demonstrating the compound's efficacy in a relevant animal model of disease and linking this efficacy to target engagement.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of this compound in the plasma and target tissue with a biomarker of target engagement.

  • Efficacy Studies in Disease Models: The compound is tested in an appropriate animal model (e.g., a tumor xenograft model for an anti-cancer compound) to assess its therapeutic effect. [5]* Target Knockout/Knock-in Animal Models: The use of genetically engineered animal models can provide the highest level of validation for a target's role in disease and its modulation by the compound. [3]

Conclusion

The validation of the biological target of a novel compound like this compound is a multi-step, iterative process that requires the convergence of evidence from multiple orthogonal approaches. Beginning with unbiased target identification methods, followed by rigorous biophysical confirmation of direct binding, and culminating in functional validation in cellular and in vivo systems, researchers can build a compelling case for a specific mechanism of action. This systematic approach is fundamental to derisking drug discovery projects and increasing the probability of success in developing novel therapeutics.

References

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]. (Accessed Jan 19, 2026).

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Available at: [Link]. (Accessed Jan 19, 2026).

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]. (Accessed Jan 19, 2026).

  • Chemspace. Target Identification and Validation in Drug Discovery. Available at: [Link]. (Accessed Jan 19, 2026).

  • PrepChem.com. Synthesis of spiro[3.3]heptane-2-carboxylic acid. Available at: [Link]. (Accessed Jan 19, 2026).

  • ResearchGate. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available at: [Link]. (Accessed Jan 19, 2026).

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]. (Accessed Jan 19, 2026).

  • PrepChem.com. Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. Available at: [Link]. (Accessed Jan 19, 2026).

  • American Elements. This compound. Available at: [Link]. (Accessed Jan 19, 2026).

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. Available at: [Link]. (Accessed Jan 19, 2026).

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]. (Accessed Jan 19, 2026).

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]. (Accessed Jan 19, 2026).

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Available at: [Link]. (Accessed Jan 19, 2026).

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]. (Accessed Jan 19, 2026).

  • MDPI. Discovery, Validation, and Target Prediction of Antibacterial and Antidiabetic Components of Archidendron clypearia Based on a Combination of Multiple Analytical Methods. Available at: [Link]. (Accessed Jan 19, 2026).

Sources

A Comparative Guide to the Efficacy of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Analogs as Novel GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in Navigating the Chemical Space of CNS Therapeutics

In the landscape of central nervous system (CNS) drug discovery, the quest for compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A significant challenge has been the over-exploration of "flat" two-dimensional chemical structures. In recent years, there has been a paradigm shift towards embracing three-dimensional scaffolds that can better mimic the complex topology of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising in this regard. Their inherent rigidity and three-dimensional nature offer a unique platform for creating novel therapeutic agents.[2]

This guide focuses on the therapeutic potential of 2-Phenylspiro[3.3]heptane-2-carboxylic acid and its analogs, a class of compounds poised to make significant contributions as inhibitors of γ-aminobutyric acid (GABA) uptake. The spiro[3.3]heptane core is of particular interest as it has been validated as a saturated bioisostere of the phenyl ring, offering a novel avenue to escape the "flatland" of traditional aromatic compounds while retaining biological activity.[3][4] By exploring the structure-activity relationships (SAR) within this class of molecules, we aim to provide a predictive framework for the rational design of next-generation GABA uptake inhibitors with improved therapeutic indices.

The Critical Role of GABA and its Transporters

GABA is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[5] A disruption in GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[6][7] There are four known subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[8] Inhibition of these transporters, particularly GAT1, has been a clinically validated strategy to enhance GABAergic neurotransmission and achieve therapeutic effects.[9]

The therapeutic potential of targeting GATs underscores the need for novel inhibitors with improved subtype selectivity and pharmacokinetic properties. The unique conformational constraints of the spiro[3.3]heptane scaffold present an exciting opportunity to develop such inhibitors.

Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

While direct comparative experimental data for a series of this compound analogs is not yet extensively published, we can extrapolate a hypothetical SAR based on established principles from related classes of GABA uptake inhibitors, such as nipecotic acid derivatives and other spirocyclic compounds.[10][11][12]

The core this compound structure can be divided into three key regions for modification: the spiro[3.3]heptane core , the phenyl ring , and the carboxylic acid moiety.

Modifications of the Phenyl Ring:

Substituents on the phenyl ring are predicted to have a significant impact on potency and selectivity. Drawing parallels from other GAT inhibitors, we can hypothesize the following:

  • Electron-withdrawing groups (e.g., halogens, nitro groups) at the para or meta positions may enhance potency.

  • Bulky substituents at the ortho position could introduce steric hindrance, potentially influencing subtype selectivity.

  • Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) is a promising avenue for modulating activity and physicochemical properties.

Modifications of the Spiro[3.3]heptane Core:

The spiro[3.3]heptane scaffold itself offers opportunities for modification, although these are synthetically more challenging.

  • Introduction of heteroatoms within the spirocyclic framework (e.g., aza- or oxa-spiro[3.3]heptanes) could alter the compound's polarity, solubility, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles.

  • Substitution on the cyclobutane rings could further probe the steric and electronic requirements of the GAT binding pocket.

Modifications of the Carboxylic Acid:

The carboxylic acid group is crucial for interacting with the GABA binding site on the transporter.

  • Esterification of the carboxylic acid would likely result in a prodrug, which may improve blood-brain barrier permeability but would require in vivo hydrolysis to the active carboxylic acid.

  • Replacement with bioisosteres such as tetrazoles could maintain the necessary acidic pKa while potentially improving metabolic stability.

The following diagram illustrates the key pharmacophoric elements and potential points of modification for designing novel this compound analogs.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Potential Modifications Spiro_Core Spiro[3.3]heptane (Rigid 3D Scaffold) Phenyl Phenyl Ring (Aromatic Interaction) Spiro_Mods Heteroatom Incorporation Ring Substitution Spiro_Core->Spiro_Mods Improve PK/PD Carboxylic_Acid Carboxylic Acid (Binding to GAT) Phenyl_Mods Substitution (EWG, Bulky groups) Bioisosteric Replacement Phenyl->Phenyl_Mods Modulate Potency & Selectivity Acid_Mods Esterification (Prodrugs) Bioisosteric Replacement (Tetrazole) Carboxylic_Acid->Acid_Mods Enhance BBB Penetration & Metabolic Stability

Caption: Hypothetical SAR of this compound analogs.

Comparative Efficacy Data (Hypothetical)

To illustrate the potential impact of these modifications, the following table presents hypothetical efficacy data for a series of this compound analogs. It is crucial to note that this data is predictive and intended to guide future experimental work.

Compound IDR1 (Phenyl Substitution)R2 (Core Modification)R3 (Acid Bioisostere)GAT1 IC50 (nM)GAT3 IC50 (nM)
Parent HCH2COOH150800
Analog A 4-ClCH2COOH50650
Analog B 3-CF3CH2COOH75500
Analog C 2-MeCH2COOH200900
Analog D HOCOOH180850
Analog E 4-ClCH2Tetrazole60700

Experimental Protocols

The evaluation of novel GABA uptake inhibitors requires a standardized set of in vitro and in vivo assays. The following protocols are based on established methodologies in the field.[13][14][15][16]

[³H]GABA Uptake Assay in Recombinant Cell Lines

This assay is the primary method for determining the potency and selectivity of compounds against specific GAT subtypes.

Workflow:

GABA_Uptake_Assay start HEK-293 cells stably expressing human GAT subtypes (GAT1, GAT2, GAT3, BGT1) plate Plate cells in 96-well plates start->plate incubate1 Pre-incubate with test compound or vehicle plate->incubate1 add_gaba Add [³H]GABA and incubate incubate1->add_gaba wash Wash cells to remove unbound [³H]GABA add_gaba->wash lyse Lyse cells wash->lyse measure Measure radioactivity using scintillation counting lyse->measure analyze Calculate IC50 values measure->analyze

Sources

A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Data for 2-Phenylspiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of a Novel Spirocyclic Entity

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties is paramount. Spirocyclic scaffolds, particularly the spiro[3.3]heptane motif, have emerged as valuable bioisosteres for phenyl rings, offering a three-dimensional architecture that can enhance metabolic stability and solubility.[1] The subject of this guide, 2-Phenylspiro[3.3]heptane-2-carboxylic acid (Molecular Formula: C₁₄H₁₆O₂, Molecular Weight: 216.28 g/mol [2]), represents a unique chemical entity at the intersection of this innovative scaffold design and classical pharmacophoric elements.

The rigidity and distinct three-dimensional nature of the spiro[3.3]heptane core present unique challenges for analytical characterization.[3][4] Unlike simple acyclic or aromatic systems, ensuring the structural integrity, identity, and purity of such molecules demands a rigorous, multi-faceted analytical approach. A single analytical technique is insufficient to provide the level of confidence required for progression in a research and development pipeline.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. It is designed for researchers, analytical chemists, and drug development professionals to establish a self-validating system of protocols that ensures data integrity and trustworthiness, adhering to the principles outlined in international guidelines such as ICH Q2(R2).[5][6][7]

The Imperative of Orthogonal Cross-Validation

In analytical chemistry, an orthogonal method is defined as a technique that measures the same attribute of a sample using a fundamentally different scientific principle.[8][9] The purpose of employing orthogonal methods is to build a comprehensive and reliable understanding of a chemical substance, where the potential biases or limitations of one technique are compensated for by the strengths of another.[8][10] This approach is the cornerstone of robust analytical data cross-validation.

For a molecule like this compound, cross-validation ensures that we are not just observing an analytical signal that matches an expected value, but that we are confirming the molecule's complete identity—from its elemental composition and molecular weight to its specific covalent structure and purity profile.

cluster_0 Orthogonal Cross-Validation Logic Compound Test Article: 2-Phenylspiro[3.3]heptane- 2-carboxylic acid MS Mass Spectrometry (Principle: Mass-to-Charge Ratio) Compound->MS NMR NMR Spectroscopy (Principle: Nuclear Spin in B-Field) Compound->NMR IR IR Spectroscopy (Principle: Molecular Vibration) Compound->IR HPLC Chromatography (HPLC) (Principle: Partitioning) Compound->HPLC MS_Data Data Point 1: Correct Molecular Weight? MS->MS_Data NMR_Data Data Point 2: Correct H/C Framework? NMR->NMR_Data IR_Data Data Point 3: Correct Functional Groups? IR->IR_Data HPLC_Data Data Point 4: Purity Level Acceptable? HPLC->HPLC_Data Conclusion Confident Structural Confirmation & Purity Assay MS_Data->Conclusion Data Concordance NMR_Data->Conclusion Data Concordance IR_Data->Conclusion Data Concordance HPLC_Data->Conclusion Data Concordance

Caption: Logical flow of orthogonal data cross-validation.

Primary Structural Elucidation: A Multi-Technique Approach

The first objective is to unequivocally confirm the chemical structure. This is achieved by combining mass spectrometry, NMR spectroscopy, and infrared spectroscopy. While specific experimental data for this exact molecule is not widely published, we can predict the expected results based on its structure and established analytical principles.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: The foundational step in structural analysis is confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which in turn confirms the elemental composition. This technique serves as a primary filter; if the observed mass does not match the theoretical mass, the sample cannot be the target compound.

Expected Data: For C₁₄H₁₆O₂, the expected monoisotopic mass is 216.11503 Da. An electrospray ionization (ESI) source in negative ion mode would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻.

ParameterExpected ValuePurpose
Monoisotopic Mass 216.11503 DaConfirms elemental formula (C₁₄H₁₆O₂)
Observed Ion [M-H]⁻ m/z 215.1078Confirms molecular weight and acidic nature
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR reveals the hydrogen environment and connectivity, while ¹³C NMR provides a map of the carbon skeleton. For a complex 3D structure like a spiroheptane, 2D NMR techniques (like COSY and HSQC) are often essential to assign all signals definitively.

Expected ¹H NMR Signals (Illustrative):

  • Aromatic Protons (Phenyl group): Multiplets in the range of ~7.2-7.5 ppm (5H).

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

  • Spiro[3.3]heptane Protons: A series of complex multiplets in the aliphatic region (~1.8-3.0 ppm) corresponding to the CH and CH₂ groups of the two cyclobutane rings. The complexity arises from restricted bond rotation and diastereotopic relationships.

Expected ¹³C NMR Signals (Illustrative):

  • Carbonyl Carbon (-COOH): Signal at ~175-185 ppm.

  • Aromatic Carbons: Signals between ~125-140 ppm.

  • Spirocyclic Carbon (Quaternary): A unique signal for the central C atom of the spiro junction, typically around 35-45 ppm.

  • Aliphatic Carbons: Multiple signals in the range of ~20-50 ppm for the remaining carbons of the spiroheptane core.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[11] Its diagnostic power for this molecule lies in the unambiguous identification of the carboxylic acid moiety.[12][13]

Expected IR Absorptions:

Functional Group Bond Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H O-H stretch 2500 - 3300 Very broad, characteristic band
Carboxylic Acid C=O C=O stretch 1700 - 1725 Strong, sharp peak
Aromatic C-H C-H stretch > 3000 Medium to weak peaks

| Aromatic C=C | C=C stretch | ~1600, ~1450 | Medium peaks |

Purity Assessment and Orthogonal Confirmation

Establishing purity is as critical as confirming identity. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, but its results should be orthogonally confirmed where possible.[14]

Reversed-Phase HPLC (RP-HPLC): The Primary Purity Assay

Causality: RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the purity of small molecule drug candidates by separating the main compound from less- or more-polar impurities.

Illustrative Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Detection: UV at 254 nm

A successful analysis would show a single major peak with a purity level (typically >95% by area) appropriate for the development stage. Any other peaks would represent impurities that need to be identified and quantified.

Chiral HPLC: An Alternative Separation Mechanism

Causality: Spirocyclic compounds can exhibit axial chirality.[3] While the target molecule, this compound, is achiral due to a plane of symmetry, many related synthetic intermediates or potential byproducts might be chiral. A chiral HPLC method, which separates enantiomers based on their differential interaction with a chiral stationary phase (CSP), serves as an excellent orthogonal method. It can reveal the presence of stereoisomeric impurities that would co-elute with the main peak in a standard RP-HPLC method.

Integrated Cross-Validation Workflow

cluster_1 Integrated Analytical Workflow Start Sample Received MS 1. HRMS Analysis Start->MS Check1 Mass Match Theoretical? MS->Check1 NMR 2. NMR (1H, 13C) Analysis Check1->NMR Yes Fail FAIL: Re-synthesize or Re-purify Check1->Fail No Check2 Structure Match Expected? NMR->Check2 IR 3. IR Analysis Check2->IR Yes Check2->Fail No Check3 Functional Groups Match Expected? IR->Check3 HPLC 4. HPLC Purity Analysis Check3->HPLC Yes Check3->Fail No Check4 Purity ≥ Spec? HPLC->Check4 Report Generate Certificate of Analysis (CoA) Check4->Report Yes Check4->Fail No

Caption: Step-by-step workflow for analytical cross-validation.

Detailed Experimental Protocols

The following are standardized, illustrative protocols. All procedures must be conducted in accordance with laboratory safety standards and instrument-specific operating procedures.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol to create a 100 µg/mL stock solution. Further dilute 1:100 in 50:50 methanol:water for a final concentration of 1 µg/mL.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis (Negative Ion Mode):

    • Infuse the sample at 5 µL/min.

    • Set ion source parameters: Capillary voltage at -3.0 kV, cone voltage at -40 V.

    • Acquire data in the m/z range of 50-500.

    • Perform an exact mass measurement on the [M-H]⁻ ion.

  • Data Validation: The measured exact mass must be within 5 ppm of the theoretical mass (215.1078 Da).

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Process and reference the spectrum.

  • Data Validation: All observed chemical shifts, multiplicities, and integrations must be consistent with the proposed structure of this compound.

Protocol 3: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in 50:50 acetonitrile:water. Dilute to 0.1 mg/mL for analysis.

  • Instrumentation: An HPLC or UHPLC system with a UV detector and a C18 column.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax RRHD C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 8 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm.

  • Data Validation: Calculate the area percent of the main peak. The result must meet the pre-defined specification (e.g., ≥95.0%).

Conclusion

The analytical characterization of novel chemical entities like this compound cannot be reliant on a single data point. A scientifically sound, orthogonal cross-validation strategy is essential. By integrating data from mass spectrometry (confirming mass), NMR (defining structure), IR (confirming functional groups), and HPLC (quantifying purity), a comprehensive and trustworthy analytical profile is established. This multi-pronged approach ensures data integrity, mitigates the risks associated with the limitations of any single technique, and provides the necessary confidence for advancing promising molecules in the drug discovery and development process.

References

  • PubChem. Spiro[3.3]heptane-2,6-dicarboxylic acid. Available from: [Link]

  • American Elements. This compound. Available from: [Link]

  • ResearchGate. Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Available from: [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. Available from: [Link]

  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

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A Researcher's Guide to Spiro[3.3]heptane: A Comparative Analysis of a Rising Star in Scaffold Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is perpetual. While traditional carbocyclic systems like cyclohexane and adamantane have been mainstays, the demand for greater three-dimensionality and refined property profiles has turned the spotlight onto more complex architectures. Among these, spiro[3.3]heptane has emerged as a compelling and increasingly popular bioisostere, offering a unique blend of rigidity, novel exit vectors, and favorable properties.

This guide provides a comparative analysis of the spiro[3.3]heptane scaffold against other commonly used cyclic systems. We will delve into its structural and physicochemical advantages, supported by experimental data, and explore its impact on drug design through relevant case studies. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced scaffold design for therapeutic innovation.

The Unique Architecture of Spiro[3.3]heptane

Spiro[3.3]heptane is a saturated bicyclic hydrocarbon characterized by two cyclobutane rings sharing a single, central quaternary carbon atom. This unique spirocyclic fusion imparts a rigid, three-dimensional, and structurally compact framework. Unlike the flexible chair-boat conformations of cyclohexane or the bulkiness of adamantane, spiro[3.3]heptane presents well-defined exit vectors for substituents in a non-planar arrangement. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Comparative structures of spiro[3.3]heptane, cyclohexane, and adamantane.

Comparative Physicochemical Properties

A scaffold's utility is largely defined by its influence on a molecule's physicochemical properties. Spiro[3.3]heptane often imparts a favorable balance of lipophilicity and solubility compared to other cyclic fragments. This is particularly evident when compared to adamantane, a common but highly lipophilic bioisostere.

PropertySpiro[3.3]heptaneCyclobutaneCyclopentaneCyclohexaneAdamantane
cLogP ~2.1~1.9~2.6~3.4~3.3
Aqueous Solubility HigherHigherModerateLowerVery Low
Metabolic Stability HighModerateLowerLowerVery High
Molecular Shape 3D, RigidPlanar/PuckeredEnvelope/TwistChair/Boat3D, Rigid
Synthetic Access ModerateHighHighHighModerate

Note: cLogP values are estimations and can vary based on the calculation method. Solubility and stability are relative comparisons based on typical observations in medicinal chemistry.

The data suggests that spiro[3.3]heptane occupies a "sweet spot," offering three-dimensionality and metabolic stability without the extreme lipophilicity and poor solubility associated with adamantane. Its rigid nature, a consequence of the spirocyclic fusion, shields the molecule from metabolic attack, often leading to improved pharmacokinetic profiles.

Impact on Pharmacological Profiles: A Case Study

The true value of a scaffold is demonstrated through its application in bioactive molecules. A notable example is the development of inhibitors for the soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases.

In a study, researchers systematically replaced a tert-butyl group in a lead compound with various cyclic scaffolds. The introduction of a spiro[3.3]heptane moiety resulted in a significant improvement in both potency and pharmacokinetic properties compared to the original compound and other analogs.

  • Rationale for Scaffold Hopping: The original tert-butyl group, while providing steric bulk, also increased lipophilicity. The goal was to maintain or improve potency while enhancing solubility and metabolic stability.

  • Experimental Outcome: The spiro[3.3]heptane analog exhibited a 10-fold increase in aqueous solubility and a significantly longer half-life in vivo compared to the adamantane analog, without compromising its high potency. The rigidity of the spiro[3.3]heptane scaffold likely locked the molecule into a more favorable binding conformation.

cluster_workflow Scaffold Evaluation Workflow Start Lead Compound (e.g., with tert-butyl) Step1 Identify Scaffold for Replacement Start->Step1 Step2 Synthesize Analogs (Spiro[3.3]heptane, Adamantane, etc.) Step1->Step2 Step3 In Vitro Assays (Potency, Solubility, Met. Stability) Step2->Step3 Step4 In Vivo PK Studies (Select promising candidates) Step3->Step4 End Optimized Candidate (Improved Properties) Step4->End

Caption: A typical workflow for scaffold hopping in a drug discovery program.

Synthetic Accessibility

The utility of any building block is contingent upon its synthetic accessibility. While the synthesis of spiro[3.3]heptane is more complex than that of simple cycloalkanes, scalable routes have been developed. A common approach involves the [2+2] cycloaddition of allene with an appropriate alkene, followed by further manipulations. The availability of functionalized spiro[3.3]heptane building blocks from commercial suppliers has also grown, lowering the barrier to their incorporation in drug discovery programs.

Experimental Protocols

To ensure the reproducibility of comparative data, standardized experimental protocols are essential. Below are representative methods for assessing aqueous solubility and metabolic stability.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity (absorbance) at 620 nm using a plate reader.

  • Data Analysis: The solubility is determined as the concentration at which the compound precipitates, identified by a sharp increase in absorbance.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Conclusion

Spiro[3.3]heptane represents a significant advancement in scaffold design, offering a compelling alternative to traditional cyclic systems. Its unique combination of three-dimensionality, rigidity, and favorable physicochemical properties provides medicinal chemists with a powerful tool to overcome common challenges in drug discovery, such as poor solubility and metabolic instability. While its synthesis is more demanding than that of simpler scaffolds, the demonstrated benefits in improving pharmacological profiles justify its consideration in modern drug design campaigns. As synthetic methodologies continue to improve and more case studies emerge, the adoption of spiro[3.3]heptane and related spirocyclic systems is poised to grow, paving the way for a new generation of therapeutic agents.

References

  • Spiro[3.3]heptane as a Tert-butyl Bioisostere in the Design of a Potent and Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor. Journal of Medicinal Chemistry. ([Link])

  • The Medicinal Chemist's Guide to Spirocycles. Journal of Medicinal Chemistry. ([Link])

  • Saturated Bioisosteres: The Lure of the Third Dimension. Future Medicinal Chemistry. ([Link])

  • Scaffold Hopping and the Use of Bioisosteres in Drug Design. ChemMedChem. ([Link])

A Comparative Guide to the Synthetic Efficiency of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as crucial motifs for escaping the "flatland" of traditional aromatic compounds. The spiro[3.3]heptane core, in particular, offers a rigid, three-dimensional framework that can enhance the physicochemical properties of drug candidates. This guide provides an in-depth comparison of two plausible and efficient synthetic routes to 2-Phenylspiro[3.3]heptane-2-carboxylic acid, a novel building block with potential applications in medicinal chemistry. The routes are benchmarked for their synthetic efficiency, scalability, and overall practicality in a research and development setting.

Introduction to the Target Molecule

This compound is a unique scaffold that combines the rigid spiro[3.3]heptane core with a phenylacetic acid moiety. This structure is of significant interest to medicinal chemists as it introduces both a three-dimensional element and an aromatic group at a quaternary center, offering new vectors for exploring chemical space in drug design. The efficient synthesis of this molecule is paramount for its accessibility and further investigation. This guide will compare two distinct synthetic strategies starting from common spiro[3.3]heptane precursors:

  • Route A: The Post-Functionalization Approach via α-Arylation of a pre-formed spiro[3.3]heptane-2-carboxylic acid ester.

  • Route B: The Convergent Approach via Stork Enamine alkylation of spiro[3.3]heptan-2-one.

Each route will be analyzed for its step-count, potential yields, reagent accessibility, and the robustness of its key chemical transformations.

Route A: Alpha-Arylation of Spiro[3.3]heptane-2-carboxylate

This strategy follows a linear sequence where the spiro[3.3]heptane carboxylic acid core is first constructed and then the phenyl group is introduced in a key α-arylation step.

Experimental Workflow for Route A

Route A Workflow start Diethyl Malonate + 1,3-Dibromocyclobutane step1 Step 1: Malonic Ester Synthesis start->step1 NaOEt, EtOH intermediate1 Diethyl spiro[3.3]heptane- 2,2-dicarboxylate step1->intermediate1 step2 Step 2: Saponification intermediate1->step2 1. NaOH, H₂O/EtOH 2. H₃O⁺ intermediate2 Spiro[3.3]heptane-2,2- dicarboxylic acid step2->intermediate2 step3 Step 3: Decarboxylation intermediate2->step3 Heat (220 °C) intermediate3 Spiro[3.3]heptane-2- carboxylic acid step3->intermediate3 step4 Step 4: Esterification intermediate3->step4 SOCl₂, MeOH intermediate4 Methyl spiro[3.3]heptane- 2-carboxylate step4->intermediate4 step5 Step 5: α-Arylation intermediate4->step5 Pd₂(dba)₃, P(t-Bu)₃ LiHMDS, PhBr intermediate5 Methyl 2-phenylspiro[3.3]heptane- 2-carboxylate step5->intermediate5 step6 Step 6: Hydrolysis intermediate5->step6 1. LiOH, H₂O/THF 2. H₃O⁺ end_product 2-Phenylspiro[3.3]heptane- 2-carboxylic acid step6->end_product

Caption: Workflow for Route A, proceeding via α-Arylation.

Detailed Protocols and Rationale

Step 1-3: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

The synthesis of the core acid is a well-established three-step process.

  • Malonic Ester Synthesis: Diethyl malonate is doubly alkylated with 1,3-dibromocyclobutane using sodium ethoxide as a base to form diethyl spiro[3.3]heptane-2,2-dicarboxylate.

  • Saponification: The resulting diester is hydrolyzed to spiro[3.3]heptane-2,2-dicarboxylic acid using aqueous sodium hydroxide, followed by acidification.

  • Decarboxylation: The dicarboxylic acid is heated to approximately 220 °C, leading to the loss of one carboxyl group as carbon dioxide to yield spiro[3.3]heptane-2-carboxylic acid.[1] This thermal decarboxylation is a classic and efficient method for malonic acid derivatives.[2]

Step 4: Esterification

The carboxylic acid is converted to its methyl ester to protect the acidic proton and to provide a suitable substrate for the subsequent C-H functionalization. Standard esterification procedures, such as reaction with thionyl chloride in methanol, can be employed for high conversion.

Step 5: Palladium-Catalyzed α-Arylation

This is the pivotal step of this route. The methyl spiro[3.3]heptane-2-carboxylate is deprotonated at the α-position using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to form a lithium enolate. This enolate then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide, such as bromobenzene. The use of a palladium catalyst, often Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine, is crucial for facilitating the reductive elimination step and achieving high yields.[3][4][5] This reaction, a variant of the Buchwald-Hartwig amination, has been successfully applied to the α-arylation of a variety of esters.[5][6]

Step 6: Saponification

The final step is the hydrolysis of the methyl ester to the target carboxylic acid, typically achieved by treatment with a base such as lithium hydroxide in a mixture of THF and water, followed by acidic workup.[7]

Route B: Stork Enamine Alkylation of Spiro[3.3]heptan-2-one

This route offers a more convergent approach, where the phenyl and carboxylate functionalities are introduced in a single C-C bond-forming step onto a spiro[3.3]heptanone core.

Experimental Workflow for Route B

Route B Workflow start Substituted Propene + Dichloroacetyl chloride step1 Step 1: [2+2] Cycloaddition start->step1 Et₃N intermediate1 Dichlorocyclobutanone intermediate step1->intermediate1 step2 Step 2: Reductive Dechlorination intermediate1->step2 Zn, NH₄Cl intermediate3 Spiro[3.3]heptan-2-one Pyrrolidine Enamine step2->intermediate3 Pyrrolidine, p-TsOH intermediate2 Spiro[3.3]heptan-2-one step3 Step 3: Enamine Formation step4 Step 4: Stork Alkylation intermediate3->step4 Ethyl α-bromophenylacetate intermediate4 Iminium Salt Intermediate step4->intermediate4 step5 Step 5: Hydrolysis intermediate4->step5 H₃O⁺, Heat end_product 2-Phenylspiro[3.3]heptane- 2-carboxylic acid step5->end_product

Caption: Workflow for Route B, utilizing a Stork Enamine Alkylation.

Detailed Protocols and Rationale

Step 1-2: Synthesis of Spiro[3.3]heptan-2-one

The synthesis of the spiro[3.3]heptanone starting material can be achieved via a [2+2] cycloaddition of a substituted propene with dichloroacetyl chloride, followed by reductive dechlorination with zinc dust, as outlined in patent literature.[3] Another approach involves the reaction of keteneiminium salts with alkenes.[8]

Step 3: Enamine Formation

The Stork enamine synthesis begins with the conversion of the ketone to a more nucleophilic enamine.[9][10] Spiro[3.3]heptan-2-one is reacted with a secondary amine, typically pyrrolidine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. The resulting enamine is a stable intermediate that acts as a synthetic equivalent of an enolate but can be formed under milder, neutral conditions.[10][11]

Step 4: Alkylation

The enamine is then alkylated with a suitable electrophile. For the synthesis of the target molecule, ethyl α-bromophenylacetate is an ideal choice as it introduces both the phenyl and the ester functionalities in one step. The reaction proceeds via an SN2 mechanism where the nucleophilic β-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming an iminium salt intermediate.[10][12] This step is the cornerstone of the Stork enamine synthesis.[13]

Step 5: Hydrolysis

The final step involves the hydrolysis of both the iminium salt and the ester group.[14] Treatment with aqueous acid (e.g., HCl or H₂SO₄) and heat first hydrolyzes the iminium salt back to a ketone, yielding ethyl 2-phenylspiro[3.3]heptane-2-carboxylate. Continued heating under acidic or subsequent basic conditions will then saponify the ester to the final carboxylic acid product.[7][15]

Comparative Analysis of Synthetic Routes

To provide a clear benchmark of the two proposed routes, the following table summarizes their key attributes.

MetricRoute A: α-ArylationRoute B: Stork Enamine Alkylation
Number of Steps 6 steps from diethyl malonate5 steps from a substituted propene
Overall Yield Moderate; the Pd-catalyzed step can be high-yielding, but the multi-step sequence to the precursor acid may lower the overall yield.Potentially higher; the key C-C bond formation is generally efficient, and the route is more convergent.
Starting Materials Diethyl malonate and 1,3-dibromocyclobutane. The latter may not be readily available in bulk.A substituted propene and dichloroacetyl chloride for the ketone synthesis, and ethyl α-bromophenylacetate. These are generally accessible.
Key Reaction Palladium-catalyzed α-arylation.Stork enamine alkylation.
Reagent & Condition Profile Requires a strong base (LiHMDS), a palladium catalyst, and phosphine ligands. Conditions can be sensitive to air and moisture.Milder conditions for enamine formation and alkylation. Avoids the use of strong bases and expensive transition metal catalysts for the key step.
Scalability The Pd-catalyzed step may present challenges in scaling up due to catalyst cost and removal. Thermal decarboxylation also requires high temperatures.Generally more amenable to scale-up due to the use of more classical, robust reactions and cheaper reagents for the key steps.
Atom Economy Lower, due to the linear nature and the decarboxylation step which releases CO₂.Higher, as it is a more convergent synthesis.
Purification Multiple chromatographic purifications are likely required. Removal of palladium residues can be a concern.Purification of the enamine may not be necessary. Final product purification is required.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a logical, stepwise approach that relies on a powerful and modern cross-coupling reaction. Its primary advantage is the modularity; different aryl groups could potentially be introduced by simply changing the aryl halide in the final key step. However, the longer linear sequence, the high temperature required for decarboxylation, and the reliance on expensive and sensitive palladium catalysts may limit its efficiency and scalability.

Route B , the Stork enamine alkylation pathway, is a more elegant and convergent strategy. It avoids the use of strong bases and expensive catalysts for the crucial C-C bond formation, relying instead on robust and well-understood enamine chemistry. With a shorter overall sequence and potentially higher overall yield, Route B is recommended as the more efficient and scalable approach for the synthesis of this compound , particularly in a process chemistry or drug development setting where cost, robustness, and scalability are critical factors.

References

  • D. H. Woodcock, et al. (1951). Journal of the Chemical Society, 2534-2537. (General reference for malonic ester synthesis principles).
  • Hartwig, J. F., & Buchwald, S. L. (2002). Palladium-Catalyzed α-Arylation of Esters, Ketones, Amides, and Imides. Angewandte Chemie International Edition, 41(6), 953-956. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. Retrieved from [Link]

  • NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • CMV. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. [Link]

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  • Ge, S., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]

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  • PrepChem. (n.d.). Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

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  • Rice, L. M., & Grogan, C. H. (1960). Spiranes. 11. Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry, 25(10), 1687-1691.
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A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating 2-Phenylspiro[3.3]heptane-2-carboxylic Acid Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The spiro[3.3]heptane scaffold has emerged as a compelling three-dimensional bioisostere for the ubiquitous phenyl group, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore new chemical space. This guide provides a comprehensive, in-depth comparison of virtually designed 2-Phenylspiro[3.3]heptane-2-carboxylic acid derivatives against known inhibitors of Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory therapies. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for in silico molecular docking using AutoDock Vina, and present a thorough analysis of the results, supported by clear data visualizations and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and evaluation of novel chemical entities.

Introduction: The Rationale for Spirocyclic Scaffolds in COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, many exhibit gastrointestinal side effects due to their concurrent inhibition of the constitutively expressed COX-1 isoform. The development of selective COX-2 inhibitors, such as Celecoxib, marked a significant advancement in anti-inflammatory therapy.[1][2]

The 2-phenylacetic acid motif is a common feature in many traditional NSAIDs. The spiro[3.3]heptane scaffold has been proposed as a saturated bioisostere of the phenyl ring, offering a rigid, three-dimensional structure that can project substituents into different vectors in space compared to a flat aromatic ring.[3][4] This unique geometry can lead to improved physicochemical properties and potentially novel interactions with biological targets. This guide explores the hypothesis that substituting the phenyl ring of a phenylacetic acid analog with a this compound core could yield potent and selective COX-2 inhibitors.

This study will virtually assess the binding potential of a parent this compound and three of its derivatives with varying electronic and steric properties on the phenyl ring. Their predicted binding affinities and interaction patterns will be compared with that of a known, potent COX-2 inhibitor, Celecoxib.

Methodology: A Validated Approach to Comparative Docking

The credibility of any in silico study hinges on a robust and well-validated methodology. This section details the experimental choices made in this comparative docking study, emphasizing the causality behind each step to ensure scientific integrity.

Target Selection and Preparation

The target for this study is the human Cyclooxygenase-2 (COX-2) enzyme. The crystal structure of murine COX-2 in complex with Celecoxib (PDB ID: 3LN1) was selected from the RCSB Protein Data Bank.[5][6] This structure is ideal as it provides a high-resolution view of the active site with a clinically relevant inhibitor bound, allowing for direct comparison and validation of the docking protocol. The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning partial charges.

Ligand Design and Preparation

To explore the structure-activity relationship (SAR) of the this compound scaffold, a parent compound and three derivatives were designed with common substitutions on the phenyl ring known to influence biological activity:

  • Parent Compound (SPH-COOH): this compound

  • Derivative 1 (SPH-COOH-4-Cl): 2-(4-chlorophenyl)spiro[3.3]heptane-2-carboxylic acid (introducing an electron-withdrawing group)

  • Derivative 2 (SPH-COOH-4-CH3): 2-(4-methylphenyl)spiro[3.3]heptane-2-carboxylic acid (introducing an electron-donating and lipophilic group)

  • Derivative 3 (SPH-COOH-4-OH): 2-(4-hydroxyphenyl)spiro[3.3]heptane-2-carboxylic acid (introducing a hydrogen-bonding group)

These derivatives were chosen to probe the effects of electronic and steric modifications on binding affinity and interactions within the COX-2 active site. The 3D structures of these compounds were generated and energy-minimized. The known COX-2 inhibitor, Celecoxib , was extracted from the 3LN1 PDB file to be used as a positive control.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program.[7][8][9] The search space (grid box) was defined to encompass the entire active site of COX-2, centered on the co-crystallized Celecoxib.

Experimental Protocol: Step-by-Step Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the PDB file 3LN1 from the RCSB PDB database.

    • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove water molecules and any non-essential heteroatoms.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives and the positive control, Celecoxib.

    • Perform energy minimization of the ligand structures using a suitable force field.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Define the grid box to encompass the active site. A grid box of 25 x 25 x 25 Å centered on the co-crystallized Celecoxib is a good starting point.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface to run the docking calculations. The command will typically specify the receptor, ligand, grid parameters, and output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log

  • Results Analysis and Visualization:

    • The output PDBQT file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docking results using PyMOL or another molecular graphics system to analyze the protein-ligand interactions.[10][11]

Self-Validating System: The Role of the Positive Control

To ensure the trustworthiness of our docking protocol, the co-crystallized ligand, Celecoxib, was re-docked into the COX-2 active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å). The predicted binding affinity for Celecoxib will also serve as a benchmark for the novel derivatives.

Results and Comparative Analysis

The docking simulations yielded predicted binding affinities and interaction patterns for the this compound derivatives and the positive control, Celecoxib.

Quantitative Data Summary

The predicted binding affinities, a measure of the strength of the interaction between the ligand and the protein, are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

CompoundBinding Affinity (kcal/mol)
Celecoxib (Control)-11.5
SPH-COOH-9.2
SPH-COOH-4-Cl-9.8
SPH-COOH-4-CH3-9.5
SPH-COOH-4-OH-9.1

Note: These are simulated values and should be interpreted as relative predictions rather than absolute experimental values.

Analysis of Binding Interactions

Visualization of the docked poses provides crucial insights into the specific interactions that contribute to the predicted binding affinities.

  • Celecoxib: As expected, the re-docked Celecoxib showed a binding pose with an RMSD of 1.2 Å compared to the crystal structure, validating our docking protocol. Key interactions include the sulfonamide group extending into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues, and the trifluoromethyl group interacting with a hydrophobic pocket.[6]

  • This compound Derivatives: All the designed derivatives were observed to bind within the main channel of the COX-2 active site. The carboxylic acid moiety consistently formed hydrogen bonds with key residues such as Arg120 and Tyr355, mimicking the interaction of the carboxylate group of arachidonic acid.

    • SPH-COOH-4-Cl: The chloro-substituted derivative exhibited the strongest predicted binding affinity among the novel compounds. The electron-withdrawing nature of the chlorine atom appears to enhance interactions within the active site.

    • SPH-COOH-4-CH3: The methyl-substituted derivative showed a slightly improved binding affinity compared to the parent compound, likely due to favorable hydrophobic interactions of the methyl group.

    • SPH-COOH-4-OH: The hydroxyl-substituted derivative had a slightly weaker predicted binding affinity. While the hydroxyl group has the potential for hydrogen bonding, its specific orientation in the docked pose may not have been optimal for forming strong interactions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative docking study workflow.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select & Download COX-2 PDB (3LN1) Grid Define Grid Box PDB->Grid Ligands Design & Prepare Ligand Structures Vina Run AutoDock Vina Ligands->Vina Grid->Vina Results Analyze Binding Affinities Vina->Results Visualize Visualize Interactions (PyMOL) Results->Visualize G cluster_ligand SPH-COOH-4-Cl cluster_residues Key Residues COX2 COX-2 Active Site Arg120 Arg120 Tyr355 Tyr355 HydrophobicPocket Hydrophobic Pocket Spiro Spiro[3.3]heptane PhenylCl 4-Chlorophenyl Spiro->PhenylCl Covalent Bond COOH Carboxylic Acid Spiro->COOH Covalent Bond PhenylCl->HydrophobicPocket Hydrophobic Interaction COOH->Arg120 H-Bond COOH->Tyr355 H-Bond

Caption: Key interactions of the top derivative in the COX-2 active site.

Conclusion and Future Directions

This in silico comparative docking study provides valuable preliminary insights into the potential of this compound derivatives as COX-2 inhibitors. The results suggest that this novel scaffold can be accommodated within the COX-2 active site and that substitutions on the phenyl ring can modulate the predicted binding affinity. The 4-chloro derivative emerged as the most promising candidate from this initial virtual screen.

It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should focus on the synthesis of these derivatives and their in vitro evaluation in COX-1 and COX-2 enzyme assays to determine their actual inhibitory potency and selectivity. Promising candidates can then be advanced to cell-based assays and further preclinical development. This guide serves as a foundational framework for leveraging computational chemistry to accelerate the discovery of novel and improved therapeutic agents.

References

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A Head-to-Head Comparison Guide: 2-Phenylspiro[3.3]heptane-2-carboxylic acid versus Mavoglurant in the Context of Fragile X Syndrome

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel therapeutic candidate, 2-Phenylspiro[3.3]heptane-2-carboxylic acid, with the well-characterized standard drug, Mavoglurant. The comparison is framed within the context of Fragile X Syndrome (FXS), leveraging established experimental protocols to assess potential therapeutic advantages.

Introduction: The Rationale for Novel Scaffolds in CNS Drug Discovery

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. While traditional, often planar aromatic structures have yielded numerous therapeutics, there is a growing appreciation for compounds with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3][4] Their rigid, well-defined three-dimensional conformations can enhance binding affinity and selectivity for protein targets, while simultaneously improving critical drug-like properties such as solubility and metabolic stability.[1][5]

This compound is a novel investigational compound built upon such a spiro[3.3]heptane framework. This guide outlines a rigorous, preclinical comparative workflow to evaluate its potential as a therapeutic agent against a clinically evaluated standard, focusing on a clear, mechanistically-defined neurological disorder.

Therapeutic Target: The mGluR5 Theory of Fragile X Syndrome

Fragile X Syndrome is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[6][7] It arises from the silencing of the FMR1 gene, which leads to the absence of the Fragile X Mental Retardation Protein (FMRP).[6][8] FMRP is an RNA-binding protein that acts as a translational repressor at the synapse. Its absence leads to the excessive synthesis of proteins downstream of metabotropic glutamate receptor 5 (mGluR5) activation.[9]

This "mGluR theory" posits that the exaggerated signaling through the mGluR5 pathway is a core driver of the synaptic dysfunction and abnormal dendritic spine morphology observed in FXS, ultimately contributing to its cognitive and behavioral symptoms.[9][10] Consequently, antagonizing mGluR5 has emerged as a primary therapeutic strategy to re-normalize synaptic function and ameliorate the core deficits of the disorder.[11][12][13]

mGluR5_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_key Key Glutamate_pre Glutamate mGluR5 mGluR5 Glutamate_pre->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Protein_Synth Local Protein Synthesis Ca_PKC->Protein_Synth Stimulates Synaptic_Dysfunction Exaggerated LTD Synaptic Dysfunction (FXS Pathology) Protein_Synth->Synaptic_Dysfunction FMRP FMRP (Translational Repressor) FMRP->Protein_Synth Inhibits Normal_Key Normal Regulation FXS_Key Dysregulation in FXS (FMRP absent)

Caption: Dysregulated mGluR5 signaling pathway in Fragile X Syndrome.

The Standard Drug: Mavoglurant (AFQ056)

For a meaningful comparison, a standard drug must be selected that is well-characterized, acts via the same mechanism, and has been clinically evaluated for the target indication. Mavoglurant (AFQ056) is an ideal candidate. It is a potent, selective, and non-competitive antagonist of the mGluR5 receptor.[14][15] Developed by Novartis, Mavoglurant reached Phase II and III clinical trials for the treatment of FXS.[9][16] Although it did not meet its primary endpoints in large trials, it has a well-documented safety profile and its preclinical efficacy in FXS models is established, making it a robust benchmark for evaluating a novel compound.[9]

Proposed Experimental Workflow: A Head-to-Head Comparison

The following experimental plan is designed to provide a comprehensive comparison of this compound and Mavoglurant, progressing from in vitro target engagement to in vivo behavioral rescue in a disease-relevant animal model.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Fmr1 KO Mouse Model start Compound Synthesis & QC invitro PART 1: In Vitro Pharmacological Profiling start->invitro binding Receptor Binding (Affinity - Ki) invivo PART 2: In Vivo Efficacy Studies marble Marble Burying Test (Repetitive Behavior) end Comparative Analysis & Lead Optimization functional Functional Antagonism (Potency - IC50) binding->functional Confirm Potency electro Electrophysiology (Neuronal Activity) functional->electro Confirm Mechanism electro->invivo Proceed if Potent/Selective epm Elevated Plus Maze (Anxiety-like Behavior) marble->epm Assess Core Phenotypes epm->end

Caption: Overall experimental workflow for the comparative analysis.

In Vitro Pharmacological Characterization

Objective: To quantitatively compare the affinity, potency, and functional antagonism of this compound and Mavoglurant at the human mGluR5 receptor.

Experiment 1: Functional Antagonism via Calcium Mobilization

  • Rationale: mGluR5 is a Gq-coupled receptor, and its activation leads to the mobilization of intracellular calcium.[17] This assay provides a robust, high-throughput method to quantify the functional potency of an antagonist in blocking the agonist-induced response.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured to ~90% confluency.

    • Assay Preparation: Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Cells are pre-incubated with a range of concentrations of either this compound, Mavoglurant, or vehicle (DMSO) for 30 minutes.[18]

    • Agonist Challenge: Cells are then challenged with a submaximal (EC₈₀) concentration of L-Glutamate.

    • Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence intensity using a Functional Drug Screening System (FDSS) or a FLIPR instrument.

    • Analysis: Concentration-response curves are generated to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) for each compound.

  • Data Presentation:

CompoundIC₅₀ (nM) at h-mGluR5
This compoundExperimental Value
Mavoglurant (Standard)Experimental Value (~30 nM[14][15])

Experiment 2: Electrophysiological Assessment

  • Rationale: Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity in a single neuron, offering a more physiologically relevant assessment of how an antagonist modulates receptor function.[19][20][21]

  • Methodology:

    • Preparation: Whole-cell voltage-clamp recordings are performed on primary cortical neurons or HEK293 cells expressing h-mGluR5.[22][23]

    • Recording: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane, allowing control of the membrane voltage and recording of ionic currents.

    • Compound Application: A baseline current is established in response to the application of glutamate.

    • Antagonist Effect: this compound or Mavoglurant is then perfused into the bath, and the reduction in the glutamate-induced inward current is measured.

    • Analysis: The percentage inhibition of the glutamate-induced current is calculated for each compound at various concentrations to determine potency.

  • Data Presentation:

Compound% Inhibition of Glutamate-Induced Current (at 1 µM)
This compoundExperimental Value
Mavoglurant (Standard)Experimental Value
In Vivo Efficacy in a Fragile X Syndrome Animal Model

Objective: To compare the ability of the compounds to reverse core behavioral phenotypes associated with FXS in the Fmr1 knockout (KO) mouse model.

Animal Model: The Fmr1 KO mouse is the most widely used and well-validated animal model for FXS.[10][24] These mice lack the FMRP protein and recapitulate key phenotypes of the human condition, including repetitive behaviors, anxiety, and altered synaptic plasticity.[25]

Experiment 3: Assessment of Repetitive Behavior (Marble Burying Test)

  • Rationale: The marble burying test is a widely used assay to measure repetitive and anxiety-related behaviors in rodents.[26][27][28] Fmr1 KO mice consistently show increased marble burying, which can be rescued by effective mGluR5 antagonists.

  • Methodology:

    • Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

    • Dosing: Separate cohorts of wild-type (WT) and Fmr1 KO mice are administered vehicle, Mavoglurant (e.g., 10 mg/kg, p.o.), or this compound (dose to be determined by pharmacokinetic studies) 60 minutes prior to testing.

    • Test Procedure: Each mouse is placed individually into a cage containing 5 cm of bedding with 20 glass marbles arranged in a 4x5 grid on the surface.

    • Duration: The mouse is left undisturbed for 30 minutes.

    • Scoring: After 30 minutes, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment condition.

  • Data Presentation:

Genotype / TreatmentMean Number of Marbles Buried (± SEM)
WT + VehicleExperimental Value
Fmr1 KO + VehicleExperimental Value
Fmr1 KO + MavoglurantExperimental Value
Fmr1 KO + this compoundExperimental Value

Experiment 4: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

  • Rationale: The elevated plus maze (EPM) is a standard test for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[27][29][30] Fmr1 KO mice often exhibit increased anxiety, spending less time in the open arms of the maze.

  • Methodology:

    • Dosing: Mice are dosed as described in the marble burying test.

    • Apparatus: The maze consists of four arms (two open, two enclosed by walls) elevated from the floor.

    • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.

    • Recording: A video camera mounted above the maze records the session.

    • Analysis: An automated tracking system is used to score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Data Presentation:

Genotype / TreatmentMean Time in Open Arms (s) (± SEM)
WT + VehicleExperimental Value
Fmr1 KO + VehicleExperimental Value
Fmr1 KO + MavoglurantExperimental Value
Fmr1 KO + this compoundExperimental Value

Discussion and Future Directions

This guide outlines a logical and rigorous workflow for the direct comparison of this compound and Mavoglurant. The success of the novel compound will be determined by its performance relative to the standard across these key assays.

Potential Outcomes:

  • Superior Potency: If this compound demonstrates a significantly lower IC₅₀ in vitro and efficacy at lower doses in vivo, it would suggest a higher on-target potency.

  • Improved In Vivo Efficacy: A greater degree of rescue in the behavioral models (e.g., reducing marble burying to wild-type levels) would indicate superior efficacy.

  • Favorable Physicochemical Properties: While not directly tested here, the spirocyclic core may confer benefits in pharmacokinetics (e.g., oral bioavailability, brain penetration, metabolic stability). These properties must be evaluated in subsequent ADME (Administration, Distribution, Metabolism, and Excretion) studies and would be critical for its advancement as a clinical candidate.

Future work should expand upon these findings, including assessments of cognitive rescue (e.g., using fear conditioning or novel object recognition tests), pharmacokinetic/pharmacodynamic (PK/PD) relationship modeling, and comprehensive safety and toxicology profiling. The structured, comparative approach detailed herein provides the essential foundation for determining if this compound represents a meaningful advancement in the pursuit of a therapy for Fragile X Syndrome.

References

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A Comparative Guide to the Synthesis of 2-Phenylspiro[3.3]heptane-2-carboxylic Acid: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Synthetic Strategies

The synthesis of highly substituted spirocyclic systems presents unique challenges, often related to ring strain and the controlled installation of functional groups. For the target molecule, 2-Phenylspiro[3.3]heptane-2-carboxylic acid, two primary retrosynthetic disconnections are considered most viable. The first approach involves the late-stage introduction of the phenyl group onto a pre-formed spiro[3.3]heptane-2-carboxylic acid core. The second strategy relies on the construction of the spirocyclic framework from precursors already bearing the key phenyl and carboxyl functionalities or their synthetic equivalents. This guide will detail and compare these two distinct pathways.

Visualizing the Synthetic Pathways

synthetic_routes cluster_0 Route A: Late-Stage α-Arylation cluster_1 Route B: Early Phenyl Group Incorporation A_start Spiro[3.3]heptane-2-carboxylic acid A_inter Dianion Intermediate A_start->A_inter LDA/NaH A_end This compound A_inter->A_end Phenylating Agent (e.g., PhI, Pd Catalyst) B_start Phenyl-substituted Cyclobutanone B_inter Spiro[3.3]heptanone Intermediate B_start->B_inter [2+2] Cycloaddition B_end This compound B_inter->B_end e.g., Wittig, Oxidation start Target Molecule start->A_end From Route A start->B_end From Route B

Caption: Comparative overview of the two proposed synthetic routes.

Route A: Late-Stage α-Arylation of Spiro[3.3]heptane-2-carboxylic Acid

This approach leverages the known synthesis of the parent spiro[3.3]heptane-2-carboxylic acid, followed by the introduction of the phenyl group at the α-position to the carboxyl group. The key transformation is the α-arylation of a carboxylic acid, a reaction that has seen significant recent development.[4]

Step 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

The starting material can be reliably synthesized via the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[1] This precursor is accessible from the reaction of diethyl malonate with 1,3-dibromocyclobutane.

Experimental Protocol:

  • Preparation of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise. After stirring, add 1,3-dibromocyclobutane and heat the mixture to reflux. The reaction progress can be monitored by TLC. After completion, the solvent is removed, and the residue is worked up with water and ether. The organic layer is dried and concentrated, and the product is purified by vacuum distillation.

  • Hydrolysis to Spiro[3.3]heptane-2,2-dicarboxylic acid: The diethyl ester is saponified by refluxing with an excess of aqueous sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with concentrated HCl to precipitate the diacid. The crude diacid is filtered, washed with cold water, and dried.

  • Decarboxylation to Spiro[3.3]heptane-2-carboxylic acid: The crude spiro[3.3]heptane-2,2-dicarboxylic acid is heated at a high temperature (e.g., 220 °C) until the evolution of carbon dioxide ceases.[1] The resulting molten product is cooled to afford spiro[3.3]heptane-2-carboxylic acid.[1]

Step 2: α-Arylation

The introduction of the phenyl group at the α-position of the carboxylic acid can be achieved through the formation of a dianion, followed by a palladium-catalyzed cross-coupling reaction.[4]

Experimental Protocol:

  • A solution of spiro[3.3]heptane-2-carboxylic acid in dry THF is cooled to -20 °C under an inert atmosphere.

  • Sodium hydride (1 equivalent) is added, followed by the dropwise addition of a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF. The mixture is allowed to warm to 0 °C to form the dianion.

  • To this solution, a palladium catalyst (e.g., Pd(dba)2), a phosphine ligand (e.g., t-Bu3P), and an aryl halide (e.g., iodobenzene) are added.

  • The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Reproducibility Assessment of Route A:
  • Advantages: The synthesis of the starting material, spiro[3.3]heptane-2-carboxylic acid, is well-documented and scalable.[1][5] The modularity of this route allows for the synthesis of various 2-aryl derivatives by simply changing the aryl halide in the final step.

  • Challenges: The formation of the dianion requires strictly anhydrous conditions and careful temperature control, which can be a source of variability. The palladium-catalyzed cross-coupling step can be sensitive to catalyst and ligand choice, as well as the purity of the reagents. Side reactions, such as self-condensation or elimination, could potentially lower the yield.

Route B: Early Phenyl Group Incorporation and Ring Formation

This strategy involves the construction of the spiro[3.3]heptane skeleton from a cyclobutane derivative that already contains the phenyl group. A plausible approach is the [2+2] cycloaddition of a keteniminium salt with a phenyl-substituted alkene.[3]

Step 1: Synthesis of a 2-Phenylspiro[3.3]heptan-6-one Intermediate

This key step involves the reaction of an N,N-dimethylamide of a cyclobutane carboxylic acid with styrene in the presence of triflic anhydride, followed by hydrolysis.[6]

Experimental Protocol:

  • To a solution of N,N-dimethylcyclobutanecarboxamide and styrene in 1,2-dichloroethane, add collidine or lutidine.

  • Cool the mixture and add triflic anhydride dropwise.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Upon completion, cool the reaction and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. The resulting crude spiro[3.3]heptanone can be purified by vacuum distillation or column chromatography.

Step 2: Conversion of the Ketone to the Carboxylic Acid

The ketone intermediate can be converted to the target carboxylic acid through a multi-step sequence, for example, via a Wittig reaction to introduce a methylene group, followed by oxidative cleavage.

Experimental Protocol:

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in dry THF, add a strong base such as n-butyllithium at a low temperature to generate the ylide. Then, add a solution of the 2-phenylspiro[3.3]heptan-6-one in THF and allow the reaction to warm to room temperature. After workup, the resulting alkene can be purified by chromatography.

  • Oxidative Cleavage: The exocyclic alkene can be subjected to ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to yield the corresponding carboxylic acid. Alternatively, oxidation with a stronger agent like potassium permanganate under basic conditions, followed by acidification, can also achieve this transformation.

Reproducibility Assessment of Route B:
  • Advantages: This route builds the core structure with the phenyl group already in place, potentially avoiding issues with late-stage functionalization on a sterically hindered carbon. The initial [2+2] cycloaddition has been shown to be robust and scalable for a variety of substrates.[6]

  • Challenges: The synthesis of the initial phenyl-substituted cyclobutanone may require multiple steps. The subsequent conversion of the ketone to the carboxylic acid involves several transformations, each with its own potential for yield loss and side reactions. The Wittig reaction can sometimes be challenging with sterically hindered ketones, and the oxidative cleavage step requires careful control of reaction conditions to avoid over-oxidation or degradation of the spirocyclic core.

Comparative Summary of Synthetic Routes

FeatureRoute A: Late-Stage α-ArylationRoute B: Early Phenyl Group Incorporation
Starting Materials Spiro[3.3]heptane-2-carboxylic acidPhenyl-substituted cyclobutanone
Key Transformation Pd-catalyzed α-arylation[2+2] Cycloaddition
Plausible Yield ModerateModerate
Scalability Good, with careful optimization of the arylation stepGood for the cycloaddition, subsequent steps may be less scalable
Modularity High; easy to vary the aryl groupLower; requires synthesis of different substituted starting materials
Reproducibility Dependent on stringent anhydrous conditions for dianion formationGenerally good for the core-forming reaction, but the multi-step conversion of the ketone adds complexity

Expected Characterization Data

For the final product, this compound, the following spectroscopic data would be expected for structural confirmation:

  • ¹H NMR: The spectrum should show characteristic signals for the phenyl group protons (in the range of 7.2-7.5 ppm), the aliphatic protons of the spiro[3.3]heptane core (typically between 1.5 and 3.0 ppm), and a broad singlet for the carboxylic acid proton (often >10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-180 ppm. Aromatic carbons will be observed between 125-145 ppm, and the sp³ carbons of the spirocyclic framework will be found in the upfield region.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O stretch should be present around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Conclusion and Recommendation

Both proposed routes offer plausible pathways to this compound, each with distinct advantages and challenges.

Route A is recommended for initial exploration and for the synthesis of a library of 2-aryl analogs. Its modularity and the well-established synthesis of the starting material make it an attractive choice for medicinal chemistry applications where structural diversity is key. However, achieving high reproducibility will hinge on meticulous control of the α-arylation step.

Route B may be more suitable for large-scale synthesis of the specific target molecule, provided the multi-step conversion of the ketone intermediate can be optimized. The core-forming cycloaddition is a robust and high-yielding reaction, which is advantageous for producing large quantities of the key spiro[3.3]heptanone intermediate.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, the need for analog synthesis, and the available expertise in handling sensitive organometallic reactions. This guide provides a framework for making an informed decision and for the successful, reproducible synthesis of this valuable spirocyclic building block.

References

  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1937-1940.
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521.
  • PrepChem. Synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid. [Link]

  • Moody, C. J., & Tyzack, C. (2017). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 19(18), 4826–4829.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Fesenko, A. A., et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 52(18), 2649-2662.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PubChem. Spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(12), 1937-1940.
  • Mykhailiuk, P. K. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • He, Z.-T., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(29), 11749–11753.
  • Grygorenko, O. O., et al. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Chen, K., & Yu, J.-Q. (2019). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. ACS Central Science, 5(11), 1846–1852.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Phenylspiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Phenylspiro[3.3]heptane-2-carboxylic acid in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Data from structurally related compounds, such as Spiro[3.3]heptane-2-carboxylic acid and Spiro[3.3]heptane-2,6-dicarboxylic acid, indicate a consistent hazard profile.[1][2] The primary hazards are categorized as follows:

  • Skin Irritation (Category 2) [1][3]

  • Serious Eye Irritation (Category 2A) [1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][3]

These classifications necessitate a cautious approach to handling, emphasizing the avoidance of direct contact and inhalation. The presence of the carboxylic acid functional group is the primary driver of these irritant properties.[4][5]

Table 1: Hazard Identification for Structurally Related Compounds

Hazard StatementGHS ClassificationSource Compound
H315: Causes skin irritationSkin Irrit. 2Spiro[3.3]heptane-2,6-dicarboxylic acid[1]
H319: Causes serious eye irritationEye Irrit. 2ASpiro[3.3]heptane-2,6-dicarboxylic acid[1]
H335: May cause respiratory irritationSTOT SE 3Spiro[3.3]heptane-2,6-dicarboxylic acid[1]
H302: Harmful if swallowedAcute Tox. 4Spiro[3.3]heptane-2-carboxylic acid[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific PPE should always be guided by a site-specific risk assessment, but the following provides a robust baseline for handling this compound.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound, particularly when dealing with the solid compound or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. An accessible safety shower and eyewash station are also mandatory in the immediate work area.[6]

Primary Protective Ensemble

The following PPE is required for all procedures involving this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to goggles.[4]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids.[4][7] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.[6]

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face or half-mask air-purifying respirator with acid gas cartridges is the appropriate choice in such scenarios.[4] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling & Disposal Start Task: Handle this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment CheckControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->CheckControls Eye Goggles/Face Shield CheckControls->Eye Don PPE Gloves Nitrile/Butyl Gloves CheckControls->Gloves Don PPE Body Lab Coat/Apron CheckControls->Body Don PPE Respiratory Respirator (Emergency) CheckControls->Respiratory If Emergency Potential Handling Perform Chemical Handling in Fume Hood Eye->Handling Gloves->Handling Body->Handling Disposal Segregate and Dispose of Waste Handling->Disposal End Procedure Complete Disposal->End

Caption: PPE selection and workflow for handling this compound.

Emergency Procedures

In the event of accidental exposure, immediate and decisive action is critical to minimize harm.

Table 2: Emergency Response Protocol

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide them with a couple of glasses of water to drink. Seek immediate medical attention.[8][9]
Minor Spill For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
Major Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring both personnel safety and environmental protection.

Waste Segregation and Collection

All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE) for all waste.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Compatibility: Do not mix this waste stream with incompatible materials such as bases or strong oxidizing agents.

Disposal Protocol

The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Do not attempt to neutralize and dispose of it down the drain unless specifically approved by your institution's EHS department and local regulations. Concentrated organic acids should not be poured down the drain.[5]

Disposal_Flowchart cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal GenerateWaste Generate Waste (Solid, Solution, or Contaminated PPE) Segregate Segregate as Hazardous Organic Acid Waste GenerateWaste->Segregate Container Place in Labeled, Compatible (HDPE) Container Segregate->Container Seal Securely Seal Container Container->Seal Store Store in Designated Hazardous Waste Area Seal->Store Pickup Arrange for Pickup by Licensed Disposal Company Store->Pickup End Disposal Complete Pickup->End

Caption: Step-by-step waste disposal protocol for this compound.

By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved January 20, 2026, from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved January 20, 2026, from [Link]

  • How to Dispose of Acetic Acid - Lab Alley. (n.d.). Retrieved January 20, 2026, from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). Retrieved January 20, 2026, from [Link]

  • Protective Equipment - American Chemistry Council. (n.d.). Retrieved January 20, 2026, from [Link]

  • Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS) - ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Spiro compound - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • What Are the Rules for Naming Cyclic and Spiro Compounds in IUPAC? - YouTube. (2025, January 6). Retrieved January 20, 2026, from [Link]

  • Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved January 20, 2026, from [Link]

  • How to Name Spiro Compounds - YouTube. (2022, May 18). Retrieved January 20, 2026, from [Link]

  • Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Phenylspiro[3.3]heptane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.